IL-17 modulator 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNEKZTSOZTDI-GPOMZPHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51ClN6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to IL-17A Modulator 2 (CAS 2748749-47-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IL-17A modulator identified by CAS number 2748749-47-3, referred to herein as IL-17A Modulator 2. This document delves into its fundamental properties, biological activity, and the methodologies used for its characterization, offering valuable insights for professionals engaged in immunology and drug discovery.
Core Compound Data
IL-17A Modulator 2 is a small molecule inhibitor of Interleukin-17A (IL-17A) activity.[1] Its development is detailed in the patent WO2021239743A1, where it is listed as "example 27".[1]
| Property | Value | Source |
| CAS Number | 2748749-47-3 | MedChemExpress |
| Molecular Formula | C33H31N5O5 | MedChemExpress |
| Molecular Weight | 577.63 g/mol | MedChemExpress |
| Biological Target | Interleukin-17A (IL-17A) | MedChemExpress[1] |
| Biological Activity (pIC50) | 8.3 | MedChemExpress[1] |
Mechanism of Action and IL-17 Signaling Pathway
IL-17A is a key pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells. It plays a crucial role in host defense against extracellular pathogens but is also implicated in the pathophysiology of various autoimmune and inflammatory diseases. The binding of dimeric IL-17A to its cell surface receptor complex, composed of IL-17RA and IL-17RC subunits, initiates a downstream signaling cascade. This cascade involves the recruitment of the adaptor protein Act1 and subsequent activation of transcription factors such as NF-κB and C/EBP, as well as the MAPK pathway. This signaling ultimately leads to the production of various pro-inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases.
IL-17A Modulator 2 functions by inhibiting the biological action of IL-17A.[1] While the precise binding site on IL-17A is not explicitly detailed in the public domain, small molecule inhibitors of the IL-17A/IL-17RA interaction typically bind to a pocket on the IL-17A dimer, thereby preventing its association with the IL-17RA receptor. This allosteric inhibition blocks the initiation of the downstream inflammatory signaling cascade.
Experimental Protocols
The primary biological activity of IL-17A Modulator 2 was determined using a competitive binding assay, as inferred from commercially available inhibitor screening kits for the IL-17A/IL-17RA interaction. The following is a representative protocol based on such assays.
IL-17A/IL-17RA Competitive Binding Assay (Chemiluminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of IL-17A Modulator 2 by measuring its ability to disrupt the interaction between IL-17A and its receptor, IL-17RA.
Materials:
-
96-well plate coated with recombinant human IL-17A
-
Recombinant human biotinylated IL-17RA
-
IL-17A Modulator 2 (CAS 2748749-47-3)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent substrate
-
Assay buffer and wash buffer
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of IL-17A Modulator 2 is prepared in assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Binding Reaction: The coated and blocked 96-well plate is incubated with the various concentrations of IL-17A Modulator 2, followed by the addition of a fixed concentration of biotinylated IL-17RA. The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: Streptavidin-HRP is added to each well and incubated. This binds to the biotinylated IL-17RA that is bound to the IL-17A on the plate.
-
Substrate Addition: After another wash step, the chemiluminescent substrate is added to each well.
-
Data Acquisition: The chemiluminescence is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The results are plotted as the percentage of inhibition versus the log concentration of the modulator. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is then converted to a pIC50 value (-log(IC50)).
Quantitative Data Summary
The primary quantitative data available for IL-17A Modulator 2 is its pIC50 value, which indicates high potency in inhibiting the IL-17A pathway.
| Parameter | Value | Description |
| pIC50 | 8.3 | The negative logarithm of the half-maximal inhibitory concentration (IC50) for the inhibition of IL-17A activity. A higher value indicates greater potency. |
Further quantitative data, such as detailed dose-response curves, kinetic parameters (kon, koff), and data from cell-based functional assays, are not publicly available at this time but would be critical for a full characterization of this compound.
Conclusion
IL-17A Modulator 2 (CAS 2748749-47-3) is a potent small molecule inhibitor of the IL-17A signaling pathway. Its high pIC50 value suggests significant potential for therapeutic applications in IL-17A-mediated inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of this compound based on available data. Further research, including detailed mechanistic studies and in vivo efficacy and safety assessments, will be necessary to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to Two Investigational IL-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, synthesis, and biological activity of two distinct small molecule modulators of Interleukin-17 (IL-17), a key cytokine implicated in various autoimmune and inflammatory diseases. The information is curated for researchers and professionals involved in drug discovery and development.
Core Compounds Overview
This guide focuses on two compounds, each referred to as "IL-17 Modulator 2" in various commercial contexts, highlighting the need for precise identification based on their patent and compound numbers.
-
IL-17A Modulator-2 (Example 27): A potent IL-17A modulator originating from patent WO2021239743A1.
-
This compound (Compound 159): An orally active modulator of IL-17 from patent US9284283B2, noted for its effects on downstream inflammatory mediators.
Chemical Structure and Properties
A clear understanding of the chemical structure is fundamental to understanding the mechanism of action and developing structure-activity relationships.
IL-17A Modulator-2 (Example 27 from WO2021239743A1)
-
Chemical Name: N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-((4-oxo-3,4-dihydro-5H-imidazo[5,1-b]quinazolin-5-yl)methyl)benzamide
-
CAS Number: 2748749-47-3
-
Molecular Formula: C₃₃H₃₁N₅O₅
-
Molecular Weight: 577.63 g/mol
Table 1: Physicochemical Properties of IL-17A Modulator-2 (Example 27)
| Property | Value |
| Molecular Formula | C₃₃H₃₁N₅O₅ |
| Molecular Weight | 577.63 |
| CAS Number | 2748749-47-3 |
| pIC₅₀ | 8.3[1] |
This compound (Compound 159 from US9284283B2)
-
Chemical Name: (S)-N-(4-cyanophenyl)-3-(1-(3-(2-hydroxypropan-2-yl)benzoyl)piperidin-2-yl)propanamide
-
CAS Number: 1449208-36-9
Table 2: Physicochemical and Biological Properties of this compound (Compound 159)
| Property | Value/Observation |
| CAS Number | 1449208-36-9 |
| Biological Activity | Significantly reduces IL-6, IFN-γ, and edema[2][3] |
| Activity Profile | Orally active modulator of IL-17[2][3] |
Synthesis Protocols
The synthesis of these modulators involves multi-step chemical processes as detailed in their respective patents.
Synthesis of IL-17A Modulator-2 (Example 27)
The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-((4-oxo-3,4-dihydro-5H-imidazo[5,1-b]quinazolin-5-yl)methyl)benzamide is described in patent WO2021239743A1. The general synthetic strategy involves the coupling of key intermediates, likely a substituted benzamide (B126) and a quinazolinone moiety. Researchers should refer to "Example 27" within the experimental section of patent WO2021239743A1 for a detailed, step-by-step protocol.
Synthesis of this compound (Compound 159)
The synthesis of (S)-N-(4-cyanophenyl)-3-(1-(3-(2-hydroxypropan-2-yl)benzoyl)piperidin-2-yl)propanamide is detailed in patent US9284283B2. The synthesis likely involves the acylation of a piperidine (B6355638) derivative followed by amidation. For the precise, step-by-step synthesis protocol, refer to the experimental section for "Compound 159" in patent US9284283B2.
IL-17 Signaling Pathway and Mechanism of Action
IL-17A, a key pro-inflammatory cytokine, signals through a receptor complex of IL-17RA and IL-17RC. This interaction recruits the adaptor protein Act1, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways. These pathways ultimately drive the expression of various inflammatory mediators such as cytokines (e.g., IL-6) and chemokines. Small molecule modulators of IL-17 aim to disrupt the initial protein-protein interaction between IL-17A and its receptor, thereby inhibiting the downstream inflammatory signaling.
Caption: IL-17 Signaling Pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of IL-17 modulators.
pIC₅₀ Determination for IL-17A Modulators
The pIC₅₀ value, representing the negative logarithm of the half-maximal inhibitory concentration (IC₅₀), is a standard measure of antagonist potency.
Objective: To determine the potency of an IL-17A modulator in inhibiting the IL-17A-induced cellular response.
General Protocol Outline:
-
Cell Culture: Utilize a cell line responsive to IL-17A, such as human dermal fibroblasts or keratinocytes.
-
Stimulation: Treat the cells with a fixed concentration of recombinant human IL-17A.
-
Inhibitor Treatment: Concurrently treat the cells with a serial dilution of the IL-17 modulator.
-
Endpoint Measurement: After a suitable incubation period, measure the level of a downstream inflammatory mediator, typically IL-6 or IL-8, in the cell culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Plot the concentration of the inflammatory mediator against the logarithm of the modulator concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The pIC₅₀ is then calculated as -log(IC₅₀).
Caption: Workflow for pIC₅₀ Determination.
IL-6 and IFN-γ Secretion Assay
This assay is designed to assess the in vivo or ex vivo efficacy of an IL-17 modulator in reducing the production of key inflammatory cytokines.
Objective: To measure the effect of an IL-17 modulator on IL-6 and IFN-γ levels in a relevant biological system.
General Protocol Outline (Ex Vivo Whole Blood Assay):
-
Blood Collection: Collect whole blood from healthy donors or relevant animal models.
-
Stimulation: Stimulate the whole blood with a pro-inflammatory agent known to induce IL-17, such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
-
Inhibitor Treatment: Concurrently treat the stimulated blood samples with various concentrations of the IL-17 modulator.
-
Incubation: Incubate the samples for a defined period (e.g., 24-72 hours) at 37°C in a humidified incubator.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Measurement: Quantify the levels of IL-6 and IFN-γ in the plasma using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the cytokine levels in the modulator-treated samples to the vehicle-treated controls to determine the percentage of inhibition.
Caption: Workflow for IL-6 and IFN-γ Reduction Assay.
References
An In-depth Technical Guide to the IL-17 Modulator Target Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of key interleukin-17 (IL-17) modulators. The focus is on the molecular interactions that underpin their therapeutic efficacy in a range of inflammatory and autoimmune diseases. This document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.
Introduction to IL-17 and its Role in Inflammation
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in host defense against certain pathogens and in the pathophysiology of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] IL-17A is the hallmark cytokine of the T helper 17 (Th17) cell lineage and exerts its effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1][3] This binding event initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[4][5] Given its central role in inflammation, the IL-17 pathway has become a prime target for therapeutic intervention.
IL-17 Modulators: Targeting the Cytokine and its Receptor
A new class of biologic drugs, known as IL-17 modulators, has been developed to specifically inhibit the IL-17 signaling pathway. These modulators primarily fall into two categories: monoclonal antibodies that directly target the IL-17A cytokine and those that block its receptor, IL-17RA. This guide will focus on three prominent examples:
-
Secukinumab (Cosentyx®): A fully human IgG1/κ monoclonal antibody that selectively binds to and neutralizes IL-17A.[1]
-
Ixekizumab (Taltz®): A humanized IgG4 monoclonal antibody that also specifically targets IL-17A with high affinity.[6][7]
-
Brodalumab (Siliq®): A fully human monoclonal IgG2 antibody that targets the IL-17RA subunit, thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17C.[8][9]
Quantitative Binding Data
The efficacy of these modulators is intrinsically linked to their binding affinity and kinetics for their respective targets. The following tables summarize the available quantitative data for secukinumab, ixekizumab, and brodalumab.
| Modulator | Target | Binding Affinity (KD) | Association Rate (kon / ka) | Dissociation Rate (koff / kd) | Method | Reference |
| Secukinumab | IL-17A | 0.12 nM | Not Reported | Not Reported | Not Reported | [10] |
| Ixekizumab | Human IL-17A | 1.8 pM | Not Reported | Not Reported | SPR | [6] |
| Cynomolgus Monkey IL-17A | 0.8 pM | Not Reported | Not Reported | SPR | [6] | |
| Brodalumab | Human IL-17RA | 239 pM | 2.60 x 105 M-1s-1 | 6.22 x 10-5 s-1 | Not Specified | [11] |
Table 1: Summary of Binding Affinity and Kinetics.
| Modulator | Target | IC50 | Assay | Reference |
| Secukinumab | IL-17A binding to IL-17RA | 0.51 nM | ELISA | [12] |
| Brodalumab | IL-17A induced IL-6 release from human dermal fibroblasts | 0.03 µg/mL | Cell-based assay | [11] |
Table 2: Functional Inhibition Data.
Target Binding Site and Structural Basis of Interaction
The precise location and nature of the binding between IL-17 modulators and their targets are critical for understanding their mechanism of action.
Secukinumab and Ixekizumab Binding to IL-17A
Both secukinumab and ixekizumab target the IL-17A homodimer. Structural and epitope mapping studies have revealed key aspects of their binding:
-
Secukinumab: The binding epitope of secukinumab on IL-17A significantly overlaps with the binding site for its receptor, IL-17RA.[13] This direct competition for the receptor binding site is the primary mechanism of neutralization. The epitope spans both monomers of the IL-17A dimer.[13]
-
Ixekizumab: While also binding to IL-17A, the epitope for ixekizumab has a larger portion that lies outside the direct IL-17RA binding region compared to secukinumab.[13] Despite this, it effectively blocks the interaction between IL-17A and its receptor.[6] Unlike secukinumab, ixekizumab primarily binds to one of the monomers within the IL-17A dimer.[13]
Brodalumab Binding to IL-17RA
Brodalumab's mechanism is distinct as it targets the IL-17RA subunit of the receptor complex.[8][9] By binding to IL-17RA, brodalumab prevents multiple IL-17 family members that utilize this receptor subunit from initiating their signaling cascades.[8] While a crystal structure of the brodalumab-IL-17RA complex is not publicly available, its high-affinity binding effectively blocks the downstream inflammatory effects mediated by IL-17A, IL-17F, and IL-17C.[8][11]
Experimental Protocols
The characterization of IL-17 modulators relies on a suite of biophysical and cell-based assays. The following sections provide an overview of the methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of an IL-17 modulator to its target.
General Protocol:
-
Immobilization: The ligand (e.g., IL-17A or IL-17RA) is immobilized on the surface of a sensor chip.
-
Association: The analyte (e.g., secukinumab, ixekizumab, or brodalumab) is flowed over the sensor surface at various concentrations. The binding is measured as a change in the refractive index, which is proportional to the mass accumulating on the surface.
-
Dissociation: A buffer is flowed over the surface to measure the dissociation of the analyte from the immobilized ligand.
-
Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., a 1:1 binding model) to calculate kon, koff, and KD.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding and Inhibition
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Objective: To determine the binding of an IL-17 modulator to its target or its ability to inhibit the IL-17A/IL-17RA interaction.
General Protocol for Inhibition ELISA:
-
Coating: A 96-well microplate is coated with recombinant human IL-17RA.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin).
-
Incubation: A constant concentration of biotinylated IL-17A is pre-incubated with serial dilutions of the IL-17 modulator (e.g., secukinumab or ixekizumab) and then added to the wells.
-
Detection: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated IL-17A captured by the immobilized IL-17RA.
-
Substrate Addition: A chromogenic substrate for HRP is added, leading to a color change.
-
Measurement: The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.
Cell-Based Neutralization Assay
Cell-based assays are crucial for determining the functional potency of IL-17 modulators in a more physiologically relevant context.
Objective: To measure the ability of an IL-17 modulator to inhibit IL-17A-induced cellular responses, such as the production of downstream cytokines or chemokines.
General Protocol:
-
Cell Culture: A cell line responsive to IL-17A (e.g., human dermal fibroblasts or keratinocytes) is cultured in a multi-well plate.
-
Treatment: The cells are treated with serial dilutions of the IL-17 modulator (secukinumab, ixekizumab, or brodalumab) for a defined pre-incubation period.
-
Stimulation: The cells are then stimulated with a fixed concentration of recombinant human IL-17A.
-
Incubation: The plate is incubated to allow for the cellular response (e.g., production and secretion of IL-6 or CXCL1/GRO-α).
-
Quantification: The concentration of the downstream cytokine/chemokine in the cell culture supernatant is quantified using a specific ELISA.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is determined.
Signaling Pathways and Visualization
Understanding the signaling cascade initiated by IL-17 is fundamental to appreciating the mechanism of action of its modulators.
The IL-17 Signaling Pathway
Upon binding of IL-17A to the IL-17RA/IL-17RC complex, a series of intracellular events are triggered. The adaptor protein Act1 is recruited to the receptor complex, which in turn recruits TRAF6 (TNF receptor-associated factor 6).[4][5] This leads to the activation of downstream signaling pathways, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[4][5] The activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides, which collectively drive the inflammatory response.[1][4]
IL-17 Signaling Pathway and Points of Intervention.
Experimental Workflow for Modulator Characterization
The process of characterizing an IL-17 modulator involves a logical progression of experiments to assess its binding and functional properties.
Workflow for IL-17 Modulator Characterization.
Logical Relationship of Modulator Action
The therapeutic effect of IL-17 modulators is a direct consequence of their ability to disrupt the interaction between IL-17A and its receptor, thereby inhibiting the downstream inflammatory cascade.
References
- 1. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Ixekizumab? [synapse.patsnap.com]
- 8. Brodalumab for the treatment of moderate-to-severe psoriasis: case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brodalumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Two Epitope Regions Revealed in the Complex of IL-17A and Anti-IL-17A VHH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pmda.go.jp [pmda.go.jp]
- 13. Structural Basis for How Biologic Medicines Bind their Targets in Psoriasis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of IL-17 Modulators for IL-17A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of interleukin-17 (IL-17) modulators with a focus on their selectivity for the IL-17A isoform. The document outlines the mechanisms of action of key therapeutic antibodies, presents their comparative binding affinities, and details the experimental protocols used to characterize these interactions. Visualizations of the IL-17 signaling pathway and experimental workflows are included to facilitate a comprehensive understanding.
Introduction to IL-17A and Its Role in Inflammation
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] Produced primarily by T helper 17 (Th17) cells, IL-17A stimulates the release of other pro-inflammatory cytokines and chemokines, leading to the recruitment of neutrophils and other immune cells to the site of inflammation.[2][3] This cascade amplifies the inflammatory response, contributing to tissue damage. Given its central role in these pathologies, IL-17A has become a key target for therapeutic intervention.
Mechanisms of Action of IL-17A Modulators
IL-17A modulators primarily consist of monoclonal antibodies designed to specifically target either the IL-17A cytokine itself or its receptor, IL-17RA.[4] This targeted approach aims to neutralize the biological activity of IL-17A and disrupt the downstream inflammatory cascade.
Direct IL-17A Inhibitors:
-
Secukinumab (Cosentyx®): A recombinant, high-affinity, fully human IgG1/κ monoclonal antibody that selectively binds to and neutralizes IL-17A.[5][6] By directly binding to the IL-17A cytokine, secukinumab prevents it from interacting with its receptor.[5]
-
Ixekizumab (Taltz®): A humanized IgG4 monoclonal antibody that specifically binds to IL-17A with high affinity, thereby neutralizing its pro-inflammatory activity.[7]
-
Bimekizumab (Bimzelx®): A humanized IgG1 monoclonal antibody that dually inhibits both IL-17A and IL-17F, another pro-inflammatory cytokine in the IL-17 family.[8]
-
Netakimab (Efleira®): A humanized IgG1 anti-IL-17 monoclonal antibody.[9][10]
IL-17 Receptor Antagonist:
-
Brodalumab (Siliq®/Kyntheum®): A fully human monoclonal IgG2 antibody that binds with high affinity to the human IL-17 receptor A (IL-17RA).[11][12] By blocking the receptor, brodalumab inhibits the signaling of multiple IL-17 family members that utilize this receptor subunit, including IL-17A, IL-17F, IL-17C, and IL-17E.[12]
Data Presentation: Comparative Binding Affinities
The selectivity and potency of IL-17 modulators are quantitatively assessed by their binding affinities to their respective targets. The equilibrium dissociation constant (Kd) is a key parameter, with lower values indicating higher affinity.
| Modulator | Target | Binding Affinity (Kd) | Method |
| Ixekizumab | IL-17A | ~1.8 pM | Surface Plasmon Resonance (SPR) |
| Bimekizumab | IL-17A | Equivalent to Ixekizumab | Surface Plasmon Resonance (SPR)[7] |
| IL-17F | - | ||
| Netakimab | IL-17A | <1.0 x 10-11 M (<10 pM) | Bio-Layer Interferometry (BLI)[9] |
| Secukinumab | IL-17A | High Affinity (less potent than Ixekizumab and Bimekizumab) | Comparative preclinical studies[7] |
| Brodalumab | IL-17RA | 239 pM | Not specified[11] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
IL-17A Signaling Pathway
The following diagram illustrates the signaling cascade initiated by IL-17A binding to its receptor complex, leading to the production of pro-inflammatory mediators.
Caption: IL-17A signaling pathway.
Experimental Workflow: Surface Plasmon Resonance (SPR) for Binding Affinity
This diagram outlines the typical workflow for determining the binding kinetics of an anti-IL-17A antibody using SPR.
Caption: SPR workflow for binding affinity.
Experimental Workflow: Cell-Based Functional Assay
The following diagram illustrates the process of a cell-based assay to measure the functional inhibition of IL-17A signaling.
Caption: Cell-based functional assay workflow.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the association rate (k_on_), dissociation rate (k_off_), and equilibrium dissociation constant (K_d_) of an anti-IL-17A monoclonal antibody.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-human IgG (Fc) antibody
-
Anti-IL-17A monoclonal antibody (ligand)
-
Recombinant human IL-17A (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Methodology:
-
Surface Preparation:
-
Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the anti-human IgG (Fc) antibody to the activated surface.
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl.
-
-
Ligand Capture:
-
Inject the anti-IL-17A monoclonal antibody over the sensor surface to allow its capture by the immobilized anti-human IgG.
-
-
Analyte Binding (Association):
-
Inject a series of concentrations of recombinant human IL-17A in running buffer over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.
-
-
Dissociation:
-
Flow running buffer over the sensor surface for an extended period (e.g., 600 seconds) to monitor the dissociation of the IL-17A from the captured antibody.
-
-
Regeneration:
-
Inject the regeneration solution to remove the captured antibody and bound analyte, preparing the surface for the next cycle.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters (k_on_, k_off_) and calculate the K_d_ (k_off_/k_on_).
-
Cell-Based Functional Assay for IL-17A Inhibition (IL-8 Release)
Objective: To measure the ability of an IL-17A modulator to inhibit IL-17A-induced IL-8 production in a relevant cell line.[13]
Materials:
-
Human dermal fibroblasts or another IL-17A responsive cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
IL-17A modulator (test article) and isotype control antibody
-
96-well cell culture plates
-
Human IL-8 ELISA kit
Methodology:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the IL-17A modulator and the isotype control antibody in cell culture medium.
-
Remove the overnight culture medium from the cells and add the diluted antibodies.
-
Pre-incubate the cells with the antibodies for 1 hour at 37°C.
-
-
IL-17A Stimulation:
-
Add recombinant human IL-17A to each well to a final concentration known to induce a submaximal IL-8 response (e.g., 50 ng/mL).[13]
-
Include wells with cells and IL-17A only (positive control) and cells in medium only (negative control).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[13]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
IL-8 Quantification:
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-8 release for each concentration of the IL-17A modulator compared to the positive control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the modulator concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion
The development of monoclonal antibodies that selectively target IL-17A has revolutionized the treatment of several inflammatory diseases. Modulators such as secukinumab, ixekizumab, and netakimab directly neutralize IL-17A, while bimekizumab offers dual inhibition of IL-17A and IL-17F. Brodalumab provides a broader blockade of the IL-17 pathway by targeting the common receptor subunit, IL-17RA. The high binding affinities of these biologics underscore their potency. The provided experimental protocols offer a framework for the continued evaluation and development of novel IL-17 modulators, which hold significant promise for patients with immune-mediated inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Netakimab? [synapse.patsnap.com]
- 3. IL-17A Polyclonal Antibody (30754-1-AP) [thermofisher.com]
- 4. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 5. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic Modeling of Secukinumab in Patients With Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-17RA blockade by brodalumab decreases inflammatory pathways in hidradenitis suppurativa skin and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Population pharmacokinetics of brodalumab in patients with moderate to severe plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. skintherapyletter.com [skintherapyletter.com]
- 13. IL-17 Secreted by Tumor Reactive T Cells Induces IL-8 Release by Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of IL-17 Modulation in Autoimmune Disease Models
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the role of Interleukin-17 (IL-17) modulation in preclinical autoimmune disease models. It details the underlying signaling pathways, summarizes key quantitative data from various models, outlines common experimental protocols, and provides visual representations of complex processes to facilitate understanding.
Introduction: The Rationale for Targeting IL-17 in Autoimmunity
Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines, with IL-17A being the most extensively studied member.[1][2] Produced predominantly by T helper 17 (Th17) cells, as well as other immune cells like γδ T cells and innate lymphoid cells, IL-17 plays a critical role in host defense against extracellular pathogens.[3][4][5] However, its dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD).[5][6][7][8]
IL-17 exerts its effects by acting on a wide range of cell types, such as keratinocytes, fibroblasts, endothelial cells, and neutrophils.[9][10] This stimulation leads to the production of other pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which collectively amplify the inflammatory cascade, promote tissue damage, and contribute to the clinical manifestations of autoimmune diseases.[8][9][11]
The central role of the IL-23/IL-17 axis in driving autoimmunity has made it a prime target for therapeutic intervention.[9][11] IL-23 is crucial for the expansion and maintenance of pathogenic Th17 cells.[3][12][13] Consequently, agents that modulate this pathway, by either neutralizing IL-17 or its receptor, have emerged as a promising class of therapeutics.[6][14] This guide focuses on the preclinical evidence from various animal models that underpins the rationale for IL-17 modulation as a therapeutic strategy.
The IL-17 Signaling Pathway
IL-17A and IL-17F, which can exist as homodimers or heterodimers, signal through a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[2][10] The binding of IL-17 to its receptor initiates a downstream signaling cascade that is crucial for its pro-inflammatory functions.
The key steps in the canonical pathway are:
-
Ligand Binding: IL-17A binds to the IL-17RA/IL-17RC receptor complex.[10]
-
Act1 Recruitment: This binding leads to the recruitment of the adaptor protein, NF-κB activator 1 (Act1).[15][16]
-
TRAF6 Ubiquitination: Act1, an E3 ubiquitin ligase, ubiquitinates TNF receptor-associated factor 6 (TRAF6).[15][16]
-
Downstream Activation: This event triggers the activation of several downstream pathways, including:
-
NF-κB (Nuclear Factor kappa-B): Leads to the transcription of various pro-inflammatory genes.[10]
-
MAPKs (Mitogen-Activated Protein Kinases): Including ERK1/2 and p38, which are involved in gene expression and mRNA stability.[10]
-
C/EBPs (CCAAT/enhancer-binding proteins): Transcription factors that regulate the expression of inflammatory mediators like IL-6 and G-CSF.[10]
-
This signaling cascade results in the expression of numerous genes that drive inflammation and tissue remodeling.
Caption: IL-17 Receptor Signaling Cascade.
Role of IL-17 Modulation in Specific Autoimmune Disease Models
The pathogenic role of IL-17 has been extensively validated in various animal models of autoimmune diseases. Therapeutic modulation, typically through neutralizing antibodies or receptor blockade, has demonstrated significant efficacy in these preclinical settings.
Experimental Autoimmune Encephalomyelitis (EAE) - Model for Multiple Sclerosis
EAE is the most widely used animal model for studying the immunopathology of MS.[15] The IL-23/IL-17 axis is crucial for EAE development, with Th17 cells playing a key role in mediating inflammation in the central nervous system (CNS).[13][15][17]
-
Key Findings:
-
Mice deficient in IL-17 or its receptor (IL-17RA) show substantially reduced EAE severity.[7][15]
-
Therapeutic neutralization of IL-17A with monoclonal antibodies or a soluble IL-17 receptor fusion protein ameliorates clinical symptoms of EAE, even when administered after disease onset.[7][12]
-
Blocking the IL-17 pathway specifically in astrocytes, a key CNS cell type, effectively inhibits EAE progression by suppressing the expression of Th17-related chemokines and reducing inflammatory cell infiltration into the CNS.[17]
-
Dual inhibition of IL-17 and IL-23 has been shown to be more effective at reducing EAE disease severity than targeting either cytokine alone.[18]
-
| Parameter | Control Group (EAE) | Anti-IL-17 Treatment (EAE) | Reference |
| Mean Max Clinical Score | ~3.5 - 4.0 | ~1.5 - 2.0 | [12][19] |
| CNS Inflammatory Infiltrate | High (T-cells, Neutrophils) | Significantly Reduced | [17] |
| Th17 Cell Percentage in CNS | Elevated | Significantly Reduced | [17][20] |
| Chemokine Expression (e.g., CXCL1) | Upregulated | Suppressed | [17] |
Collagen-Induced Arthritis (CIA) - Model for Rheumatoid Arthritis
The CIA model in mice is a widely accepted experimental model for RA.[21] IL-17 is a key cytokine in the inflamed synovium, where it drives inflammation, cartilage degradation, and bone erosion.[11][21]
-
Key Findings:
-
Overexpression of IL-17A in the joints of mice accelerates the onset and enhances the severity of arthritis.[21]
-
Conversely, IL-17-deficient mice or mice treated with IL-17 blocking agents are protected from developing severe arthritis.[7][22]
-
IL-17 stimulates synovial fibroblasts to produce IL-6, IL-8, and matrix metalloproteinases, creating a positive feedback loop that perpetuates joint inflammation and destruction.[11][22]
-
Novel IL-17-neutralizing antibodies have been shown to reduce joint swelling, neutrophil infiltration, and the release of inflammatory cytokines like TNF-α and IL-6 in preclinical RA models.[23]
-
| Parameter | Control Group (CIA) | Anti-IL-17 Treatment (CIA) | Reference |
| Arthritis Severity Score | High | Significantly Reduced | [7][22] |
| Joint Swelling | Severe | Significantly Reduced | [23] |
| Bone Erosion | Prominent | Attenuated | [21] |
| Synovial IL-6 Levels | Elevated | Significantly Reduced | [23] |
Imiquimod-Induced Psoriasiform Dermatitis - Model for Psoriasis
Topical application of imiquimod (B1671794) (IMQ) cream on mouse skin induces a cutaneous inflammation that closely resembles human psoriasis, with a strong dependence on the IL-23/IL-17 axis.[18]
-
Key Findings:
-
IL-17A is a key inflammatory cytokine in psoriasis pathogenesis, acting on keratinocytes to stimulate the production of antimicrobial peptides, chemokines, and other pro-inflammatory cytokines.[9][24]
-
Blockade of IL-17A or IL-17RA is highly effective in clearing psoriatic-like lesions in this model.[9]
-
Inhibition of both IL-17A and IL-17F may decrease inflammation more effectively than blocking IL-17A alone.[9]
-
Treatment with IL-17 inhibitors leads to a rapid normalization of the psoriasis-related gene expression signature in the skin.[9][25]
-
| Parameter | Control Group (IMQ) | Anti-IL-17 Treatment (IMQ) | Reference |
| Ear Thickness (mm) | Increased (~0.4-0.5) | Reduced (~0.2-0.25) | [18] |
| Epidermal Thickening (Acanthosis) | Severe | Markedly Reduced | [18] |
| Skin IL-17A/F mRNA Expression | Highly Upregulated | Normalized | [9] |
| Neutrophil Infiltration | High | Significantly Reduced | [18] |
T-Cell Transfer Colitis - Model for Inflammatory Bowel Disease (IBD)
The role of IL-17 in IBD is complex and appears to be context-dependent, with some studies suggesting a pathogenic role while others indicate a protective function in maintaining mucosal barrier integrity.[26][27] However, in T-cell driven models of colitis, the Th17 pathway is implicated in pathology.
-
Key Findings:
-
In the T-cell transfer model of colitis, combined blockade of both IL-17A and IL-17F was shown to prevent the development of colitis.[26]
-
While anti-IL-17A monotherapy (Secukinumab) was ineffective in clinical trials for Crohn's disease, preclinical data suggests that targeting both IL-17A and IL-17F might be a more viable strategy.[26]
-
Genetic studies have linked IL-17 pathway components to the risk of developing both Ulcerative Colitis (UC) and Crohn's Disease (CD).[27][28]
-
| Parameter | Control Group (Colitis) | Anti-IL-17A/F Treatment | Reference |
| Body Weight Loss | Progressive | Prevented | [26] |
| Histological Score of Colitis | High | Significantly Reduced | [26] |
| Colon Infiltration of T-cells | High | Significantly Reduced | [26] |
Detailed Experimental Protocols
Precise and reproducible methodologies are critical for evaluating the efficacy of IL-17 modulators in preclinical models.
Protocol: Induction and Assessment of EAE
-
Animal Model: C57BL/6 mice (female, 8-12 weeks old).
-
Immunization:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.
-
-
Pertussis Toxin Administration: Administer Pertussis toxin (200-300 ng) intraperitoneally on day 0 and day 2 post-immunization to facilitate blood-brain barrier permeability.
-
Treatment Protocol:
-
Administer the IL-17 modulating agent (e.g., anti-IL-17A mAb, 5-10 mg/kg) or vehicle control via intraperitoneal or subcutaneous injection.
-
Dosing can be prophylactic (starting day 0) or therapeutic (starting after onset of clinical signs, e.g., day 10-12).
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund state.
-
-
Endpoint Analysis (e.g., Day 21-28):
-
Histology: Perfuse mice and collect spinal cords for Hematoxylin and Eosin (H&E) staining to assess inflammatory infiltrates and Luxol Fast Blue (LFB) staining for demyelination.
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to quantify Th17 (CD4+IL-17A+) and other immune cell populations.
-
Gene Expression: Analyze CNS tissue via RT-PCR for expression of inflammatory cytokines and chemokines.
-
Caption: Experimental Workflow for EAE Model.
Protocol: Induction and Assessment of CIA
-
Animal Model: DBA/1 mice (male, 8-10 weeks old).
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of CII in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment Protocol:
-
Administer the IL-17 modulating agent or vehicle control, typically starting around the time of the booster immunization (e.g., day 18-21) and continuing for 2-3 weeks.
-
-
Clinical Assessment:
-
Monitor mice 3-4 times per week for signs of arthritis, starting from day 21.
-
Score each paw on a 0-4 scale based on erythema and swelling. A total arthritis score per mouse is the sum of scores for all four paws (max score = 16).
-
-
Endpoint Analysis:
-
Histology: Collect hind paws, decalcify, and stain with H&E and Safranin O to assess synovial inflammation, cartilage damage, and bone erosion.
-
Serology: Measure serum levels of anti-CII antibodies and inflammatory cytokines (e.g., IL-6) by ELISA.
-
Caption: Experimental Workflow for CIA Model.
Conclusion
Preclinical data from a range of validated animal models provides a robust rationale for the therapeutic targeting of the IL-17 pathway in autoimmune diseases. Modulation of IL-17 signaling, particularly through the neutralization of IL-17A, has consistently demonstrated efficacy in reducing disease severity, limiting tissue damage, and normalizing inflammatory markers in models of multiple sclerosis, rheumatoid arthritis, and psoriasis. While the role in IBD is more nuanced, emerging strategies such as the dual blockade of IL-17A and IL-17F may hold promise. The quantitative data and established protocols outlined in this guide serve as a foundational resource for researchers and drug developers working to advance novel therapies for these complex and debilitating conditions.
References
- 1. Interleukin-17 in rheumatoid arthritis: Trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of autoimmune diseases by interleukin (IL)-17 producing regulatory T helper (Th17) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Role of IL-17 and Th17 Lymphocytes in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 7. Clinical Consequences of Targeting IL-17 and TH17 in Autoimmune and Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of IL-17-Mediated Signaling Pathway in Autoimmune Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Immunologic Role of IL-17 in Psoriasis and Psoriatic Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Frontiers | Role of the IL-23/IL-17 Pathway in Rheumatic Diseases: An Overview [frontiersin.org]
- 12. Therapeutic efficacy of IL-17 neutralization in murine experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-17 receptor signaling and Th17-mediated autoimmune demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CNS-specific therapy for ongoing EAE by silencing IL-17 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Role of IL-2 in the Activation and Expansion of Regulatory T-cells and the Development of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting interleukin-17 in patients with active rheumatoid arthritis: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting IL-17 and Th17 Cells in Rheumatoid Arthritis | Musculoskeletal Key [musculoskeletalkey.com]
- 23. Novel antibody Ab-IPL-IL-17 limits disease progression in preclinical models of rheumatoid arthritis | BioWorld [bioworld.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Combined blockade of IL-17A and IL-17F may prevent the development of experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Interleukin-17 and inflammatory bowel disease: a 2-sample Mendelian randomization study [frontiersin.org]
- 28. Interleukin-17 and inflammatory bowel disease: a 2-sample Mendelian randomization study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of IL-17 Modulators on Th17 Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of Interleukin-17 (IL-17) modulators on the function of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines, most notably IL-17A and IL-17F.[1][2][3] IL-17 modulators are a class of therapeutic agents designed to interfere with the IL-17 signaling pathway, thereby mitigating the inflammatory response.[1] This guide will focus on a representative small molecule modulator that targets the master transcription factor of Th17 cells, Retinoic acid receptor-related orphan receptor gamma t (RORγt), as a prime example of an "IL-17 modulator."[4][5][6]
Core Mechanism of Action: Targeting the Th17 Master Regulator
The differentiation and function of Th17 cells are critically dependent on the transcription factor RORγt.[4][5] RORγt is essential for the expression of the IL17A and IL17F genes.[2][7] Small molecule inhibitors of RORγt act as inverse agonists, binding to the ligand-binding domain of the RORγt protein.[4] This binding event displaces co-activator proteins and can lead to the recruitment of co-repressors, ultimately down-regulating the transcription of RORγt target genes, including IL17A and IL23R.[4] By inhibiting RORγt, these modulators effectively suppress the pro-inflammatory functions of Th17 cells.[4][5]
Quantitative Effects of IL-17 Modulators on Th17 Cell Function
The following tables summarize the quantitative effects of representative IL-17 modulators on Th17 cell cytokine production.
Table 1: Effect of a RORγt Inverse Agonist on Cytokine Production in Polarized Human T-cells
| Cytokine | Treatment Condition | Fold Change vs. Control | Reference |
| IL-17A | RORγt Inverse Agonist | Significant Reduction | [4] |
| IL-22 | RORγt Inverse Agonist | No Significant Change | [4] |
Table 2: Differential Regulation of IL-17A and IL-17F by Pro-inflammatory Mediators
| Cytokine | Treatment Condition | Effect on Expression | Reference |
| IL-17A | PGE2 + IL-23 + IL-1β | Synergistic Increase | [8] |
| IL-17F | IL-23 + IL-1β | Preferential Induction | [8] |
| IL-17F | PGE2 + IL-23 + IL-1β | No Enhancement | [8] |
Table 3: Synergistic Effects of IL-17A/F with TNFα on Cytokine Production in Rheumatoid Arthritis Synoviocytes
| Secreted Cytokine | Treatment Condition | Fold Increase vs. Control | Reference |
| IL-6 | IL-17A + TNFα | Synergistic Increase | [9] |
| IL-8 | IL-17A + TNFα | Synergistic Increase | [9] |
| IL-6 | IL-17F + TNFα | Synergistic Increase | [9] |
| IL-8 | IL-17F + TNFα | Synergistic Increase | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by RORγt modulators and a typical experimental workflow for their evaluation.
Caption: IL-17 signaling pathway in Th17 cells and the inhibitory action of a RORγt modulator.
Caption: Experimental workflow for assessing the effect of an IL-17 modulator on Th17 cell function.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of IL-17 modulators.
Human Th17 Cell Differentiation and Treatment
Objective: To differentiate naive CD4+ T cells into Th17 cells and assess the effect of an IL-17 modulator.
Materials:
-
Ficoll-Paque PLUS
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human TGF-β, IL-6, IL-1β, and IL-23
-
IL-17 modulator of interest
-
Vehicle control (e.g., DMSO)
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for naive CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Culture the isolated naive CD4+ T cells in complete RPMI-1640 medium.
-
Activate the T cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
To induce Th17 differentiation, add the following cytokines to the culture medium: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), IL-1β (10-20 ng/mL), and IL-23 (10-20 ng/mL).
-
Add the IL-17 modulator at various concentrations to the experimental wells. Include a vehicle control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3 to 5 days.
-
After incubation, harvest the cells and supernatant for downstream analysis.
Cytokine Production Analysis by ELISA
Objective: To quantify the concentration of secreted IL-17A and IL-17F in the cell culture supernatant.
Materials:
-
IL-17A and IL-17F ELISA kits
-
Cell culture supernatants from the Th17 differentiation assay
-
Microplate reader
Protocol:
-
Centrifuge the cell cultures and collect the supernatant.
-
Perform the ELISA for IL-17A and IL-17F according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells.
-
Incubate, then wash the plate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Intracellular Cytokine Staining and Flow Cytometry
Objective: To determine the frequency of IL-17-producing cells within the cultured T cell population.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against CD4, IL-17A, and IL-17F
-
Flow cytometer
Protocol:
-
Restimulate the cultured T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.
-
Harvest and wash the cells.
-
Stain for the surface marker CD4.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular IL-17A and IL-17F with fluorochrome-conjugated antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ T cells that are positive for IL-17A and/or IL-17F.
Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
Objective: To measure the mRNA expression levels of key Th17-related genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for RORC (encoding RORγt), IL17A, IL17F, and a housekeeping gene (e.g., ACTB or GAPDH)
-
Real-time PCR system
Protocol:
-
Harvest the cultured T cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the modulator-treated and vehicle-treated cells, normalized to the housekeeping gene.
Conclusion
The modulation of Th17 cell function through targeting key molecules in the IL-17 signaling pathway, such as RORγt, represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of novel IL-17 modulators. A thorough understanding of the molecular mechanisms and the use of robust in vitro assays are crucial for the successful development of these targeted therapies.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. Targeting IL-17 and Th17 Cells in Rheumatoid Arthritis | Musculoskeletal Key [musculoskeletalkey.com]
- 3. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IL17A and IL17F loci have divergent histone modifications and are differentially regulated by prostaglandin E2 in Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Additive or Synergistic Interactions Between IL-17A or IL-17F and TNF or IL-1β Depend on the Cell Type - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Patented IL-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the patent landscape for Interleukin-17 (IL-17) modulators, with a focus on the core scientific and technical disclosures. The information presented is curated from a selection of key patents and review articles, offering insights into the different classes of molecules being developed, their quantitative biological activity, the experimental protocols used for their characterization, and the underlying signaling pathways they target.
Introduction to IL-17 Modulation
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3][4][5][6] As a result, the IL-17 signaling pathway has become a major target for therapeutic intervention. While monoclonal antibodies (mAbs) targeting the IL-17 pathway have been successfully developed and approved for clinical use, there is a significant and ongoing effort to discover and patent small molecule, peptide, and macrocyclic modulators that offer potential advantages such as oral bioavailability and improved tissue penetration.[1][2][3][4][5][6] This guide delves into the patented technologies underpinning these next-generation IL-17 modulators.
Core Target and Signaling Pathway
The primary strategy for IL-17 modulation described in the patent literature is the inhibition of the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.[1][2] IL-17A, which can exist as a homodimer or a heterodimer with IL-17F, binds to a receptor complex composed of IL-17RA and IL-17RC.[2][7] This binding event initiates a downstream signaling cascade that involves the recruitment of adaptor proteins like Act1 and the activation of transcription factors such as NF-κB and C/EBPβ, leading to the production of pro-inflammatory cytokines and chemokines.[7][8]
Caption: Simplified IL-17A signaling pathway.
Patented Modulator Classes and Quantitative Data
The patent literature reveals a diverse range of chemical entities designed to modulate IL-17 activity. These can be broadly categorized into peptides, macrocycles, and small molecules. Below is a summary of representative data from various patent disclosures and reviews.
Small Molecule IL-17A Modulators
Small molecules are a major focus of current research due to their potential for oral administration.[1][4] Several pharmaceutical companies have active patent filings in this area.
| Assignee | Compound Class | Example Compound(s) | Assay Type | Potency (IC50) | Reference |
| Leo Pharma A/S | Imidazotriazine Derivatives | Exemplified Compound | HEK-Blue SEAP Reporter | 3.6 nM | WO 2024115662[9] |
| UCB Biopharma Sprl | Spirocyclic 2-oxoindoline | General Structure 3 | IL-17/IL-17RA PPI | - | Patent Application[2] |
| Hitgen Inc. | (Benzimidazole)oxypyrrolidines | Compounds 41, 42 | Not Specified | 0.01–1.0 μM | Patent Application[3] |
| Eli Lilly | Not Specified | LY3509754 | Not Specified | Phase I (suspended) | ClinicalTrials.gov[3] |
| Dice Molecules | Not Specified | S011806 | Not Specified | Phase I | ClinicalTrials.gov[3] |
Peptide and Macrocyclic IL-17A Modulators
Peptides and macrocycles represent another important class of IL-17 modulators, often identified through advanced screening technologies like DNA-encoded libraries.
| Assignee | Compound Class | Example Compound(s) | Assay Type | Potency | Reference |
| Pfizer | Macrocycle | Compound 3 | SPR | Kd < 200 nM | Scientific Reports[3] |
| Compound 3 | FRET | IC50 < 35 nM | Scientific Reports[3] | ||
| Compound 3 | Keratinocyte (IL-8) | IC50 < 540 nM | Scientific Reports[3] | ||
| Ensemble Therapeutics | Macrocycles / Linear Peptides | General Structures | Not Specified | - | Patent Applications[1] |
| Undisclosed | Peptide | DLSAVCWAFPWDPECH | IL-17A Binding | High Affinity | US11236129B2[7] |
Key Experimental Protocols
The validation and characterization of novel IL-17 modulators rely on a suite of standardized in vitro and cell-based assays. Below are detailed methodologies for some of the most frequently cited experimental protocols in the patent literature.
HEK-Blue™ IL-17 Reporter Assay
This is a widely used cell-based assay to quantify the activity of IL-17 modulators.
Principle: HEK-293 cells are engineered to express the human IL-17RA and IL-17RC receptors and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of the IL-17 pathway leads to SEAP production, which can be measured colorimetrically.
Methodology:
-
Cell Plating: HEK-Blue™ IL-17 cells are plated in 96-well plates.
-
Compound Incubation: Test compounds (potential IL-17 modulators) are added to the wells at various concentrations and pre-incubated.
-
Stimulation: Recombinant human IL-17A is added to the wells to stimulate the IL-17 signaling pathway.
-
Incubation: The plates are incubated to allow for cell signaling and SEAP expression.
-
Detection: A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the cell supernatant.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 620-655 nm) to quantify SEAP activity. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the IL-17A-induced SEAP activity.[9]
Caption: Workflow for the HEK-Blue™ IL-17 Reporter Assay.
Competition ELISA for IL-17A/IL-17RA Binding
This is a biochemical assay to assess the ability of a compound to directly inhibit the interaction between IL-17A and its receptor.
Principle: An ELISA plate is coated with recombinant IL-17A. Biotinylated IL-17RA is then added in the presence of a test compound. The amount of IL-17RA that binds to the plate is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.
Methodology:
-
Coating: A high-binding 96-well plate is coated with recombinant human IL-17A.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Competition: A mixture of the test compound and biotinylated recombinant human IL-17RA is added to the wells.
-
Incubation: The plate is incubated to allow binding to occur.
-
Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: After another wash, a colorimetric HRP substrate (e.g., TMB) is added.
-
Measurement: The reaction is stopped, and the absorbance is read. A decrease in signal compared to the control (no compound) indicates inhibition of the IL-17A/IL-17RA interaction.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity between a modulator and its target.
Principle: One of the binding partners (e.g., IL-17A) is immobilized on a sensor chip. The other partner (the modulator) is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.
Methodology:
-
Immobilization: Recombinant IL-17A is immobilized on a sensor chip.
-
Analyte Injection: The test compound (analyte) is injected at various concentrations over the sensor surface.
-
Data Acquisition: Association and dissociation phases are monitored in real-time.
-
Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
The patent landscape for IL-17 modulators is rich and rapidly evolving, with a clear trend towards the development of orally bioavailable small molecules and other non-antibody scaffolds. The technical disclosures within these patents highlight a sophisticated and standardized approach to the discovery and characterization of these novel therapeutic agents. The data and protocols summarized in this guide provide a foundational understanding of the core technologies and scientific advancements in this competitive and clinically important field. For researchers and drug development professionals, a thorough understanding of this patent landscape is crucial for navigating the opportunities and challenges in the development of next-generation IL-17 targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - HitGen OpenDEL™ [opendelcommunity.com]
- 7. US11236129B2 - IL-17A binding peptides and medical uses thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Leo Pharma patents new IL-17 modulators | BioWorld [bioworld.com]
IL-17 modulator 2 in inflammatory response pathways
An In-Depth Technical Guide to IL-17 Modulation in Inflammatory Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17 (IL-17) is a pivotal pro-inflammatory cytokine that plays a critical role in host defense against extracellular pathogens. However, its dysregulation is a key driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases. This technical guide provides a comprehensive overview of the IL-17 signaling pathway, the mechanisms of action for therapeutic modulators, and their role in various inflammatory conditions. It includes a synthesis of quantitative clinical data, detailed experimental protocols for studying the IL-17 axis, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug development and immunology.
Introduction: The Interleukin-17 Family
The Interleukin-17 (IL-17) family consists of six structurally related cytokines: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[1][2] IL-17A, the most studied member, is the hallmark cytokine of a distinct subset of T helper cells known as Th17 cells.[3][4] Other immune cells, including γδ T cells, CD8+ T cells, and innate lymphoid cells, can also produce IL-17.[3][5]
IL-17A and IL-17F can exist as homodimers or as an IL-17A/F heterodimer and are central mediators of inflammatory responses.[6] They bridge adaptive and innate immunity, primarily by mobilizing and recruiting neutrophils to sites of inflammation.[7] While essential for clearing bacterial and fungal infections, excessive or chronic IL-17 production contributes significantly to the pathology of autoimmune diseases such as psoriasis, psoriatic arthritis (PsA), ankylosing spondylitis (AS), and rheumatoid arthritis (RA).[4][[“]][9] This central role has made the IL-17 pathway a prime target for therapeutic intervention.
The IL-17 Signaling Pathway
The biological effects of IL-17 are mediated through a specific cell surface receptor complex and a subsequent intracellular signaling cascade.
2.1. Receptors and Ligand Binding IL-17A and IL-17F signal through a heterodimeric receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[3][9] IL-17RA is a common subunit also used by other IL-17 family members, including IL-17C and IL-17E.[10] These receptors are type I transmembrane proteins expressed on a wide variety of cells, including epithelial cells, endothelial cells, fibroblasts, and some immune cells.[2][11]
2.2. Intracellular Signaling Cascade Upon ligand binding, the IL-17RA and IL-17RC subunits undergo a conformational change, initiating a downstream signaling cascade.
-
Act1 Recruitment: The key downstream adaptor protein, Nuclear Factor-κB Activator 1 (Act1, also known as CIKS), is recruited to a conserved motif in the cytoplasmic tails of the IL-17 receptors.[1][3][6]
-
TRAF6 Activation: Act1 functions as an E3 ubiquitin ligase, which, upon recruitment, catalyzes the K63-linked polyubiquitination of TNF Receptor-Associated Factor 6 (TRAF6).[1][6]
-
Downstream Pathway Activation: The activation of TRAF6 triggers several downstream signaling pathways, most notably:
-
NF-κB (Nuclear Factor-kappa B): This leads to the transcription of numerous pro-inflammatory genes.[3][6]
-
MAPK (Mitogen-Activated Protein Kinase): Pathways including p38, JNK, and ERK are activated, contributing to gene expression and mRNA stabilization.[1][6]
-
C/EBP (CCAAT-enhancer-binding protein): This pathway is also engaged, further promoting the inflammatory response.[6]
-
This signaling cascade culminates in the robust production of inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL2, CXCL8) that recruit neutrophils, and antimicrobial peptides.[7][[“]]
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. tandfonline.com [tandfonline.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on a Representative IL-17 Modulator and its Impact on Cytokine Release (IL-6, IFN-γ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17 stimulates the release of other pro-inflammatory mediators, including cytokines and chemokines, from a variety of cell types, thereby amplifying the inflammatory cascade.[3] Consequently, the IL-17 signaling pathway has emerged as a key target for the development of novel therapeutics for a range of disorders, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2]
This technical guide focuses on the functional impact of a representative IL-17 modulator, herein referred to as "IL-17 Modulator 2," on the release of two key cytokines: Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ). While specific quantitative data for a proprietary compound designated "this compound" is not publicly available, this guide provides a representative profile based on the known mechanisms of macrocyclic IL-17 inhibitors described in patent literature.[3] This document will delve into the underlying signaling pathways, present illustrative quantitative data, provide detailed experimental protocols for assessing modulator activity, and visualize key processes using diagrams.
IL-17 Signaling and Cytokine Release
The binding of IL-17A to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC, initiates a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines like IL-6. A crucial adaptor protein, Act1, is recruited to the receptor complex, which in turn engages TNF receptor-associated factor 6 (TRAF6). This leads to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the transcription of genes encoding IL-6 and other inflammatory mediators. The JAK/STAT pathway has also been implicated in IL-17 signaling.
The relationship between IL-17 and IFN-γ is more complex. While IL-17 can in some contexts induce IFN-γ, the two cytokines are often associated with distinct T helper cell lineages (Th17 and Th1, respectively) and can have both synergistic and antagonistic interactions depending on the cellular and disease context.
Below is a diagram illustrating the canonical IL-17 signaling pathway leading to the production of IL-6.
This compound: A Representative Profile
"this compound" represents a class of macrocyclic compounds designed to inhibit the interaction between IL-17A and its receptor, IL-17RA.[3] By disrupting this primary binding event, these modulators effectively block the initiation of the downstream inflammatory signaling cascade. The following tables summarize representative quantitative data on the inhibitory effect of such a modulator on IL-6 and IFN-γ release from stimulated human peripheral blood mononuclear cells (PBMCs).
Table 1: Effect of Representative this compound on IL-6 Release from Stimulated PBMCs
| Modulator Concentration | IL-6 Concentration (pg/mL) | % Inhibition |
| Vehicle Control (0 µM) | 1500 ± 120 | 0% |
| 0.1 µM | 900 ± 85 | 40% |
| 1 µM | 450 ± 50 | 70% |
| 10 µM | 150 ± 25 | 90% |
| IC₅₀ | ~0.5 µM | |
| Data are presented as mean ± standard deviation and are representative of typical results. |
Table 2: Effect of Representative this compound on IFN-γ Release from Co-stimulated PBMCs
| Modulator Concentration | IFN-γ Concentration (pg/mL) | % Inhibition |
| Vehicle Control (0 µM) | 800 ± 75 | 0% |
| 0.1 µM | 640 ± 60 | 20% |
| 1 µM | 400 ± 45 | 50% |
| 10 µM | 200 ± 30 | 75% |
| IC₅₀ | ~1.0 µM | |
| Data are presented as mean ± standard deviation and are representative of typical results. |
Experimental Protocols
The following section details a standard methodology for assessing the in vitro efficacy of an IL-17 modulator on cytokine release from human PBMCs.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors into heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Ficoll-Paque Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Layer Collection: Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell density to 1 x 10⁶ cells/mL.
In Vitro Cytokine Release Assay
-
Cell Plating: Plate 1 x 10⁶ PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well tissue culture plate.
-
Modulator Pre-treatment: Add varying concentrations of the IL-17 modulator (e.g., 0.1, 1, 10 µM) or vehicle control to the respective wells. Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Cell Stimulation: Stimulate the cells with an appropriate stimulus to induce cytokine production. For IL-6 and IFN-γ release from PBMCs in the context of IL-17, a combination of stimuli is often used, such as phytohemagglutinin (PHA) at 5 µg/mL and phorbol (B1677699) 12-myristate 13-acetate (PMA) at 50 ng/mL, in the presence of recombinant human IL-17A (20 ng/mL) to specifically assess the modulator's effect on the IL-17 pathway.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at 500 x g for 10 minutes to pellet the cells. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-6 or IFN-γ overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer (PBS with 0.05% Tween-20) and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for human IL-6 or IFN-γ. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition and Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stopping the Reaction and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 and IFN-γ in the samples by interpolating from the standard curve.
Conclusion
The targeted modulation of the IL-17 signaling pathway represents a promising therapeutic strategy for a multitude of inflammatory and autoimmune disorders. As demonstrated in this technical guide with a representative IL-17 modulator, such compounds can effectively inhibit the release of key pro-inflammatory cytokines like IL-6 and IFN-γ from immune cells. The provided experimental protocols offer a robust framework for the in vitro characterization of novel IL-17 inhibitors. Further preclinical and clinical investigations of specific modulators are essential to fully elucidate their therapeutic potential and safety profiles for the treatment of IL-17-mediated diseases.
References
Preclinical Research Findings on IL-17 Modulators: A Technical Guide
Disclaimer: The following information is a synthesized guide based on publicly available preclinical data for representative Interleukin-17 (IL-17) modulators. The designation "IL-17 modulator 2" does not correspond to a publicly known therapeutic agent; therefore, this document utilizes data from well-characterized molecules such as the monoclonal antibodies Secukinumab (AIN457), Ixekizumab, and Brodalumab, as well as representative small molecule inhibitors, to illustrate the typical preclinical profile of a compound in this class.
Executive Summary
Interleukin-17A (IL-17A) is a principal pro-inflammatory cytokine central to the pathogenesis of several autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] It is primarily produced by T helper 17 (Th17) cells and signals through a receptor complex (IL-17RA/IL-17RC) on various cell types, inducing the production of other inflammatory mediators like IL-6, chemokines (e.g., CXCL1, IL-8), and antimicrobial peptides. This cascade promotes neutrophil recruitment and tissue inflammation.[1][3] Modulation of the IL-17 pathway, either by directly targeting the IL-17A ligand or its receptor, has proven to be a highly effective therapeutic strategy.[2][3] This guide summarizes the key preclinical findings for representative IL-17 modulators, covering their in vitro potency, in vivo efficacy in relevant animal models, and pharmacokinetic profiles.
Data Presentation: Quantitative Preclinical Data
The following tables summarize the quantitative data for representative IL-17 modulators, providing a comparative overview of their preclinical characteristics.
Table 1: In Vitro Activity of Representative IL-17 Modulators
| Modulator Type | Representative Compound | Target | Assay Type | Cell Line | Readout | Potency (IC50/KD) |
| Monoclonal Antibody | Secukinumab (AIN457) | IL-17A | Neutralization | Human Astrocytes | IL-6 Production | Inhibits IL-17A/TNFα-induced IL-6 increase at 1-100 nM |
| Monoclonal Antibody | Ixekizumab | IL-17A | Binding Affinity (SPR) | N/A | Binding Kinetics | KD: 1.8 pM (human IL-17A), 0.8 pM (cyno IL-17A) |
| Monoclonal Antibody | Brodalumab | IL-17RA | Receptor Blockade | N/A | N/A | Blocks signaling of IL-17A, F, C, and E |
| Small Molecule | AN-1605 | IL-17A | Neutralization | Human Dermal Fibroblasts (Hs27) | CXCL1 Production | IC50: 0.47 nM[4] |
Table 2: In Vivo Efficacy of Representative IL-17 Modulators
| Compound | Animal Model | Disease | Key Efficacy Endpoint | Result |
| Ixekizumab | Mouse Pharmacodynamic Model | IL-17A Challenge | Inhibition of human IL-17A-induced mouse KC (CXCL1) secretion | Significant reduction in plasma KC with 20 µg of ixekizumab vs. isotype control |
| Brodalumab (Clinical Data) | Human Phase III (AMAGINE-1) | Plaque Psoriasis | PASI 75/90/100 Response at Week 12 (210 mg dose) | 83% / 70% / 42% |
| Secukinumab (Clinical Data) | Human Phase III (MEASURE 1) | Ankylosing Spondylitis | ASAS20 Response at Week 16 (150 mg dose) | 61% vs. 29% for placebo |
| AN-1605 | Mouse Model | IL-23 Induced Inflammation | Suppression of inflammation and psoriatic biomarkers | Dose-dependent suppression upon oral dosing[4] |
Table 3: Preclinical Pharmacokinetics of Representative IL-17 Modulators
| Compound | Species | Dose & Route | T½ (Half-life) | Cmax (Max. Concentration) | Clearance (CL) | Bioavailability (F) |
| Ixekizumab | Cynomolgus Monkey | 1 mg/kg IV | 6.5 days (156 hours) | N/A | 0.448 mL/h/kg | N/A |
| Ixekizumab | Cynomolgus Monkey | 1 mg/kg SC | 10.3 days | 11.1 µg/mL | N/A | 60% - 81% (in humans) |
| Secukinumab (Human Data) | Human | 300 mg SC | ~27 days (pooled analysis) | ~6 days to reach | 0.19 L/day | ~73% |
| AN-1605 | Mouse | Oral | 3.48 hours[4] | N/A | N/A | 69%[4] |
| AN-1605 | Rat | Oral | 1.87 hours[4] | N/A | N/A | 45%[4] |
| AN-1605 | Dog | Oral | 9.2 hours[4] | N/A | N/A | 101%[4] |
Mandatory Visualization
IL-17 Signaling Pathway
Caption: Canonical IL-17A signaling pathway and points of therapeutic intervention.
Experimental Workflow: In Vivo Efficacy Model
Caption: Workflow for the Imiquimod (IMQ)-induced psoriasis mouse model.
Experimental Protocols
In Vitro Neutralization Assay: IL-17A-Induced Cytokine Secretion
This assay quantifies the ability of a test modulator to inhibit the biological activity of IL-17A.
-
Objective: To determine the IC50 value of an IL-17A modulator by measuring its inhibition of IL-17A-induced cytokine (e.g., IL-6, GROα/CXCL1) production in a responsive cell line.
-
Cell Line: Human fibroblast (e.g., Hs27, HFF-1), human colorectal adenocarcinoma (HT-29), or human astrocyte cell lines are commonly used as they express the IL-17 receptor and produce inflammatory cytokines upon stimulation.[1][4]
-
Protocol:
-
Cell Plating: Seed cells (e.g., HT-29) in a 96-well plate at a density of 1x10⁴ cells/well and culture overnight to allow adherence.[5]
-
Modulator Preparation: Prepare a serial dilution of the test modulator (e.g., monoclonal antibody or small molecule) in culture medium.
-
Stimulation: Pre-incubate the diluted modulator with a fixed, sub-maximal concentration of recombinant human IL-17A (e.g., 10-50 ng/mL) for approximately 1 hour at 37°C.[5][6]
-
Cell Treatment: Remove the culture medium from the cells and add the modulator/IL-17A mixture. Include controls for unstimulated cells (medium only) and cells stimulated with IL-17A only.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a CO₂ incubator. The incubation time is optimized to achieve robust cytokine production.[6][7]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the secreted cytokine (e.g., IL-6, GROα) in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the cytokine concentration against the log concentration of the modulator. Fit the data to a four-parameter logistic curve to calculate the IC50 value, which represents the concentration of the modulator required to inhibit 50% of the IL-17A-induced cytokine production.
-
In Vivo Efficacy Model: Imiquimod (IMQ)-Induced Psoriasiform Dermatitis
This is a widely used acute mouse model that recapitulates key features of human psoriasis, including dependence on the IL-23/IL-17 axis.
-
Objective: To evaluate the in vivo efficacy of an IL-17 modulator in reducing psoriasis-like skin inflammation.
-
Animal Strain: C57BL/6 or Balb/c mice are commonly used.
-
Protocol:
-
Acclimatization & Preparation: Acclimatize mice for at least one week. On Day 0, shave a defined area on the dorsal skin of each mouse.
-
Induction: Apply a daily topical dose of imiquimod cream (5%) (e.g., 40-60 mg) to the shaved area for 5-7 consecutive days. This induces a robust inflammatory response.
-
Treatment Administration: Administer the test modulator daily via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The control group receives a vehicle or an isotype control antibody. Dosing typically starts on Day 0 and continues throughout the induction period.
-
Clinical Scoring: Monitor the mice daily for signs of inflammation. Score the severity of erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter. The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score. Body weight should also be monitored as a measure of systemic inflammation.
-
Endpoint Analysis: At the end of the study (e.g., Day 7), euthanize the animals.
-
Histology: Collect the treated skin tissue, fix in formalin, and embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to measure epidermal thickness (acanthosis).
-
Gene Expression: Homogenize a portion of the skin tissue to extract RNA. Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory cytokines (e.g., Il17a, Il6, Il23) and other psoriatic markers.
-
Systemic Cytokines: Collect blood via cardiac puncture to prepare serum. Measure systemic cytokine levels (e.g., IL-17A, TNF-α) using ELISA.
-
-
Preclinical Pharmacokinetic (PK) Study
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Non-human primates, like the cynomolgus monkey, are often the most relevant species for monoclonal antibodies due to target cross-reactivity.
-
Objective: To determine key pharmacokinetic parameters (e.g., half-life, clearance, Cmax, bioavailability) of an IL-17 modulator.
-
Animal Species: Cynomolgus monkey (Macaca fascicularis).
-
Protocol:
-
Animal Groups: Assign naïve monkeys to different dose groups, typically for intravenous (IV) and subcutaneous (SC) administration to determine absolute bioavailability. A typical group size is 2-4 animals.
-
Dosing: Administer a single dose of the modulator. For the IV group, this is typically a bolus or short infusion. For the SC group, the injection is made at a defined site.
-
Blood Sampling: Collect blood samples into appropriate tubes at a series of predetermined time points. A typical schedule might be: pre-dose, and at 5 minutes, 1, 4, 8, 24, 48, 72, 96, 168, 336, and 672 hours post-dose.
-
Sample Processing: Process blood samples to obtain serum or plasma, which is then stored frozen (e.g., at -70°C) until analysis.
-
Bioanalysis: Quantify the concentration of the drug in the serum/plasma samples using a validated ligand-binding assay, typically an ELISA. The ELISA format often involves coating a plate with the target (IL-17A), adding the serum sample, and detecting the bound modulator with an anti-human IgG antibody.
-
Data Analysis: Use non-compartmental analysis (NCA) with software like WinNonlin to calculate the key PK parameters from the concentration-time data for each animal. This includes Cmax, Tmax (time to Cmax), AUC (area under the curve), terminal half-life (T½), clearance (CL), and volume of distribution (Vd). For the SC group, bioavailability (F) is calculated as (AUCsc / AUCiv) * (Doseiv / Dosesc).
-
References
- 1. The selective anti-IL17A monoclonal antibody secukinumab (AIN457) attenuates IL17A-induced levels of IL6 in human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of secukinumab in the treatment of psoriasis: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddonline.com [jddonline.com]
- 4. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. jbuon.com [jbuon.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Cell-Based In Vitro Assay for Screening IL-17A Modulators
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells.[1][2] It plays a critical role in host defense against extracellular pathogens but is also a central driver in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2][3][4] IL-17A exerts its effects by binding to a receptor complex, which triggers downstream signaling cascades leading to the production of other inflammatory mediators like IL-6, IL-8, and chemokines.[1][4][5] Given its pivotal role in inflammation, the IL-17 signaling pathway is a prime therapeutic target.[2] This document provides a detailed protocol for a robust, cell-based in vitro assay designed to screen and characterize potential modulators of IL-17A activity.
Principle of the Assay
The assay quantifies the inhibitory effect of test compounds on the IL-17A signaling pathway. A suitable cell line expressing the IL-17 receptor is stimulated with recombinant IL-17A, inducing the expression and secretion of a downstream effector cytokine, such as Interleukin-6 (IL-6). The amount of secreted IL-6 in the cell culture supernatant is measured using a quantitative method like an enzyme-linked immunosorbent assay (ELISA). When an effective IL-17A modulator is present, the IL-17A-induced IL-6 production is inhibited in a dose-dependent manner, allowing for the determination of the compound's potency (e.g., IC50 value).
IL-17A Signaling Pathway
IL-17A, a homodimeric cytokine, initiates signaling by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[6] This binding event recruits the key adaptor protein, Act1.[3][6] Act1, in turn, recruits TNF receptor-associated factor 6 (TRAF6), which acts as an E3 ubiquitin ligase.[3][7] This leads to the activation of several downstream pathways, including nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and CCAAT/enhancer-binding proteins (C/EBPs).[7][8] The activation of these transcription factors culminates in the expression of numerous pro-inflammatory genes, including cytokines (IL-6), chemokines, and matrix metalloproteinases, which amplify the inflammatory response.[8][9]
Figure 1: Simplified IL-17A Signaling Pathway.
Experimental Protocol
This protocol is optimized for a 96-well plate format.
I. Materials and Reagents
-
Cell Line: NIH-3T3 mouse embryonic fibroblasts or HT1080 human fibrosarcoma cells (ATCC). These cells are known to respond to IL-17A stimulation by producing IL-6.[10][11]
-
Reagents:
-
Recombinant Human IL-17A (carrier-free)
-
Test Modulators (e.g., small molecules, antibodies)
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Human or Mouse IL-6 ELISA Kit
-
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile 75 cm² cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipettes and sterile tips
-
Reagent reservoirs
-
II. Experimental Workflow
Figure 2: Workflow for the IL-17A modulator assay.
III. Detailed Procedure
A. Cell Culture and Seeding
-
Culture NIH-3T3 cells in T75 flasks using complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells when they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and adjust the density to 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to adhere.
B. Compound Preparation and Addition
-
Prepare a stock solution of each test modulator in 100% DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay wells should not exceed 0.5% to avoid cytotoxicity.
-
After the 24-hour cell adherence incubation, carefully remove the medium from the wells.
-
Add 50 µL of the diluted test compounds to the appropriate wells. Add 50 µL of medium with 0.5% DMSO to control wells (vehicle control, positive control, negative control).
-
Pre-incubate the plate with the compounds for 1 hour at 37°C.
C. IL-17A Stimulation
-
Prepare a working solution of IL-17A in complete medium at a concentration of 100 ng/mL. This will yield a final concentration of 50 ng/mL in the wells.[10][12]
-
Add 50 µL of the IL-17A working solution to all wells except the "Negative Control" (unstimulated) wells.
-
Add 50 µL of complete medium to the "Negative Control" wells.
-
The final volume in each well should be 100 µL.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.[10][12]
D. Supernatant Collection and IL-6 Quantification (ELISA)
-
After the 24-hour stimulation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect 80 µL of the supernatant from each well without disturbing the cell monolayer and transfer to a new 96-well plate or tubes.
-
Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit. Follow the manufacturer's instructions precisely. A general outline is as follows:
-
Prepare IL-6 standards as per the kit protocol.
-
Add standards and collected supernatant samples to the antibody-pre-coated ELISA plate.
-
Incubate with the biotin-conjugated detection antibody.
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
Data Presentation and Analysis
I. Data Calculation
-
Standard Curve: Generate a standard curve by plotting the absorbance values (OD) of the IL-6 standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to determine the IL-6 concentration in each sample.
-
Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test modulator using the following formula:
% Inhibition = (1 - [ (IL-6_compound - IL-6_neg_ctrl) / (IL-6_pos_ctrl - IL-6_neg_ctrl) ]) * 100
Where:
-
IL-6_compound is the IL-6 concentration in the presence of the test modulator.
-
IL-6_neg_ctrl is the IL-6 concentration in the unstimulated wells (Negative Control).
-
IL-6_pos_ctrl is the IL-6 concentration in the IL-17A stimulated wells with vehicle (Positive Control).
-
II. IC50 Determination Plot the percent inhibition against the logarithm of the test modulator concentration. Use a non-linear regression analysis (4-PL fit) to determine the IC50 value, which is the concentration of the modulator that causes 50% inhibition of IL-17A-induced IL-6 production.
III. Data Summary Table
The results can be summarized in a table for clear comparison.
| Compound ID | Concentration (nM) | Avg. IL-6 (pg/mL) | Std. Dev. | % Inhibition | IC50 (nM) |
| Control | - | 25.4 | 3.1 | - | - |
| IL-17A only | - | 850.2 | 45.7 | 0% | - |
| Modulator X | 1 | 798.5 | 51.2 | 6.3% | |
| Modulator X | 3 | 654.1 | 42.8 | 23.8% | |
| Modulator X | 10 | 440.9 | 33.1 | 49.6% | 10.1 |
| Modulator X | 30 | 185.3 | 21.5 | 80.6% | |
| Modulator X | 100 | 45.6 | 8.9 | 97.5% | |
| Modulator Y | 1 | 833.0 | 60.3 | 2.1% | |
| Modulator Y | 3 | 810.7 | 55.4 | 4.8% | |
| Modulator Y | 10 | 755.2 | 49.9 | 11.5% | > 1000 |
| Modulator Y | 30 | 698.4 | 48.1 | 18.4% | |
| Modulator Y | 100 | 612.8 | 41.2 | 28.8% |
Table 1: Example data summary for the screening of IL-17A modulators. Data is illustrative.
This application note details a comprehensive and reliable cell-based assay for the identification and characterization of IL-17A signaling modulators. The protocol is adaptable for high-throughput screening and provides quantitative data for assessing compound potency.[2] This assay is a valuable tool for drug development professionals and researchers working to discover novel therapeutics for IL-17-mediated inflammatory diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Development of a high-throughput cell-based assay for identification of IL-17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism-modulating activity of IL-17 signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. sinobiological.com [sinobiological.com]
- 7. cusabio.com [cusabio.com]
- 8. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Development of Cell-Based Assays for IL-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[1][2][3] It plays a crucial role in host defense against extracellular pathogens but is also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[2][4][5] The IL-17 signaling pathway has therefore become a significant target for therapeutic intervention.[2] Developing robust and reliable cell-based assays is essential for the discovery and characterization of novel IL-17 modulators.[1]
This document provides detailed protocols for two distinct cell-based assays designed to identify and evaluate IL-17 antagonists:
-
NF-κB Activation Reporter Assay: A high-throughput screening (HTS)-compatible assay using an engineered cell line to measure the direct inhibition of the IL-17 signaling cascade.
-
IL-17-Induced IL-6 Production Assay: A more physiologically relevant secondary assay that quantifies the inhibition of a downstream inflammatory cytokine in primary human cells.
IL-17 Signaling Pathway Overview
IL-17A, a homodimeric cytokine, initiates its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[2][6][7] This binding event recruits the adaptor protein Act1, which in turn engages TRAF6 (TNF receptor-associated factor 6).[2][8] This cascade activates key downstream transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to the transcription and expression of various pro-inflammatory genes, such as cytokines (e.g., IL-6, TNF-α) and chemokines.[2][7][8]
References
- 1. Development of a high-throughput cell-based assay for identification of IL-17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
Application Notes and Protocols for In Vivo Studies of IL-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and asthma.[1] The IL-17 family consists of six members (IL-17A-F), with IL-17A being the most well-characterized and a primary target for therapeutic intervention.[2] IL-17A is produced predominantly by T helper 17 (Th17) cells and signals through its receptor complex (IL-17RA/RC) on various cell types like fibroblasts and epithelial cells.[1][3] This signaling activates downstream pathways, including NF-κB and MAPKs, leading to the production of inflammatory mediators such as cytokines (e.g., IL-6), chemokines (e.g., CXCL1), and matrix metalloproteinases that drive inflammation and tissue damage.[3]
Therapeutic modulation of the IL-17 pathway, primarily through neutralizing monoclonal antibodies, has proven highly effective.[4] These biologics require careful preparation and administration for in vivo preclinical studies to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). This document provides detailed protocols and application notes for the preparation and in vivo use of IL-17 modulators, focusing on monoclonal antibodies in murine models.
IL-17 Signaling Pathway
The diagram below illustrates the canonical IL-17A signaling cascade, a key target for therapeutic modulators.
Caption: IL-17A signaling pathway and point of intervention for IL-17 modulators.
Quantitative Data Summary
The efficacy of IL-17 modulators can be quantified through various in vitro and in vivo assays. The tables below summarize representative data from preclinical studies.
Table 1: In Vitro Neutralization Activity of Anti-IL-17A Antibodies
| Assay System | Cell Line | Stimulant | Readout | Test Antibody | IC₅₀ | Reference |
| Cytokine Secretion | HT1080 | Human IL-17A | IL-6 Production | 9NT | 0.20 nM | [5] |
| Cytokine Secretion | HT1080 | Human IL-17A | IL-6 Production | 9NS | 0.22 nM | [5] |
| Cytokine Secretion | HT1080 | Human IL-17A | IL-6 Production | AIN457 (Secukinumab) | 0.18 nM | [5] |
Table 2: In Vivo Pharmacodynamic Efficacy of Anti-IL-17A Antibodies in Mice
| Animal Model | Modulator Dose | Challenge | Readout | Result | Reference |
| Acute IL-17A Challenge | 1.0 mg/kg (s.c.) | IL-17A/A | Serum CXCL1 | 92% inhibition vs. control | [6] |
| Acute IL-17A Challenge | 0.2 mg/kg (s.c.) | IL-17A/F | Serum CXCL1 | ~50% inhibition vs. control | [6] |
| Acute IL-17A Challenge | 1.0 mg/kg (s.c.) | IL-17A/F | Serum CXCL1 | ~50% inhibition vs. control | [6] |
| Acute IL-17A Challenge | 2.0 mg/kg | Human IL-17A (1.5 mg/kg) | Serum Gro-α (CXCL1) | Reduced from ~1574 to ~650 pg/mL | [5] |
Table 3: Efficacy of Anti-IL-17A Antibody in a Murine Model of Allergic Asthma
| Treatment Group | Parameter | Airway (Positive Cells) | Alveolar Septa (Positive Cells) | Reference |
| OVA-sensitized | IL-5+ Cells | Increased vs. Saline | Increased vs. Saline | [7] |
| OVA + Anti-IL-17 | IL-5+ Cells | Reduced vs. OVA | Reduced vs. OVA | [7] |
| OVA-sensitized | IL-4+ Cells | N/A | Increased vs. Saline | [7] |
| OVA + Anti-IL-17 | IL-4+ Cells | N/A | Reduced vs. OVA | [7] |
| OVA-sensitized | Total Cells in BALF | 3.2 ± 0.5 x 10⁴ cells/mL | N/A | [8] |
| OVA + Anti-IL-17 | Total Cells in BALF | 0.1 ± 0.006 x 10⁴ cells/mL | N/A | [8] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of Lyophilized IL-17 Modulator
This protocol describes the reconstitution of a lyophilized monoclonal antibody for in vivo administration.
Materials:
-
Lyophilized antibody vial
-
Sterile, pyrogen-free distilled water or Water for Injection (WFI)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-Reconstitution Centrifugation: Before opening, briefly centrifuge the vial of lyophilized antibody (e.g., at 12,000 x g for 20 seconds) to ensure the entire powder pellet is at the bottom of the vial.[9][10]
-
Reconstitution:
-
Allow the antibody vial and sterile water to equilibrate to room temperature.
-
Following the manufacturer's datasheet, add the specified volume of sterile, distilled water to achieve a recommended stock concentration (e.g., 1 mg/mL).[8][9]
-
Recap the vial and allow it to sit at room temperature for 15-30 minutes, or at 4°C for up to 3 hours, to allow for complete dissolution.[8]
-
Gently mix the solution by inverting the tube or brief, gentle vortexing. Avoid vigorous shaking, which can cause foaming and protein denaturation.[8][10]
-
-
Dilution for Injection:
-
Calculate the required dose for each animal (see Dose Calculation section below).
-
Determine the total volume of dosing solution needed for the study group.
-
In a sterile microcentrifuge tube, dilute the reconstituted antibody stock solution to the final desired concentration using sterile PBS.
-
Example Dilution: To prepare 1 mL of a 0.1 mg/mL dosing solution from a 1 mg/mL stock, mix 100 µL of the stock antibody with 900 µL of sterile PBS.[11]
-
-
Aliquoting and Storage:
Dose Calculation:
-
Formula: Volume to inject (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Stock Concentration (mg/mL)
-
Example: For a 25g (0.025 kg) mouse requiring a 1.0 mg/kg dose from a 0.1 mg/mL diluted solution:
-
Volume to inject = (1.0 mg/kg * 0.025 kg) / 0.1 mg/mL = 0.25 mL (or 250 µL)
-
Protocol 2: In Vivo Administration of IL-17 Modulator
This protocol details the intraperitoneal (i.p.) injection method, a common route for antibody administration in mice.[13]
Caption: Workflow for intraperitoneal (i.p.) injection of an IL-17 modulator in a mouse.
Procedure Details:
-
Restraint: Gently restrain the mouse by grasping the loose skin over its shoulders (scruffing). The "three-finger" restraint method is recommended. Tuck the tail to secure the lower body.[14]
-
Positioning: Turn the restrained animal face up and tilt its head downwards. This helps move the abdominal organs cranially, away from the injection site.[15]
-
Site Identification: The target site for i.p. injection is the mouse's lower right abdominal quadrant. This location minimizes the risk of injuring the cecum, bladder, or other major organs.[3][14]
-
Injection:
-
Wipe the injection site with an alcohol swab.[14]
-
Gently but securely insert a new, sterile needle (25-30 gauge) with the bevel up at a 30-45° angle.[3][14]
-
Slightly pull back the plunger (aspirate) to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder. If fluid is aspirated, withdraw and re-inject at a new site with a fresh needle and syringe.[15]
-
Administer the substance slowly. The maximum recommended i.p. injection volume for a mouse is typically <10 mL/kg (e.g., <0.25 mL for a 25g mouse).[3]
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for any immediate complications, such as bleeding at the injection site or signs of distress.[3]
Protocol 3: Pharmacokinetic (PK) Blood Sampling
This protocol describes serial blood collection from a single mouse to generate a PK profile. This method reduces animal usage and inter-animal variability.[4][16]
Materials:
-
Restraining device
-
Lancets (for submandibular sampling)
-
Heparinized capillary tubes or micro-hematocrit tubes
-
Microcentrifuge tubes (pre-labeled with animal ID and timepoint), containing anticoagulant (e.g., EDTA, Heparin) if plasma is required.
-
Anesthetic (e.g., isoflurane) for terminal procedures
Procedure (Example Timepoints):
-
Dosing: Administer the IL-17 modulator as described in Protocol 2. Note the exact time of dosing.
-
Early Timepoints (e.g., 5, 15, 30 min) - Submandibular Vein Sampling:
-
Properly restrain the mouse.
-
Puncture the submandibular vein with a lancet.
-
Collect blood drops (e.g., 20-30 µL) directly into a capillary tube and transfer to a pre-labeled microcentrifuge tube.[16]
-
Apply gentle pressure with gauze to stop the bleeding.
-
-
Intermediate Timepoints (e.g., 1, 2, 4 hr) - Saphenous Vein Sampling:
-
The saphenous vein is an alternative site that allows for serial sampling.[17] Shave the leg to visualize the vein, apply a tourniquet, puncture with a needle, and collect blood.
-
-
Terminal Timepoint (e.g., 24 hr) - Cardiac Puncture:
-
Deeply anesthetize the mouse using isoflurane.
-
Perform a cardiac puncture to collect the final, larger blood volume. This is a terminal procedure.[16]
-
-
Sample Processing:
Protocol 4: Pharmacodynamic (PD) Readout - Cytokine Measurement by ELISA
This protocol provides a general workflow for a sandwich ELISA to measure the concentration of downstream cytokines (e.g., CXCL1, IL-6) in serum or plasma samples collected in Protocol 3.[19][20]
References
- 1. Immunization protocol. EuroMAbNet [euromabnet.com]
- 2. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Effect of Anti-IL17 Antibody Treatment Alone and in Combination With Rho-Kinase Inhibitor in a Murine Model of Asthma [frontiersin.org]
- 8. agrisera.com [agrisera.com]
- 9. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. support.biossusa.com [support.biossusa.com]
- 11. Tips for Diluting Antibodies | Rockland [rockland.com]
- 12. sysy.com [sysy.com]
- 13. ichor.bio [ichor.bio]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. unmc.edu [unmc.edu]
- 19. h-h-c.com [h-h-c.com]
- 20. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes: The Role and Modulation of IL-17 in the Imiquimod-Induced Psoriasis Model
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-defined, erythematous plaques with silvery scales. The pathogenesis is complex, involving a dysregulated interplay between the innate and adaptive immune systems.[1] A critical signaling pathway implicated in psoriasis is the Interleukin-23 (IL-23)/T helper 17 (Th17) axis, which leads to the production of effector cytokines, most notably Interleukin-17A (IL-17A).[2][3] IL-17A is a potent pro-inflammatory cytokine that acts directly on keratinocytes, inducing hyperproliferation, the production of other inflammatory mediators like cytokines and chemokines, and the recruitment of neutrophils, all of which are hallmark features of psoriatic lesions.[4][5][6]
The Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model
To facilitate the study of psoriasis pathogenesis and the preclinical evaluation of novel therapeutics, various animal models have been developed. The topical application of imiquimod (IMQ), a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin is a widely used and robust model that recapitulates many features of human plaque psoriasis.[7][8][9] This model is characterized by skin inflammation with erythema, scaling, epidermal thickening (acanthosis), parakeratosis, and a dense infiltration of immune cells.[7][9] Crucially, the inflammatory response in the IMQ model is highly dependent on the IL-23/IL-17 axis, making it an ideal platform for testing the efficacy of IL-17 modulators.[10][11] Studies have demonstrated that the development of psoriasis-like dermatitis is almost completely blocked in mice deficient in IL-23 or the IL-17 receptor.[11]
IL-17 Modulators in the IMQ Model
Given the central role of IL-17A, therapies targeting this cytokine have shown remarkable clinical efficacy in patients with moderate-to-severe psoriasis.[5][12][13] IL-17 modulators, such as neutralizing monoclonal antibodies against IL-17A or its receptor (IL-17RA), are evaluated preclinically in the IMQ model. These studies consistently show that blocking IL-17 signaling significantly ameliorates the signs of psoriasis-like skin inflammation, validating the model's utility for screening and characterizing novel anti-psoriatic drugs.[10][14][15] Evaluating a candidate compound like "IL-17 Modulator 2" in this model allows researchers to quantify its therapeutic potential by measuring reductions in clinical scores, skin thickness, and key inflammatory biomarkers.
Key Signaling and Experimental Visualizations
Caption: IL-17 signaling cascade in psoriasis pathogenesis.
Caption: General experimental workflow for the IMQ-induced psoriasis model.
Caption: Mechanism of action for an IL-17A neutralizing modulator.
Quantitative Data Summary
The following tables summarize typical quantitative results from studies using an IL-17A antagonist in the IMQ-induced psoriasis model.
Table 1: Macroscopic and Biometric Measurements
| Parameter | Vehicle Control (No IMQ) | IMQ + Vehicle | IMQ + IL-17A Antagonist |
|---|---|---|---|
| PASI Score (Day 7) | 0 | 8.5 ± 0.8 | 3.5 ± 0.6* |
| Ear Thickness Increase (mm) | 0.02 ± 0.01 | 0.25 ± 0.04 | 0.10 ± 0.03* |
| Back Skin Thickness (mm) | 0.20 ± 0.02 | 0.55 ± 0.05 | 0.30 ± 0.04* |
| Body Weight Change (%) | +2.0 ± 0.5 | -8.0 ± 1.5 | -3.5 ± 1.0* |
*Data are representative mean ± SEM. *p < 0.01 compared to IMQ + Vehicle group. Data synthesized from typical results presented in literature.[9][14][16]
Table 2: Histological and Molecular Analysis
| Parameter | Vehicle Control (No IMQ) | IMQ + Vehicle | IMQ + IL-17A Antagonist |
|---|---|---|---|
| Epidermal Thickness (µm) | 15 ± 2 | 120 ± 15 | 45 ± 8* |
| Neutrophil Infiltration | Minimal | +++ (Severe) | + (Mild)* |
| Skin IL-17A mRNA (Fold Change) | 1 | 15 ± 3 | 14 ± 4 |
| Skin IL-6 mRNA (Fold Change) | 1 | 25 ± 5 | 8 ± 2* |
*Data are representative mean ± SEM. *p < 0.01 compared to IMQ + Vehicle group. Note that IL-17A antagonists block the protein's function, not necessarily its gene expression. Downstream cytokine expression (like IL-6) is a better indicator of target engagement.[14][17][18]
Experimental Protocols
Protocol 1: Induction of Psoriasis-Like Skin Inflammation with Imiquimod
Objective: To induce a robust and reproducible psoriasis-like phenotype in mice that is dependent on the IL-23/IL-17 axis.
Materials:
-
Mice (Female C57BL/6 or BALB/c, 8-10 weeks old).
-
Imiquimod 5% cream (e.g., Aldara™).
-
Electric shaver or depilatory cream.
-
Calibrated scale for dosing cream.
-
Small spatula or syringe for application.
-
Control cream (vehicle, e.g., Vaseline or a base cream without active ingredient).
Procedure:
-
Animal Preparation (Day 0):
-
Anesthetize the mice using a suitable method (e.g., isoflurane (B1672236) inhalation).
-
Carefully shave a 2 cm x 3 cm area on the rostral back of each mouse.
-
Allow mice to recover for 24 hours before the first application.
-
-
Imiquimod Application (Day 1 to Day 5-7):
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg of active IMQ) to the shaved back skin.[7] Some protocols may use a lower dose (e.g., 40-50 mg) to reduce systemic effects while still inducing a strong local response.[14]
-
For ear measurements, apply a small amount (~5 mg) of the cream to the dorsal and ventral surfaces of one ear.
-
Gently and evenly spread the cream over the application site.
-
For the control group, apply an equivalent amount of control cream.
-
-
Duration:
Protocol 2: Administration of this compound
Objective: To evaluate the therapeutic efficacy of a test compound (this compound) on the development of IMQ-induced dermatitis.
Materials:
-
This compound, formulated in a suitable vehicle (e.g., sterile PBS, saline).
-
Syringes and needles appropriate for the chosen route of administration.
-
Vehicle control for the modulator.
Procedure:
-
Dosing Regimen:
-
Prophylactic Model: Begin administration of this compound one day before (Day 0) or on the same day as the first IMQ application (Day 1).
-
Therapeutic Model: Begin administration after the disease is established, typically on Day 2 or 3 of IMQ application.[16]
-
-
Administration:
-
Administer this compound daily via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage) at the predetermined dose.
-
Administer an equivalent volume of the vehicle to the "IMQ + Vehicle" control group.
-
-
Treatment Groups:
-
Group 1: Naive/Vehicle Control (Control cream, modulator vehicle).
-
Group 2: Disease Control (IMQ cream, modulator vehicle).
-
Group 3: Treatment Group (IMQ cream, this compound).
-
Protocol 3: Assessment of Psoriatic Inflammation
Objective: To quantitatively and qualitatively measure the severity of psoriasis-like inflammation.
A. Macroscopic Scoring (Daily):
-
Score the visible signs of inflammation on the back skin daily using a modified Psoriasis Area and Severity Index (PASI) system.[7][16]
-
Score three parameters independently on a scale of 0 to 4:
-
Erythema (Redness): 0 (None) to 4 (Very severe).
-
Scaling (Flaking): 0 (None) to 4 (Very severe).
-
Thickness (Induration): 0 (None) to 4 (Very severe).
-
-
The sum of the three scores (0-12) represents the cumulative daily score.
B. Biometric Measurements (Daily or Endpoint):
-
Ear Thickness: Measure the thickness of the treated ear daily using a digital caliper. The change in thickness from baseline (Day 0) is a key readout.[9]
-
Back Skin Thickness: At the endpoint, measure the thickness of a fold of shaved back skin with a caliper.[20]
C. Histological Analysis (Endpoint):
-
Tissue Collection: Euthanize mice at the study endpoint and collect full-thickness skin biopsies from the treated back area and/or the ear.
-
Processing: Fix samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the tissue and perform Hematoxylin and Eosin (H&E) staining.
-
Analysis: Using a microscope with imaging software, measure the epidermal thickness (acanthosis) from the basal layer to the stratum corneum. Qualitatively assess the degree of immune cell infiltration (especially neutrophils) in the dermis and epidermis.[9]
D. Cytokine and Gene Expression Analysis (Endpoint):
-
Sample Preparation: Collect skin tissue and snap-freeze in liquid nitrogen or place in an RNA stabilization solution. Homogenize the tissue for protein or RNA extraction.
-
Protein Analysis: Use ELISA or multiplex bead-based assays to quantify the levels of key cytokines (e.g., IL-17A, IL-6, TNF-α) in the skin homogenate supernatant.
-
Gene Expression Analysis: Isolate total RNA from the skin tissue. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of relevant genes (e.g., Il17a, Il17f, Il23a, Il6, Cxcl1).[14][18]
References
- 1. The Role of IL-17 in the Pathogenesis and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Il17 &stat 3 in psoriasis pathogenesis | PPT [slideshare.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. benchchem.com [benchchem.com]
- 9. imavita.com [imavita.com]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 11. scispace.com [scispace.com]
- 12. IL-17A in Psoriasis and Beyond: Cardiovascular and Metabolic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imiquimod-Induced Psoriasis in Mice Depends on the IL-17 Signaling of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Hyperforin Ameliorates Imiquimod-Induced Psoriasis-Like Murine Skin Inflammation by Modulating IL-17A–Producing γδ T Cells [frontiersin.org]
- 19. d-nb.info [d-nb.info]
- 20. 4.2. A Mouse Model of Imiquimod-Induced Psoriasis [bio-protocol.org]
Application Notes and Protocols for IL-17 Modulator 2
Introduction
This document provides detailed application notes and protocols regarding the stability and proper storage of "IL-17 Modulator 2," a human monoclonal antibody. As "this compound" is a developmental designation, the data and protocols herein are based on established principles and publicly available information for commercial IL-17 inhibitors, such as Secukinumab, Ixekizumab, and Brodalumab. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the integrity, potency, and safety of the molecule throughout its lifecycle.
This compound, like other therapeutic proteins, is susceptible to physical and chemical degradation, including aggregation, fragmentation, deamidation, and oxidation. Adherence to the specified storage and handling conditions is critical to minimize degradation and maintain the product's critical quality attributes (CQAs).
Recommended Storage and Handling
Proper storage is essential to maintain the stability of this compound. The following conditions are recommended based on data from representative IL-17 inhibitors.
2.1 Long-Term Storage For long-term storage, this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) .[1][2] The product should be kept in its original carton to protect it from light.[1][2]
Critical Handling Instructions:
-
DO NOT FREEZE. Freezing can cause irreversible aggregation and loss of activity.[1][3]
-
DO NOT SHAKE. Shaking can cause denaturation and aggregation.[1]
-
Always inspect the solution for particulate matter and discoloration prior to use. The solution should be clear to slightly opalescent, and colorless to slightly yellow.
2.2 Temporary Room Temperature Storage If necessary, this compound may be stored at room temperature, not to exceed 25°C-30°C (77°F-86°F) , for a limited, single period. Specific allowances are product-dependent, but representative data suggests periods ranging from 4 to 14 days.[1][2][4]
-
Once stored at room temperature, the product should not be returned to the refrigerator .[2][4]
-
If not used within the allowed timeframe at room temperature, the product should be discarded.[1][4]
-
The product must be protected from light during room temperature storage.[1][3]
Stability Data Summary
The following tables summarize the stability profile of this compound under recommended and stress conditions. The data is representative of typical monoclonal antibody behavior in this class.
Table 1: Recommended Storage Conditions and Shelf Life
| Condition | Temperature | Time Period |
| Long-Term Storage | 2°C to 8°C | Up to 24 months |
| Temporary Storage | Up to 30°C (86°F) | Up to 5 days[2] |
| In-Use (after reconstitution) | 2°C to 8°C | Up to 24 hours |
Table 2: Forced Degradation Study Summary
Forced degradation studies are performed to understand the degradation pathways and to ensure that analytical methods are stability-indicating.[4][5][6] A target degradation of 5-20% is typically desired.[3][5]
| Stress Condition | Parameters | Typical Observations |
| Acid Hydrolysis | 0.1 M HCl, 40°C, 7 days | Increased fragmentation, slight increase in aggregation. |
| Base Hydrolysis | 0.1 M NaOH, 40°C, 7 days | Increased deamidation, aggregation, and some fragmentation. |
| Oxidation | 0.1% H₂O₂, Room Temp, 24h | Increased oxidized forms (methionine, tryptophan), minimal change in aggregation. |
| Thermal Stress | 40°C, 28 days | Significant increase in soluble aggregates and sub-visible particles. |
| Photostability | ICH Q1B conditions (1.2 million lux hours visible, 200 watt-hours/m² UV) | Potential for oxidation and aggregation. Protection from light is crucial.[3][4] |
| Mechanical Stress | Agitation (Vortexing) for 60 min | Formation of insoluble and soluble aggregates. |
| Freeze-Thaw | 5 cycles (-20°C to Room Temp) | Significant increase in insoluble and soluble aggregates.[4] |
Signaling Pathway and Experimental Workflows
4.1 IL-17 Signaling Pathway this compound is designed to inhibit the IL-17 signaling pathway. Depending on the specific target, it can either bind directly to the IL-17A cytokine (like Secukinumab and Ixekizumab) or to the IL-17 receptor A (IL-17RA), blocking multiple IL-17 family members (like Brodalumab). The diagram below illustrates the general pathway.
4.2 Stability Testing Workflow The workflow for assessing the stability of this compound involves subjecting the molecule to stress conditions and analyzing the impact on its critical quality attributes using a panel of orthogonal analytical methods.
Experimental Protocols
The following are detailed protocols for key stability-indicating assays.
5.1 Protocol: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) for Aggregate and Fragment Analysis
5.1.1 Objective To quantify the percentage of high-molecular-weight species (aggregates) and low-molecular-weight species (fragments) relative to the monomeric form of this compound.
5.1.2 Materials
-
HPLC or UHPLC system with UV detector (280 nm)
-
SEC column (e.g., TSKgel G3000SWxl or equivalent)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0[7]
-
This compound sample (~1 mg/mL)
-
Mobile phase matched buffer for dilution
5.1.3 Method
-
System Preparation: Equilibrate the SEC column with mobile phase at a flow rate of 0.5 mL/min (for HPLC) or 0.3 mL/min (for UHPLC) until a stable baseline is achieved.[8]
-
Sample Preparation: Dilute the this compound sample to a final concentration of 1.0 mg/mL using the mobile phase buffer. Filter the sample through a 0.22 µm syringe filter.[7]
-
Injection: Inject 20 µL of the prepared sample onto the column.[8]
-
Chromatography: Run the isocratic method for 30 minutes.
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting first), monomer (main peak), and fragments (eluting last).
-
Integrate the peak areas for all species.
-
Calculate the percentage of each species using the formula: % Species = (Area of Species Peak / Total Area of All Peaks) x 100
-
5.2 Protocol: Differential Scanning Calorimetry (DSC) for Thermal Stability
5.2.1 Objective To determine the thermal transition midpoint (Tm), a key indicator of the conformational stability of this compound.
5.2.2 Materials
-
Differential Scanning Calorimeter (e.g., MicroCal VP-Capillary DSC)
-
This compound sample (1 mg/mL)
-
Matching formulation buffer (for reference cell)
5.2.3 Method
-
Instrument Setup: Start the DSC instrument and set the sample holding compartment to 5°C. Ensure cleaning agent reservoirs are full and the system is pressurized with nitrogen gas.[1][9]
-
Sample Loading: Load approximately 400 µL of the formulation buffer into the reference cell and 400 µL of the 1 mg/mL protein sample into the sample cell.
-
Scan Parameters:
-
Data Acquisition: Initiate the temperature scan and record the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis:
-
Subtract the buffer-buffer scan baseline from the sample scan to obtain the protein denaturation thermogram.
-
Normalize the data for protein concentration.
-
Fit the resulting peak to a suitable thermodynamic model (e.g., non-2-state) to determine the Tm, which is the temperature at the apex of the peak.[10]
-
5.3 Protocol: Cell-Based Potency Assay (IL-17 Neutralization)
5.3.1 Objective To measure the biological activity (potency) of this compound by quantifying its ability to inhibit IL-17A-induced cytokine production in a responsive cell line.
5.3.2 Materials
-
Human dermal fibroblasts or a similar IL-17 responsive cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α (for synergistic stimulation)
-
This compound (stressed samples and reference standard)
-
Human IL-6 or CXCL1 (Gro-α) ELISA Kit
-
96-well cell culture plates
5.3.3 Method
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).
-
Sample Preparation: Prepare serial dilutions of the this compound reference standard and stressed samples.
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted antibody samples to the respective wells.
-
Immediately add a pre-determined concentration of IL-17A (e.g., 10 ng/mL) and TNF-α (e.g., 1 ng/mL) to all wells except the negative control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of IL-6 or CXCL1 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis:
-
Plot the IL-6/CXCL1 concentration against the log of the antibody concentration.
-
Fit the data to a four-parameter logistic (4-PL) curve to determine the IC₅₀ (the concentration of antibody that causes 50% inhibition).
-
Calculate the relative potency of the test samples by comparing their IC₅₀ values to that of the reference standard.
-
References
- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomanufacturing.org [biomanufacturing.org]
- 8. usp.org [usp.org]
- 9. youtube.com [youtube.com]
- 10. Differential scanning calorimetry (DSC) for thermal stability analysis [bio-protocol.org]
Application Notes and Protocols: IL-17 Modulator 2 for the Study of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17), particularly IL-17A, is a key pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis (RA).[1][2] Produced predominantly by Th17 cells, IL-17 plays a crucial role in orchestrating the inflammatory cascade within the synovium, leading to joint inflammation, cartilage degradation, and bone erosion.[3][4][5] Elevated levels of IL-17 are found in the synovial fluid and tissue of RA patients, correlating with disease severity.[6][7] These application notes provide a comprehensive guide for utilizing IL-17 Modulator 2 (IL-17M2), a potent and selective inhibitor of the IL-17A signaling pathway, for preclinical research in rheumatoid arthritis.
IL-17M2 is a valuable tool for investigating the therapeutic potential of targeting the IL-17 axis in RA. Its mechanism of action involves high-affinity binding to IL-17A, preventing its interaction with the IL-17 receptor complex (IL-17RA/RC) and subsequently blocking downstream inflammatory signaling.[8][9]
Mechanism of Action and Signaling Pathway
IL-17A exerts its pro-inflammatory effects by binding to a receptor complex consisting of IL-17RA and IL-17RC subunits on the surface of various cell types within the joint, including synovial fibroblasts, osteoblasts, and chondrocytes.[10] This binding event triggers a downstream signaling cascade that activates transcription factors such as NF-κB and C/EBP, leading to the production of a host of inflammatory mediators.[1]
These mediators include:
-
Pro-inflammatory Cytokines: IL-1β, IL-6, and TNF-α, which amplify the inflammatory response.[8][11][12]
-
Chemokines: Such as IL-8, which are responsible for the recruitment of neutrophils and other immune cells to the joint.[9][11]
-
Matrix Metalloproteinases (MMPs): Enzymes that degrade cartilage and extracellular matrix components.[11]
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL): A key factor in osteoclast differentiation and activation, leading to bone erosion.[3][4][10]
IL-17M2 effectively abrogates these downstream effects by neutralizing IL-17A.
Preclinical Data Summary
The efficacy of IL-17A blockade has been demonstrated in various preclinical models of rheumatoid arthritis. The following tables summarize the expected quantitative outcomes following treatment with IL-17M2 in a collagen-induced arthritis (CIA) mouse model.
Table 1: In Vivo Efficacy of IL-17M2 in a Mouse Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | IL-17M2 (Low Dose) | IL-17M2 (High Dose) |
| Arthritis Score (Mean ± SEM) | 10.5 ± 1.2 | 5.2 ± 0.8 | 2.1 ± 0.5** |
| Paw Thickness (mm, Mean ± SEM) | 3.8 ± 0.3 | 2.5 ± 0.2 | 1.9 ± 0.1 |
| Incidence of Arthritis (%) | 100% | 60% | 20% |
| Histological Score (Inflammation) | 3.5 ± 0.4 | 1.8 ± 0.3* | 0.8 ± 0.2 |
| Histological Score (Cartilage Damage) | 2.8 ± 0.3 | 1.2 ± 0.2 | 0.5 ± 0.1** |
| Histological Score (Bone Erosion) | 3.1 ± 0.4 | 1.5 ± 0.3 | 0.6 ± 0.2** |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are representative of expected outcomes based on published studies of IL-17A inhibitors.
Table 2: Effect of IL-17M2 on Synovial Fluid Cytokine and Chemokine Levels in CIA Mice
| Analyte | Vehicle Control (pg/mL) | IL-17M2 Treated (pg/mL) | Fold Change |
| IL-6 | 850 ± 120 | 250 ± 60 | ↓ 3.4 |
| TNF-α | 450 ± 80 | 180 ± 40 | ↓ 2.5 |
| IL-1β | 220 ± 50 | 90 ± 25 | ↓ 2.4 |
| RANKL | 1500 ± 250 | 600 ± 150 | ↓ 2.5 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are representative of expected outcomes based on published studies.[8][13]
Table 3: In Vitro Effects of IL-17M2 on Human Rheumatoid Arthritis Synovial Fibroblasts (RASF)
| Gene Expression (Fold Induction by IL-17A) | IL-17A | IL-17A + IL-17M2 |
| IL-6 | 25 ± 4 | 3 ± 1 |
| IL-8 | 40 ± 6 | 5 ± 2 |
| MMP3 | 15 ± 3 | 2 ± 0.5** |
**p < 0.01 vs. IL-17A alone. Data are representative of expected outcomes.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of IL-17M2 are provided below.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model that shares pathological features with human RA.[1][3][6]
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
IL-17M2 and vehicle control
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of CII in 100 µL of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of CII in 100 µL of IFA.
-
Inject 100 µL of the emulsion intradermally at a site distant from the initial injection.
-
-
Treatment:
-
Begin treatment with IL-17M2 or vehicle control on Day 21, or upon the first signs of arthritis.
-
Administer the compound as per the recommended dosing schedule (e.g., intraperitoneally, 3 times a week).
-
-
Monitoring and Scoring:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4 based on the degree of inflammation and swelling (0=normal, 1=mild swelling and erythema of one digit, 2=swelling and erythema of more than one digit, 3=severe swelling of the entire paw, 4=maximal inflammation and ankylosis).[14] The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Termination and Sample Collection (e.g., Day 42):
-
At the end of the study, collect blood for serum analysis and synovial fluid from the joints.
-
Harvest paws for histological analysis.
-
Protocol 2: Histological Analysis of Arthritic Joints
Histological assessment provides a detailed view of joint inflammation, cartilage damage, and bone erosion.[15][16]
Materials:
-
Formalin
-
Decalcifying solution (e.g., EDTA)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-Fast Green stain
-
Tartrate-resistant acid phosphatase (TRAP) stain
Procedure:
-
Fixation and Decalcification:
-
Fix the harvested paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the paws in a suitable decalcifying solution until the bones are soft.
-
-
Processing and Embedding:
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
Sectioning:
-
Cut 5 µm sections using a microtome.
-
-
Staining:
-
H&E Staining: For assessment of synovial inflammation (cellular infiltration).[15]
-
Safranin O-Fast Green Staining: To visualize cartilage and proteoglycan loss (Safranin O stains cartilage red).[15]
-
TRAP Staining: To identify osteoclasts (TRAP-positive multinucleated cells) and assess bone erosion.[15]
-
-
Scoring:
Protocol 3: Measurement of Cytokine Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in serum or synovial fluid.[18][19]
Materials:
-
Mouse IL-6, TNF-α, IL-1β, and RANKL ELISA kits
-
Microplate reader
-
Serum or synovial fluid samples
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: In Vitro Synovial Fibroblast Activation Assay
This assay assesses the direct effect of IL-17M2 on IL-17A-induced pro-inflammatory gene expression in synovial fibroblasts.
Materials:
-
Human Rheumatoid Arthritis Synovial Fibroblasts (RASF)
-
Cell culture medium and supplements
-
Recombinant human IL-17A
-
IL-17M2
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Culture RASF to 80% confluency in a 24-well plate.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-incubate the cells with IL-17M2 at various concentrations for 1 hour.
-
Stimulate the cells with recombinant human IL-17A (e.g., 50 ng/mL) for 6-24 hours.
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., IL-6, IL-8, MMP3) relative to a housekeeping gene.
Conclusion
This compound is a powerful research tool for elucidating the role of the IL-17A pathway in the pathophysiology of rheumatoid arthritis and for evaluating the therapeutic potential of its inhibition. The protocols and data presented here provide a robust framework for designing and executing preclinical studies in this area.
References
- 1. chondrex.com [chondrex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-17A Interweaves the Skeletal and Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking of Interleukin-17 during Reactivation of Experimental Arthritis Prevents Joint Inflammation and Bone Erosion by Decreasing RANKL and Interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of IL-17A and TNF-α on Osteoblastic Differentiation of Isolated Synoviocytes and on Bone Explants from Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. The role of T cell interleukin-17 in conducting destructive arthritis: lessons from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 15. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. raybiotech.com [raybiotech.com]
Application Notes and Protocols for IL-17 Modulator Use in Psoriatic Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Interleukin-17 (IL-17) modulators in established preclinical models of psoriatic arthritis (PsA). Detailed protocols for model induction, therapeutic intervention, and endpoint analysis are provided to facilitate the evaluation of novel IL-17-targeting compounds.
Introduction to IL-17 in Psoriatic Arthritis
Psoriatic arthritis is a chronic, inflammatory arthritis that is often associated with psoriasis.[1] The interleukin-23 (IL-23)/IL-17 axis is a critical pathway in the pathogenesis of both the skin and joint manifestations of PsA.[2] IL-23 promotes the differentiation and maintenance of Th17 cells, which are a major source of the pro-inflammatory cytokine IL-17A.[2] IL-17A, in turn, acts on various cell types within the synovium and skin, leading to the production of other inflammatory mediators, recruitment of neutrophils, and ultimately, joint damage and psoriatic skin lesions.[1]
The central role of IL-17 in PsA has led to the development of several targeted biological therapies, including:
-
Secukinumab and Ixekizumab: Monoclonal antibodies that directly neutralize IL-17A.[3]
-
Brodalumab: A monoclonal antibody that targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members.[4]
Preclinical animal models that recapitulate key features of PsA are essential for the evaluation of these and other novel IL-17 modulators. This document focuses on two such models: the Mannan-Induced Psoriatic Arthritis (MIP) model and the IL-23-Induced Psoriatic Arthritis model.
Preclinical Psoriatic Arthritis Models
Mannan-Induced Psoriatic Arthritis (MIP) Model
The MIP model is a valuable tool for studying PsA as it induces both skin and joint inflammation, mimicking the human disease.[5][6] A single intraperitoneal injection of mannan (B1593421), a component of the yeast cell wall, triggers an innate immune response characterized by macrophage activation, TNF-α production, and subsequent IL-17A secretion, leading to neutrophil infiltration in the joints and skin.[1][5][6]
IL-23-Induced Psoriatic Arthritis Model
Direct administration of IL-23 can induce a PsA-like phenotype in mice, characterized by psoriasis-like skin lesions and inflammatory arthritis. This model is particularly useful for studying the downstream effects of IL-23 signaling and the role of the IL-17 axis in disease development.
Application of IL-17 Modulators: Data Presentation
The following tables summarize the expected quantitative outcomes following the application of a generic anti-IL-17A antibody in the MIP and IL-23-induced psoriatic arthritis models. While specific data for Secukinumab, Ixekizumab, and Brodalumab in these exact models is limited in publicly available literature, the presented data is representative of the expected efficacy of IL-17A blockade. Neutralization of IL-17A has been shown to completely block disease symptoms in the mannan-induced model.[6]
Table 1: Efficacy of Anti-IL-17A Antibody in the Mannan-Induced Psoriatic Arthritis (MIP) Model
| Parameter | Vehicle Control | Anti-IL-17A Antibody |
| Clinical Arthritis Score (0-4 scale) | 3.2 ± 0.4 | 0.5 ± 0.2 |
| Paw Thickness (mm) | 4.1 ± 0.3 | 2.5 ± 0.2 |
| Histological Score - Synovial Inflammation (0-3) | 2.8 ± 0.3 | 0.7 ± 0.2 |
| Histological Score - Bone Erosion (0-3) | 2.5 ± 0.4 | 0.4 ± 0.1 |
| Synovial Fluid IL-17A (pg/mL) | 150 ± 25 | 15 ± 5 |
| Skin Psoriasis-like Score (0-4 scale) | 3.5 ± 0.5 | 0.8 ± 0.3 |
Data are presented as mean ± standard error of the mean (SEM). Scores are typically assessed at the peak of disease (around day 7-10 post-induction).
Table 2: Efficacy of Anti-IL-17A Antibody in the IL-23-Induced Psoriatic Arthritis Model
| Parameter | Vehicle Control | Anti-IL-17A Antibody |
| Clinical Arthritis Score (0-4 scale) | 2.9 ± 0.3 | 0.8 ± 0.2 |
| Paw Thickness (mm) | 3.8 ± 0.2 | 2.6 ± 0.1 |
| Histological Score - Synovial Inflammation (0-3) | 2.5 ± 0.2 | 0.9 ± 0.3 |
| Histological Score - Bone Erosion (0-3) | 2.1 ± 0.3 | 0.6 ± 0.2 |
| Synovial Fluid IL-17A (pg/mL) | 180 ± 30 | 20 ± 8 |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.25 ± 0.03 |
Data are presented as mean ± standard error of the mean (SEM). Assessments are typically performed after a defined period of IL-23 administration.
Experimental Protocols
Protocol 1: Mannan-Induced Psoriatic Arthritis (MIP) in Mice
Materials:
-
Mannan from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
8-10 week old male DBA/1 mice
-
IL-17 modulator (e.g., anti-mouse IL-17A antibody) or vehicle control
-
Calipers for paw thickness measurement
-
Syringes and needles for injection
Procedure:
-
Induction of Arthritis:
-
Dissolve mannan in sterile PBS to a concentration of 20 mg/mL.
-
Inject each mouse intraperitoneally (i.p.) with 10 mg of mannan (0.5 mL of the 20 mg/mL solution).[1]
-
A single injection is sufficient to induce an acute disease, while repeated injections every 7 days can establish a chronic, relapsing model.[5][6]
-
-
Therapeutic Intervention:
-
Administer the IL-17 modulator or vehicle control according to the desired experimental design (prophylactic or therapeutic).
-
A typical prophylactic regimen involves administering the first dose of the antibody one day before or on the same day as mannan injection.
-
A therapeutic regimen would involve initiating treatment after the onset of clinical signs of arthritis (typically 2-3 days post-mannan injection).
-
The route of administration (e.g., i.p. or subcutaneous) and dosing frequency will depend on the specific modulator being tested.
-
-
Assessment of Disease:
-
Clinical Arthritis Score: Score each paw daily or every other day based on a 0-4 scale for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe). The total score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
Paw Thickness: Measure the thickness of the hind paws daily or every other day using a digital caliper.
-
Skin Lesions: Score the severity of psoriasis-like skin lesions on the ears and paws using a similar 0-4 scale for erythema, scaling, and thickness.[2]
-
Histopathology: At the end of the study, sacrifice the mice and collect the ankle and knee joints for histological analysis.
-
Cytokine Analysis: Collect synovial fluid or prepare synovial tissue homogenates for the measurement of IL-17A and other relevant cytokines by ELISA or other immunoassays.
-
Protocol 2: IL-23-Induced Psoriatic Arthritis in Mice
Materials:
-
Recombinant mouse IL-23 (e.g., R&D Systems)
-
Sterile PBS
-
8-10 week old C57BL/6 mice
-
IL-17 modulator or vehicle control
-
Calipers for ear and paw thickness measurement
-
Syringes and needles for injection
Procedure:
-
Induction of Psoriasis and Arthritis:
-
Reconstitute recombinant mouse IL-23 in sterile PBS.
-
Inject 1 µg of IL-23 in a small volume (e.g., 20 µL) intradermally into the ear pinna daily or every other day for a specified period (e.g., 14 days).[7]
-
For joint involvement, a systemic administration or local injection into the paw may be employed.
-
-
Therapeutic Intervention:
-
Administer the IL-17 modulator or vehicle control as described in Protocol 1.
-
-
Assessment of Disease:
-
Ear Thickness: Measure the ear thickness daily using a digital caliper.
-
Clinical Arthritis Score and Paw Thickness: Assess as described in Protocol 1.
-
Histopathology: At the end of the study, collect ears and joints for histological analysis.
-
Cytokine Analysis: Collect synovial fluid or prepare tissue homogenates from the ear and synovium for cytokine measurement.
-
Protocol 3: Histological Assessment of Arthritis
Materials:
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., EDTA-based solution)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-Fast Green stain
-
Tartrate-resistant acid phosphatase (TRAP) stain
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix the collected joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the joints in a suitable decalcifying solution until the bones are pliable.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness and mount on glass slides.
-
-
Staining:
-
H&E Staining: For general morphology and assessment of synovial inflammation (inflammatory cell infiltration and synovial lining thickness).
-
Safranin O-Fast Green Staining: To visualize cartilage and proteoglycan loss (Safranin O stains cartilage red; loss of staining indicates damage).
-
TRAP Staining: To identify osteoclasts and assess bone erosion.
-
-
Scoring:
-
Score the stained sections for synovial inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system (e.g., 0-3 or 0-5 scale).[8]
-
Synovial Inflammation: 0 = normal; 1 = mild inflammation with a few layers of infiltrating cells; 2 = moderate inflammation with multiple layers of infiltrating cells; 3 = severe inflammation with dense infiltration.[8]
-
Cartilage Damage: 0 = normal; 1 = mild proteoglycan loss; 2 = moderate proteoglycan loss and minor cartilage erosion; 3 = severe proteoglycan loss and extensive cartilage erosion.
-
Bone Erosion: 0 = normal; 1 = small areas of resorption; 2 = moderate resorption; 3 = extensive resorption.
-
Protocol 4: Cytokine Measurement in Synovial Fluid
Materials:
-
Sterile PBS with protease inhibitors
-
Microcentrifuge tubes
-
ELISA kit for mouse IL-17A (or other cytokines of interest)
-
Microplate reader
Procedure:
-
Synovial Fluid Collection:
-
After euthanasia, expose the joint capsule of the knee or ankle.
-
Carefully lavage the joint space with a small volume (e.g., 10-20 µL) of sterile PBS containing protease inhibitors.
-
Collect the lavage fluid.
-
-
Sample Processing:
-
Centrifuge the collected fluid to pellet any cells.
-
Collect the supernatant and store at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of IL-17A and other cytokines in the synovial fluid samples.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: IL-17 Signaling Pathway in Psoriatic Arthritis.
Caption: Workflow for testing IL-17 modulators in PsA models.
References
- 1. pnas.org [pnas.org]
- 2. Role of the IL-23/IL-17 Axis in Psoriasis and Psoriatic Arthritis: The Clinical Importance of Its Divergence in Skin and Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. Mannan induces ROS-regulated, IL-17A-dependent psoriasis arthritis-like disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Secukinumab in Chronic Plaque Psoriasis and Psoriatic Arthritis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ixekizumab: an anti- IL-17A monoclonal antibody for the treatment of psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IL-17 Modulators in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17), a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, has emerged as a critical player in the pathogenesis of various autoimmune and inflammatory diseases.[1] Recent research has increasingly implicated IL-17-mediated neuroinflammation in the onset and progression of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Multiple Sclerosis (MS), and Amyotrophic Lateral Sclerosis (ALS).[2][3] IL-17 can disrupt the blood-brain barrier (BBB), activate glial cells (microglia and astrocytes), and promote neuronal damage, thereby accelerating neurodegenerative processes.[2][4] Consequently, modulating the IL-17 signaling pathway presents a promising therapeutic strategy for these debilitating conditions. This document provides detailed application notes on the role of IL-17 in neurodegenerative diseases and comprehensive protocols for utilizing IL-17 modulators in a research setting.
IL-17 Signaling Pathway in Neurodegeneration
IL-17A, the most well-characterized member of the IL-17 family, exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on various cells within the central nervous system (CNS), including neurons, astrocytes, microglia, and endothelial cells.[5][6] This binding initiates a downstream signaling cascade primarily through the adaptor protein Act1, leading to the activation of transcription factors such as NF-κB and the MAPK/AP-1 pathways.[2] This, in turn, upregulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CCL2), and matrix metalloproteinases (MMPs), which collectively contribute to neuroinflammation and neuronal injury.[2][6]
Application of IL-17 Modulators in Neurodegenerative Disease Models
The therapeutic potential of modulating IL-17 signaling is being actively investigated in various preclinical models of neurodegenerative diseases. The primary approaches involve the use of neutralizing antibodies against IL-17A or its receptor (IL-17RA), and small molecule inhibitors of downstream signaling components.
Alzheimer's Disease (AD)
In animal models of AD, elevated levels of IL-17A have been associated with increased amyloid-beta (Aβ) deposition, tau hyperphosphorylation, neuroinflammation, and cognitive deficits.[7] Neutralization of IL-17A has been shown to rescue Aβ-induced neuroinflammation and memory impairment.[8]
Table 1: Effects of IL-17 Modulation in Preclinical AD Models
| Animal Model | IL-17 Modulator | Route of Administration | Key Quantitative Findings | Reference |
| Aβ1-42-injected mice | Anti-IL-17A antibody | Intracerebroventricular (i.c.v.) | Dose-dependent reduction in pro-inflammatory mediators (e.g., TNF-α, IL-1β). Improved memory function in behavioral tests. | [8] |
| Aβ1-42-injected mice | Anti-IL-17A antibody | Intranasal (IN) | Reduced levels of proinflammatory mediators and cytokines. Ameliorated memory decline. | [8] |
| APP/PS1 mice | IL-17RA knockout | Genetic | Decreased infiltration of CD8+ T cells and myeloid cells into the brain. | [9] |
| rAAV5-IL-17A injected AD model mice | IL-17A overexpression | Intracranial injection | Decreased soluble Aβ levels in the hippocampus and cerebrospinal fluid. Reduced cerebral amyloid angiopathy. | [10] |
Parkinson's Disease (PD)
In PD models, Th17 cells and IL-17 have been shown to contribute to the degeneration of dopaminergic neurons in the substantia nigra.[11] IL-17A can activate microglia, leading to the production of neurotoxic factors.[11]
Table 2: Effects of IL-17 Modulation in Preclinical PD Models
| Animal Model | IL-17 Modulator | Route of Administration | Key Quantitative Findings | Reference |
| MPTP-induced mouse model | IL-17A deficiency | Genetic | Alleviated dopaminergic neurodegeneration and motor impairment. | [11] |
| 6-OHDA rat model | Not specified | Intranasal | DNSP-11 (a neurotrophic factor) reduced right-side rotational behavior and protected TH-positive neurons. | [12] |
Multiple Sclerosis (MS)
MS is a classic autoimmune disease where the role of Th17 cells and IL-17 is well-established. IL-17 contributes to the breakdown of the BBB, allowing immune cells to infiltrate the CNS and attack the myelin sheath.[13] Secukinumab, a monoclonal antibody targeting IL-17A, has been investigated in clinical trials for relapsing-remitting MS (RRMS).[2]
Table 3: Effects of IL-17 Modulation in MS Clinical Trial
| Study Population | IL-17 Modulator | Route of Administration | Key Quantitative Findings | Reference |
| Relapsing-remitting MS patients (N=73) | Secukinumab (10 mg/kg) | Intravenous infusion | 67% reduction in cumulative new gadolinium-enhancing T1 lesions (P = 0.003). 49% reduction in cumulative number of combined unique active lesions (P = 0.087). | [2][5] |
Amyotrophic Lateral Sclerosis (ALS)
Emerging evidence suggests the involvement of IL-17 in the neuroinflammation observed in ALS.[14] Increased levels of IL-17 have been found in the serum and cerebrospinal fluid of ALS patients.[15] In a human iPSC-derived motor neuron co-culture system, Th17 cells from MS patients induced severe motor neuron degeneration, an effect that was reversed by neutralizing IL-17A.[16]
Table 4: Effects of IL-17 Modulation in In Vitro ALS Models
| In Vitro Model | IL-17 Modulator | Treatment | Key Quantitative Findings | Reference |
| Human iPSC-derived motor neurons co-cultured with Th17 cells | Anti-IL-17A neutralizing antibody (0.5 µg/mL) | Pre-treatment | Completely rescued IL-17A-mediated neurotoxic effects on motor neurons. | [16][17] |
| Human iPSC-derived motor neurons co-cultured with Th17 cells | Anti-IL-17RA antibody (1 µg/mL) | Pre-treatment | Completely rescued IL-17A-mediated neurotoxic effects on motor neurons. | [16][17] |
| Human iPSC-derived motor neurons | Recombinant IL-17A (5, 50, 500 ng/mL) | 3-day treatment | Dose-dependent reduction in motor neuron viability and neurite length. | [16][17] |
Experimental Protocols
Protocol 1: Administration of IL-17 Modulators in Mouse Models
This protocol outlines two common methods for delivering IL-17 modulators to the CNS in mice: intracerebroventricular (i.c.v.) injection and intranasal (IN) administration.
1.1 Intracerebroventricular (i.c.v.) Injection
-
Materials:
-
IL-17 modulator (e.g., anti-IL-17A antibody) or vehicle control
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
-
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface).
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the IL-17 modulator solution (typically 1-5 µL) over several minutes.
-
Slowly retract the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
1.2 Intranasal (IN) Administration
-
Materials:
-
IL-17 modulator or vehicle control in sterile saline
-
Micropipette with fine tips
-
Light anesthetic (optional) or restraint device
-
-
Procedure:
-
Lightly anesthetize the mouse or use a suitable restraint method.
-
Hold the mouse in a supine position.
-
Using a micropipette, apply small droplets (2-3 µL) of the modulator solution into alternating nostrils, allowing the mouse to inhale between droplets, for a total volume of up to 20-30 µL.[18]
-
Keep the mouse in a supine position for a few minutes after administration to facilitate absorption.
-
Protocol 2: Assessment of Neuroinflammation - Immunohistochemistry for Microglial Activation
This protocol describes the staining of brain tissue to visualize and quantify microglial activation, a key hallmark of neuroinflammation.
-
Materials:
-
Formalin-fixed, paraffin-embedded or cryopreserved brain sections
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody against a microglial marker (e.g., rabbit anti-Iba1)
-
Appropriate secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore or HRP)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections, or thaw cryosections.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary antibody (e.g., anti-Iba1) diluted in blocking solution overnight at 4°C.
-
Wash sections in PBS.
-
Incubate sections with the secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Mount coverslips onto the slides using an appropriate mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify microglial activation by analyzing cell morphology (e.g., soma size, process length and branching) and Iba1 immunoreactivity using image analysis software.
-
Protocol 3: Quantification of Cytokines in Brain Homogenates by ELISA
This protocol details the measurement of pro-inflammatory cytokines in brain tissue.
-
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer
-
Centrifuge
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6)
-
Microplate reader
-
-
Procedure:
-
Dissect the brain region of interest and snap-freeze in liquid nitrogen.
-
Weigh the frozen tissue and add homogenization buffer (e.g., 10% w/v).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until use.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (brain homogenate supernatant).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.[19][20]
-
Conclusion
The growing body of evidence strongly supports a significant role for IL-17 in the neuroinflammatory processes underlying major neurodegenerative diseases. Modulating the IL-17 pathway with neutralizing antibodies or other inhibitors offers a promising therapeutic avenue. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of IL-17 modulators in preclinical models, with the ultimate goal of translating these findings into effective treatments for patients suffering from these devastating disorders. Further research is warranted to fully elucidate the complex role of IL-17 in the CNS and to optimize therapeutic strategies targeting this pathway.
References
- 1. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 2. Activity of secukinumab, an anti-IL-17A antibody, on brain lesions in RRMS: results from a randomized, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Neutralization of IL-17 rescues amyloid-β-induced neuroinflammation and memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin-17 Promotes the Infiltration of CD8+ T Cells into the Brain in a Mouse Model for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracranial IL-17A overexpression decreases cerebral amyloid angiopathy by upregulation of ABCA1 in an animal model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mednexus.org [mednexus.org]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. The role of Th17 cells/IL-17A in AD, PD, ALS and the strategic therapy targeting on IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. mdpi.com [mdpi.com]
- 17. Interleukin-17 and Th17 Lymphocytes Directly Impair Motoneuron Survival of Wildtype and FUS-ALS Mutant Human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interleukin-17 (IL-17) triggers systemic inflammation, peripheral vascular dysfunction, and related prothrombotic state in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-term in vivo two-photon imaging of the neuroinflammatory response to intracortical implants and micro-vessel disruptions in awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo methods for imaging blood-brain barrier function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying IL-17 Modulators in Cancer Immunology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Interleukin-17 (IL-17) in cancer immunology and detailed protocols for studying the effects of IL-17 modulators. Given the broad nature of "IL-17 modulator 2," this document will focus on two primary classes of well-characterized IL-17 modulators: monoclonal antibodies targeting IL-17A (e.g., Secukinumab, Ixekizumab) and those targeting the IL-17 receptor A (IL-17RA) (e.g., Brodalumab).
Introduction to IL-17 in Cancer Immunology
Interleukin-17 is a pro-inflammatory cytokine with a dual role in cancer, capable of both promoting and inhibiting tumor growth.[1][2] The ultimate effect of IL-17 signaling in the tumor microenvironment (TME) is context-dependent, influenced by the cancer type, stage, and the surrounding immune landscape.[3] IL-17 is primarily produced by T helper 17 (Th17) cells, but also by other immune cells such as γδ T cells, CD8+ T cells, and innate lymphoid cells.[4][5] Its signaling is mediated through a family of receptors, with IL-17RA being a key component.[6]
The IL-17 signaling pathway activates downstream pathways like NF-κB, MAPK, and STAT3, leading to the production of various cytokines, chemokines, and growth factors.[3][7] These molecules can influence angiogenesis, recruit immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), and modulate the expression of immune checkpoint molecules like PD-L1.[4][8][9] Consequently, modulating the IL-17 axis presents a promising, albeit complex, therapeutic strategy in oncology.[4][10]
Data Presentation: Quantitative Insights into IL-17 Modulation
The following tables summarize key quantitative data from studies on IL-17 modulators and their relevance to cancer immunology.
Table 1: Malignancy Incidence in Patients Treated with Ixekizumab (Anti-IL-17A)
| Patient Cohort | Cumulative Patient-Years (PY) | Number of Malignancies Reported (%) | Incidence Rate (IR) per 100 PY (95% CI) | Standardized Incidence Ratio (SIR) vs. General Population (95% CI) |
| Psoriasis (PsO) | 22,371.1 | 2.0% | 0.8 (0.7–0.9) | 0.89 (0.71–1.08) |
| Psoriatic Arthritis (PsA) | 2247.7 | 1.1% | 0.7 (0.4–1.1) | 0.49 (0.13–0.85) |
| Axial Spondyloarthritis (axSpA) | 2097.7 | 1.0% | 0.4 (0.2–0.8) | 1.07 (0.37–1.77) |
Data from a pooled analysis of 25 randomized clinical trials. The results suggest that long-term treatment with ixekizumab was not associated with an increased risk of malignant neoplasms in patients with these inflammatory diseases.[11][12][13]
Table 2: Correlation between IL-17A and PD-L1 Expression in Human Tumors
| Tumor Type | Correlation Metric | Value | p-value | Key Finding |
| Estrogen Receptor (ER)-Negative Breast Cancer | Positive Correlation | - | < 0.05 | IL-17A expression is positively correlated with PD-L1 expression.[8] |
| Non-Small Cell Lung Cancer (NSCLC) | Pearson Correlation Coefficient (r) | 0.6121 | < 0.0001 | A strong positive correlation exists between IL-17A and PD-L1 expression.[9] |
| Human Colon and Prostate Cancer Cell Lines | In vitro treatment | - | - | IL-17, particularly in combination with TNF-α, can upregulate PD-L1 expression.[14] |
Signaling Pathways and Experimental Workflows
IL-17 Signaling Pathway and Points of Modulation
The following diagram illustrates the canonical IL-17 signaling pathway and highlights the points of intervention for IL-17A and IL-17RA modulators.
Caption: IL-17 signaling pathway and modulator intervention points.
Experimental Workflow: In Vivo Mouse Tumor Model
This workflow outlines a typical experiment to evaluate the efficacy of an IL-17 modulator in a syngeneic mouse cancer model.
Caption: Workflow for an in vivo mouse tumor model study.
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Migration and Invasion Assay
This protocol assesses the effect of IL-17A on the migratory and invasive properties of cancer cell lines.
Materials:
-
Recombinant human IL-17A
-
Cell culture medium and serum
-
Wound healing assay plates or inserts
-
Transwell invasion chambers with Matrigel
-
Microscope with imaging software
Procedure:
-
Cell Culture: Culture cancer cells to ~90% confluency.
-
Wound Healing (Migration) Assay: a. Create a uniform scratch in a confluent cell monolayer. b. Wash with PBS to remove detached cells. c. Add fresh medium with or without recombinant IL-17A (e.g., 20 ng/ml).[16] d. Image the scratch at 0h and subsequent time points (e.g., 24, 48, 72, 96h).[16] e. Quantify the closure of the wound area over time.
-
Transwell (Invasion) Assay: a. Seed serum-starved cancer cells in the upper chamber of a Matrigel-coated Transwell insert. b. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber, with or without IL-17A. c. Incubate for 24-48 hours. d. Remove non-invading cells from the top of the insert. e. Fix and stain the invading cells on the bottom of the membrane. f. Count the number of invaded cells in several microscopic fields.
Protocol 2: ELISA for Mouse IL-17A in Serum or Cell Culture Supernatants
This protocol quantifies the concentration of IL-17A in biological samples.
Materials:
-
Mouse IL-17A ELISA Kit (e.g., Abcam ab199081, R&D Systems M1700, Invitrogen ECM005)[17]
-
Serum samples from tumor-bearing mice or cell culture supernatants
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Coating (if applicable): Coat a 96-well plate with capture antibody and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells multiple times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash steps.
-
Enzyme Conjugate: Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash steps.
-
Substrate Development: Add TMB substrate solution and incubate in the dark for 10-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm on a microplate reader.
-
Calculation: Calculate the IL-17A concentration in the samples by interpolating from the standard curve.
Protocol 3: Flow Cytometry for Th17 and Treg Cells in the Tumor Microenvironment
This protocol identifies and quantifies Th17 and Treg cell populations within tumors.
Materials:
-
Freshly resected tumor tissue
-
Collagenase D and DNase I
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Surface markers: CD45, CD3, CD4
-
Intracellular markers: IL-17A, FoxP3
-
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Monensin)
-
Intracellular fixation and permeabilization buffer set
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: a. Mince the tumor tissue into small pieces. b. Digest the tissue with collagenase D and DNase I for 30-60 minutes at 37°C to create a single-cell suspension.[18] c. Filter the suspension through a cell strainer.
-
Cell Stimulation (for intracellular cytokine staining): a. Resuspend cells in complete RPMI medium. b. Stimulate with PMA and Ionomycin for 1 hour at 37°C. c. Add a protein transport inhibitor (Monensin) and incubate for an additional 3-4 hours.
-
Surface Staining: a. Wash the cells with FACS buffer. b. Incubate the cells with antibodies against surface markers (CD45, CD3, CD4) for 30 minutes on ice, protected from light.
-
Intracellular Staining: a. Wash the cells. b. Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions. c. Incubate with antibodies against intracellular markers (IL-17A, FoxP3) for 30 minutes at room temperature, protected from light.
-
Acquisition and Analysis: a. Wash the cells and resuspend in FACS buffer. b. Acquire the samples on a flow cytometer. c. Gate on CD45+ leukocytes, then CD3+ T cells, and then CD4+ helper T cells. d. Within the CD4+ population, identify Th17 cells as IL-17A+ and Treg cells as FoxP3+.[19][20]
These protocols and data provide a foundation for researchers to investigate the multifaceted role of IL-17 and the therapeutic potential of its modulators in the context of cancer immunology.
References
- 1. storymd.com [storymd.com]
- 2. IL-17A is produced by breast cancer TILs and promotes chemoresistance and proliferation through ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IL-17A functions and the therapeutic use of IL-17A and IL-17RA targeted antibodies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mouse IL-17A ELISA Kit Elisa Kit KE10020 | Proteintech [ptglab.com]
- 7. Targeting the Tumor Microenvironment: The Protumor Effects of IL-17 Related to Cancer Type [mdpi.com]
- 8. Targeting of interleukin (IL)-17A inhibits PDL1 expression in tumor cells and induces anticancer immunity in an estrogen receptor-negative murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-17A promotes tumorigenesis and upregulates PD-L1 expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. medscape.com [medscape.com]
- 12. Long-Term Ixekizumab Use Not Linked to Increased Cancer Risk: Analysis - - PracticalDermatology [practicaldermatology.com]
- 13. No Increased Malignancy Risk with Ixekizumab | RheumNow [rheumnow.com]
- 14. Inflammatory cytokines IL-17 and TNF-α up-regulate PD-L1 expression in human prostate and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-17A Promotes the Migration, Invasion and the EMT Process of Lung Cancer Accompanied by NLRP3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Interleukin-17 Promotes Migration and Invasion of Human Cancer Cells Through Upregulation of MTA1 Expression [frontiersin.org]
- 17. Mouse Basic IL-17A ELISA Kit (ECM005) - Invitrogen [thermofisher.com]
- 18. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenotype, distribution, generation, and functional and clinical relevance of Th17 cells in the human tumor environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Efficacy Studies of an Investigational IL-17 Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Primarily produced by T helper 17 (Th17) cells, IL-17 mediates its effects by stimulating the production of other inflammatory cytokines, chemokines, and antimicrobial peptides, leading to the recruitment of neutrophils and other immune cells to the site of inflammation.[1][3] Dysregulation of the IL-17 signaling pathway is a key factor in the pathology of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][4] IL-17 modulators, which are typically monoclonal antibodies targeting IL-17A or its receptor, aim to restore immune homeostasis by mitigating the excessive inflammatory response.[1][2][5]
This document provides detailed experimental designs and protocols for assessing the preclinical efficacy of a novel investigational IL-17 modulator. The following sections outline in vitro and in vivo methodologies to characterize the modulator's activity and therapeutic potential.
IL-17 Signaling Pathway
The canonical IL-17 signaling pathway is initiated by the binding of IL-17A to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[6][7] This binding event recruits the adaptor protein Act1, which, through its E3 ubiquitin ligase activity, polyubiquitinates TRAF6.[6][7][8] This activation of TRAF6 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately leading to the transcription of pro-inflammatory genes.[6][7]
In Vitro Efficacy Studies
IL-17A Neutralization Assay
Objective: To determine the in vitro potency of the investigational IL-17 modulator in neutralizing human IL-17A activity.
Protocol:
-
Cell Culture: Culture human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Assay Setup:
-
Seed HDFs into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the investigational IL-17 modulator and a reference anti-IL-17A antibody.
-
Pre-incubate the antibody dilutions with a fixed concentration of recombinant human IL-17A (e.g., 10 ng/mL) for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Remove the culture medium from the HDFs and add the pre-incubated antibody/IL-17A mixtures to the respective wells.
-
Include control wells with IL-17A alone (positive control) and medium alone (negative control).
-
Incubate the plate for 24 hours at 37°C.
-
-
Endpoint Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 or CXCL1 (GRO-α) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 or CXCL1 production for each antibody concentration compared to the positive control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for the investigational modulator.
-
Data Presentation:
| Concentration (nM) | % Inhibition of IL-6 Production (Investigational Modulator) | % Inhibition of IL-6 Production (Reference Antibody) |
| 100 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 10 | 92.3 ± 3.5 | 94.5 ± 2.9 |
| 1 | 75.6 ± 4.2 | 78.9 ± 3.7 |
| 0.1 | 48.9 ± 5.1 | 52.3 ± 4.5 |
| 0.01 | 15.2 ± 3.8 | 18.7 ± 4.1 |
| 0.001 | 2.1 ± 1.5 | 3.5 ± 2.0 |
Table 1: Example data for in vitro IL-17A neutralization assay.
Th17 Cell Differentiation and Cytokine Production Assay
Objective: To assess the effect of the investigational modulator on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent IL-17A production.
Protocol:
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens of C57BL/6 mice using magnetic-activated cell sorting (MACS).
-
Th17 Differentiation:
-
Culture the isolated naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
Add Th17 polarizing cytokines: TGF-β (2 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), and anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) neutralizing antibodies.
-
Add serial dilutions of the investigational IL-17 modulator or an isotype control antibody.
-
Culture the cells for 3-4 days at 37°C.
-
-
Analysis of Th17 Population:
-
Restimulate the cells with PMA (50 ng/mL), ionomycin (B1663694) (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
-
Quantification of IL-17A Secretion:
-
Collect the culture supernatants before restimulation.
-
Measure the concentration of secreted IL-17A using an ELISA kit.
-
Data Presentation:
| Treatment | Concentration (nM) | % of CD4+IL-17A+ Cells | IL-17A Concentration (pg/mL) |
| Isotype Control | 100 | 25.4 ± 3.1 | 1520 ± 150 |
| Investigational Modulator | 100 | 2.1 ± 0.5 | 125 ± 25 |
| Investigational Modulator | 10 | 8.9 ± 1.2 | 530 ± 60 |
| Investigational Modulator | 1 | 18.5 ± 2.5 | 1100 ± 120 |
Table 2: Example data for Th17 differentiation and cytokine production assay.
In Vivo Efficacy Studies
Imiquimod-Induced Psoriasis Model in Mice
Objective: To evaluate the therapeutic efficacy of the investigational IL-17 modulator in a mouse model of psoriasis.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. imavita.com [imavita.com]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IL-17 Modulator Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases.[1] IL-17 modulators, a class of biological agents, are designed to interfere with the activity of IL-17 or its receptor, thereby mitigating the inflammatory cascade.[1][2] This document provides detailed application notes and protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of IL-17 modulators, offering a comprehensive guide for researchers, scientists, and drug development professionals in this field.
IL-17 is primarily produced by T helper 17 (Th17) cells and signals through a receptor complex to induce the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to the recruitment of neutrophils and other immune cells to the site of inflammation.[1][3] Dysregulation of the IL-17 pathway is a key factor in the pathology of conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2] IL-17 modulators, such as the monoclonal antibodies secukinumab, ixekizumab, and brodalumab, have demonstrated significant clinical efficacy in treating these conditions.[4]
Understanding the pharmacokinetic and pharmacodynamic profiles of these modulators is crucial for optimizing dosing regimens, evaluating bioequivalence, and predicting clinical outcomes. This document outlines the key methodologies for these analyses.
IL-17 Signaling Pathway
The IL-17 signaling pathway is a critical driver of inflammation. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade.[3] This leads to the activation of transcription factors such as NF-κB and C/EBPβ, resulting in the expression of various pro-inflammatory genes.[5]
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of IL-17 modulators. These are typically humanized monoclonal antibodies and their PK properties are a key determinant of their dosing frequency and therapeutic efficacy.
Data Presentation: Pharmacokinetic Parameters of IL-17 Modulators
The following table summarizes key pharmacokinetic parameters for approved IL-17 modulators from studies in patients with moderate to severe psoriasis.
| Parameter | Secukinumab | Ixekizumab | Brodalumab |
| Target | IL-17A | IL-17A | IL-17 Receptor A |
| Dosage Regimen | 300 mg SC at Weeks 0, 1, 2, 3, 4 and every 4 weeks thereafter | 160 mg SC at Week 0, then 80 mg every 2 weeks until Week 12, then 80 mg every 4 weeks | 210 mg SC at Weeks 0, 1, 2, and every 2 weeks thereafter |
| Bioavailability | ~73%[5] | ~55-81%[6][7] | ~55%[1][8] |
| Time to Cmax (Tmax) | ~6 days[4][5] | ~2-4 days[7] | ~3-4 days[1] |
| Apparent Clearance (CL) | 0.19 L/day[5][9] | Not directly reported in the same format | 0.16 L/day (linear)[1][8] |
| Volume of Distribution (Vd) | Central: 3.61 L, Peripheral: 2.87 L[5][9] | Not directly reported in the same format | Central: 4.7 L, Peripheral: 2.4 L[1][8] |
| Terminal Half-life (t1/2) | 22-31 days[4] | ~15-16 days | Not directly reported in the same format, but 90% of steady-state is reached by 10 weeks and washout takes ~45 days[1] |
Experimental Protocol: Pharmacokinetic Assay for Monoclonal Antibodies
This protocol outlines a general method for quantifying the concentration of an IL-17 modulator (monoclonal antibody) in serum or plasma using a sandwich ELISA.
Materials:
-
96-well microplate
-
Coating antibody (e.g., goat anti-human IgG Fc)
-
IL-17 modulator standard
-
Patient serum/plasma samples
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (biotinylated anti-IL-17 modulator antibody)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the coating antibody in PBS and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Addition: Prepare a standard curve by serially diluting the IL-17 modulator standard. Add 100 µL of standards, controls, and diluted patient samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the IL-17 modulator in the patient samples.
Pharmacodynamic (PD) Analysis
Pharmacodynamic studies assess the biochemical and physiological effects of IL-17 modulators on the body. This includes measuring the engagement of the drug with its target and the downstream consequences of this interaction.
Data Presentation: Pharmacodynamic Markers and Clinical Endpoints
| PD Marker/Endpoint | Description | Method of Analysis |
| Target Engagement | Measurement of total IL-17A/F levels in serum, which increase upon binding to the modulator. | ELISA[1] |
| Downstream Cytokine Modulation | Measurement of pro-inflammatory cytokines (e.g., IL-6, IL-8) and chemokines (e.g., CXCL1/KC) in serum or tissue. | ELISA, Multiplex Immunoassay[10] |
| Th17 Cell Frequency | Quantification of IL-17 producing T helper cells in peripheral blood. | Flow Cytometry |
| Psoriasis Area and Severity Index (PASI) | A clinical scoring system to assess the severity of psoriasis based on erythema, induration, and desquamation. | Clinical Assessment[11][12] |
Experimental Protocols
This cell-based assay determines the ability of an IL-17 modulator to inhibit the biological activity of IL-17A.
Materials:
-
Target cell line (e.g., human dermal fibroblasts, HT-29 cells)[13]
-
Cell culture medium and supplements
-
Recombinant human IL-17A
-
IL-17 modulator (test article) and isotype control
-
ELISA kit for a downstream marker (e.g., human IL-6 or CXCL1/GROα)
Procedure:
-
Cell Culture: Culture the target cells to ~80% confluency. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of recombinant IL-17A. Prepare serial dilutions of the IL-17 modulator and the isotype control.
-
Neutralization: In a separate plate, pre-incubate a fixed concentration of IL-17A with the serial dilutions of the IL-17 modulator or isotype control for 1-2 hours at 37°C.
-
Cell Stimulation: Remove the culture medium from the cells and add 100 µL of the IL-17A/antibody mixtures to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of the downstream marker (e.g., IL-6) in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of the downstream marker against the concentration of the IL-17 modulator and calculate the half-maximal inhibitory concentration (IC50).
This protocol describes the intracellular staining of peripheral blood mononuclear cells (PBMCs) to identify and quantify Th17 cells (CD4+IL-17A+).
Materials:
-
Ficoll-Paque for PBMC isolation
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-IL-17A
-
Fixation/Permeabilization buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Resuspend PBMCs in complete culture medium and stimulate with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells with FACS buffer and stain with anti-CD3 and anti-CD4 antibodies for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with anti-IL-17A antibody for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ T helper cells. Within the CD4+ population, quantify the percentage of IL-17A+ cells.
The PASI is a standardized, quantitative rating scale for measuring the severity of psoriasis.[11][12]
Procedure:
-
Body Regions: The body is divided into four regions: head (h), trunk (t), upper extremities (u), and lower extremities (l).
-
Assessment of Lesions: For each region, assess the severity of three clinical signs on a 5-point scale from 0 (none) to 4 (very severe):
-
Erythema (E): Redness
-
Induration (I): Thickness
-
Desquamation (D): Scaling
-
-
Assessment of Area: For each region, estimate the percentage of skin area affected by psoriasis and assign a score from 0 to 6:
-
0: 0%
-
1: <10%
-
2: 10-29%
-
3: 30-49%
-
4: 50-69%
-
5: 70-89%
-
6: 90-100%
-
-
Calculation: The PASI score is calculated using the following formula: PASI = 0.1 * (Eh + Ih + Dh) * Ah + 0.2 * (Eu + Iu + Du) * Au + 0.3 * (Et + It + Dt) * At + 0.4 * (El + Il + Dl) * Al The score ranges from 0 to 72, with higher scores indicating greater severity.[12][14] A PASI 75 response, a common clinical trial endpoint, indicates a 75% reduction in the baseline PASI score.[12]
Conclusion
The pharmacokinetic and pharmacodynamic analysis of IL-17 modulators is a multifaceted process that is integral to their development and clinical application. The protocols and data presented in this document provide a framework for researchers and clinicians to effectively evaluate these powerful therapeutic agents. A thorough understanding of the methodologies and the interpretation of the resulting data is essential for advancing the field of IL-17-targeted therapies and improving patient outcomes in a range of inflammatory diseases.
References
- 1. Population pharmacokinetics of brodalumab in patients with moderate to severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of brodalumab in healthy adults and adults with psoriasis from single and multiple dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 4. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Modeling of Secukinumab in Patients With Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Safety, and Efficacy of Ixekizumab in Chinese Patients with Moderate-to-Severe Plaque Psoriasis: A Phase 1, Single- and Multiple-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of brodalumab in patients with moderate to severe plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetic Modeling of Secukinumab in Patients With Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-κB- and PI3-kinase/Akt-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
- 14. PASI score: Definition and how to calculate [medicalnewstoday.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IL-17 Modulator 2 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with IL-17 modulators. The information is presented in a question-and-answer format to directly address common problems and provide clear, actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is IL-17 and what are IL-17 modulators?
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the immune response.[1][2] It is primarily produced by T helper 17 (Th17) cells and is involved in recruiting immune cells to sites of inflammation.[1] Dysregulation of IL-17 is implicated in various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[3] IL-17 modulators are therapeutic agents designed to interfere with the activity of IL-17 or its signaling pathway, thereby reducing inflammation.[1] These can be monoclonal antibodies that bind to IL-17 or its receptor, or small molecules that inhibit the protein-protein interaction between IL-17 and its receptor.[1][3]
Q2: Why is my IL-17 modulator 2 insoluble?
Insolubility of this compound can arise from several factors depending on whether it is a protein (e.g., a monoclonal antibody) or a small molecule.
-
For protein-based modulators: Insolubility is often due to protein aggregation, where individual protein molecules clump together and precipitate out of solution.[4] This can be caused by suboptimal buffer conditions (pH, ionic strength), high protein concentration, improper temperature, or the lack of necessary post-translational modifications if expressed in a bacterial system.[4][5][6]
-
For small molecule modulators: Poor solubility is often linked to high lipophilicity (tendency to dissolve in fats) and strong intermolecular forces within the crystal lattice of the compound.[7] The solvent may not be able to effectively break these forces and surround the individual molecules.
Q3: What is the IL-17 signaling pathway?
The IL-17 signaling pathway is initiated when the IL-17A cytokine binds to its receptor complex, which is composed of IL-17RA and IL-17RC subunits.[8] This binding triggers a downstream signaling cascade that results in the production of various pro-inflammatory molecules, including other cytokines (like IL-6), chemokines (which attract immune cells), and matrix metalloproteinases (which can degrade tissue).[2] IL-17 modulators aim to block this pathway, often by preventing IL-17A from binding to its receptor.[1]
Caption: The IL-17 signaling pathway and the inhibitory action of an IL-17 modulator.
Troubleshooting Guides
Guide 1: Troubleshooting Protein-Based IL-17 Modulator Insolubility
If your IL-17 modulator is a protein, such as a monoclonal antibody or a recombinant protein, follow these steps to address insolubility issues.
Step 1: Optimize Buffer Conditions
Protein solubility is highly dependent on the buffer composition.[4]
-
pH Adjustment: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[6] Adjust the buffer pH to be at least one unit above or below the pI of your protein.
-
Ionic Strength: The salt concentration can impact solubility.[4] Experiment with varying concentrations of salts like NaCl (e.g., 50 mM, 150 mM, 500 mM) to shield electrostatic interactions that may lead to aggregation.[4]
-
Additives: Certain additives can stabilize proteins and prevent aggregation.[4][9]
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure.[9] |
| L-Arginine / L-Glutamate | 50-500 mM | Suppresses protein aggregation.[5] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Solubilize protein aggregates.[5][6] |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1-10 mM | Prevent incorrect disulfide bond formation.[5] |
Step 2: Adjust Protein Concentration and Temperature
-
Lower Protein Concentration: High protein concentrations can promote aggregation.[6] Try working with a lower concentration of your modulator.
-
Optimize Temperature: Proteins can become unstable at higher temperatures.[4] Perform purification and handling steps at lower temperatures (e.g., 4°C).[4] For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C with a cryoprotectant like glycerol.[6]
Step 3: Modify Protein Expression (If applicable)
If you are producing the modulator recombinantly, insolubility might stem from the expression system.
-
Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[5]
-
Change Expression Host: If expressing in bacteria, consider switching to a different strain or a eukaryotic expression system (e.g., yeast, insect, or mammalian cells) that can provide necessary post-translational modifications.[5]
Caption: A workflow for troubleshooting the insolubility of protein-based modulators.
Guide 2: Troubleshooting Small Molecule IL-17 Modulator Insolubility
For small molecule modulators, the approach to improving solubility focuses on the choice of solvent and formulation strategies.
Step 1: Solvent Screening
A systematic solvent screen is the first step. Test the solubility in a range of common solvents.
| Solvent Class | Examples | Polarity | Notes |
| Aqueous Buffers | PBS, Tris-HCl | High | Test at various pH values. |
| Polar Aprotic Solvents | DMSO, DMF | High | Commonly used for initial stock solutions. |
| Alcohols | Ethanol, Methanol | Medium | Often used as co-solvents with water. |
| Glycols | Propylene Glycol, PEG 400 | Medium | Can enhance solubility of lipophilic compounds. |
Step 2: Employ Co-solvents and Excipients
If the modulator is poorly soluble in aqueous solutions, using a co-solvent system can be effective.
-
Co-solvents: Start by dissolving the compound in a small amount of a water-miscible organic solvent (like DMSO or ethanol) and then slowly adding the aqueous buffer while vortexing.
-
Solubilizing Excipients: These are agents that can help keep a compound in solution.
| Excipient Type | Examples | Typical Concentration | Notes |
| Surfactants | Tween-80, Poloxamer 188 | 0.1-2% (w/v) | Form micelles to encapsulate the compound.[10] |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | 1-10% (w/v) | Form inclusion complexes with the drug molecule.[7][11] |
Step 3: Physical Modification Techniques
If insolubility persists, more advanced methods may be necessary, often employed during drug development.
-
Particle Size Reduction: Decreasing the particle size of the solid compound (through micronization or nano-milling) increases the surface area, which can improve the dissolution rate.[7][11]
-
Amorphous Solid Dispersions: Converting the crystalline form of the compound to an amorphous state can enhance solubility. This is often achieved by creating a solid dispersion with a polymer carrier.[11]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve aqueous solubility.[7]
Caption: A workflow for troubleshooting the insolubility of small molecule modulators.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening of a Protein-Based Modulator
This protocol allows for a rapid assessment of your protein's solubility in various buffer conditions.
-
Prepare a Series of Buffers: Prepare small volumes (e.g., 1 mL) of different buffers varying in pH, salt concentration, and additives as outlined in the troubleshooting guide.
-
Aliquot Protein: If your protein is in a soluble stock, aliquot a small amount into separate microcentrifuge tubes. If it is an insoluble pellet, resuspend a small, equal amount of the pellet in each test buffer.
-
Incubation: Incubate the samples under desired conditions (e.g., 4°C with gentle agitation for 1 hour).
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any insoluble material.
-
Analysis: Carefully collect the supernatant (the soluble fraction). Analyze the amount of protein in the supernatant of each sample using a protein quantification assay (e.g., Bradford or BCA) or by running the samples on an SDS-PAGE gel. The condition with the highest protein concentration in the supernatant is the most favorable for solubility.
Protocol 2: Preparation of a Small Molecule Stock Solution
This protocol details the standard procedure for solubilizing a small molecule compound for in vitro experiments.
-
Initial Solubilization: Weigh out the required amount of your small molecule modulator. Add a small volume of a strong organic solvent, typically DMSO, to dissolve the compound completely. This will be your high-concentration stock solution (e.g., 10-50 mM).
-
Working Solution Preparation: To prepare a working solution for your experiment, perform a serial dilution. First, dilute the high-concentration stock into your cell culture media or assay buffer. It is crucial to add the stock solution to the aqueous buffer and not the other way around to avoid precipitation.
-
Vortexing and Observation: Immediately after adding the stock solution to the buffer, vortex the solution thoroughly. Visually inspect for any signs of precipitation (cloudiness or visible particles).
-
Solubility Check: If precipitation occurs, you may need to lower the final concentration of your working solution or incorporate a solubilizing excipient like Tween-80 into your assay buffer before adding the compound.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Improving API Solubility [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IL-17 Modulator Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-17 modulators in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for IL-17 modulators?
A1: IL-17 modulators are a class of biological agents that interfere with the activity of interleukin-17 (IL-17), a pro-inflammatory cytokine.[1] Most IL-17 inhibitors are monoclonal antibodies designed to specifically bind to the IL-17A ligand or its receptor (IL-17RA), preventing it from initiating the downstream signaling cascade that leads to inflammation.[1][2] By blocking this interaction, these modulators reduce the production of inflammatory mediators.
Q2: Which cell types are commonly used for in vitro IL-17 studies?
A2: A variety of cell types are used, depending on the research question. Common choices include:
-
Fibroblasts: Human dermal fibroblasts (HDF) and synovial fibroblasts are used to study IL-17-induced production of inflammatory cytokines like IL-6 and IL-8.[3][4]
-
Epithelial Cells: Human keratinocytes and colon cancer cell lines (e.g., HT-29) are used to investigate the effects of IL-17 on epithelial responses, such as chemokine secretion.[5]
-
Immune Cells: Peripheral blood mononuclear cells (PBMCs) and purified CD8+ T-cells can be used to study the effects of IL-17 modulation on immune cell function.[6]
-
Reporter Cell Lines: Engineered cell lines, such as HEK-Blue™ IL-17 cells, express a reporter gene (like SEAP) under the control of an NF-κB and AP-1 inducible promoter, providing a quantifiable readout of IL-17 signaling pathway activation.[7]
Q3: What are typical starting concentrations for IL-17 modulators in cell culture?
A3: The optimal concentration of an IL-17 modulator is highly dependent on the specific modulator, cell type, and experimental endpoint. However, based on available data, here are some general starting ranges:
-
Monoclonal Antibodies (e.g., Secukinumab, Ixekizumab, Brodalumab): For in vitro cell-based assays, concentrations typically range from picomolar (pM) to nanomolar (nM). For example, the binding affinity (KD) of ixekizumab to human IL-17A is less than 3 pM.[8] For functional blockade of IL-17 signaling in fibroblasts, an IC50 of 0.03 μg/mL has been reported for brodalumab. It has also been noted that a serum concentration of approximately 1 µg/mL of brodalumab correlates with maximum IL-17 receptor occupancy.[1][9][10]
-
Small Molecule Inhibitors: These can have a wider range of effective concentrations, with IC50 values reported from the low nanomolar (nM) to the micromolar (µM) range in various assays.[3]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How long should I incubate my cells with the IL-17 modulator?
A4: Incubation times can vary significantly based on the assay. For cytokine production assays, treatment times of 6-24 hours or longer are common to allow for sufficient cytokine release.[11] For reporter gene assays, a 6-hour treatment period may be sufficient.[12] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific model system.
Troubleshooting Guides
Problem 1: High Variability in Experimental Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Passage Number | Ensure cells are healthy, within a consistent and optimal passage number range, and free from contamination. Regularly check cell morphology. |
| Variable Cell Seeding Density | Optimize and standardize the cell seeding density for your assays to ensure reproducible results. |
| Pipetting Errors | Use calibrated pipettes and practice proper pipetting techniques to minimize variability in reagent and cell concentrations. |
| Reagent Quality and Storage | Use high-quality reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Inconsistent Incubation Conditions | Maintain stable temperature, humidity, and CO2 levels in your incubator. |
Problem 2: Low or No Inhibitory Effect of the IL-17 Modulator
| Potential Cause | Recommended Solution |
| Suboptimal Modulator Concentration | Perform a dose-response curve to determine the optimal concentration of your IL-17 modulator. The initial concentration may be too low. |
| Inactive Modulator | Check the storage and handling of your modulator stock. Consider preparing a fresh stock solution. |
| Incorrect Timing of Sample Collection | Conduct a time-course experiment to identify the peak of the IL-17-induced response and the optimal time to observe inhibition. |
| Cellular Resistance | If using a continuous cell line, consider the possibility of developing resistance over time. Test the modulator on a fresh batch of cells. |
| Weak Promoter in Reporter Assays | If you observe a weak signal in a luciferase-based reporter assay, it could be due to a weak promoter.[13] |
Problem 3: Unexpected Cytotoxicity
| Potential Cause | Recommended Solution |
| High Modulator Concentration | High concentrations of any treatment can be toxic to cells. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range for your IL-17 modulator in your specific cell type. |
| Contamination of Modulator Stock | Ensure your stock solution is sterile and free of contaminants that could be causing cell death. |
| Off-Target Effects | While IL-17 modulators are designed to be specific, off-target effects can occur at high concentrations. |
Quantitative Data Summary
Table 1: Reported IC50 and Binding Affinity Values for IL-17 Modulators
| Modulator Type | Modulator Example | Assay Type | Cell Type/System | Reported Value |
| Monoclonal Antibody (Anti-IL-17RA) | Brodalumab | IL-17 induced activation | Human Fibroblasts | IC50: 0.03 µg/mL |
| Monoclonal Antibody (Anti-IL-17A) | Ixekizumab | Binding Affinity (SPR) | Human IL-17A | KD: <3 pM[8] |
| Small Molecule Inhibitor | Various | FRET Assay | N/A | IC50: 0.01 nM - 10 µM[3] |
| Small Molecule Inhibitor | Various | Cell-based Assay | Human Dermal Fibroblasts | IC50: 0.01 nM - 10 µM[3] |
| Small Molecule Inhibitor | Various | IL-17A-induced cellular signaling | N/A | IC50: ~1 µM[14] |
Note: IC50 (half-maximal inhibitory concentration) and KD (dissociation constant) values are highly dependent on the specific assay conditions and should be used as a reference for designing experiments.
Experimental Protocols
Protocol 1: IL-17A-Induced Cytokine Production Assay
This protocol is a general guideline for measuring the inhibitory effect of an IL-17 modulator on IL-17A-induced cytokine (e.g., IL-6, IL-8, GROα) production in adherent cells like fibroblasts or epithelial cells.
Materials:
-
Target cells (e.g., Human Dermal Fibroblasts, HT-29 cells)
-
Complete cell culture medium
-
Recombinant human IL-17A
-
IL-17 modulator (test compound)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-6, IL-8, or GROα)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Pre-treatment with Modulator: The next day, carefully remove the culture medium and replace it with fresh medium containing various concentrations of the IL-17 modulator. Include a vehicle-only control. Incubate for 1-2 hours.
-
Stimulation with IL-17A: Add recombinant human IL-17A to the wells at a pre-determined optimal concentration (e.g., 60 ng/mL for HT-29 cells to induce GROα).[5] Include an unstimulated control (vehicle only, no IL-17A).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using a validated ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by the IL-17 modulator at each concentration compared to the IL-17A stimulated control.
Protocol 2: NF-κB Activation Reporter Assay
This protocol describes the use of a reporter cell line, such as HEK-Blue™ IL-17 cells, to measure the effect of an IL-17 modulator on NF-κB signaling.
Materials:
-
HEK-Blue™ IL-17 Cells[7]
-
Complete cell culture medium for HEK-Blue™ cells
-
Recombinant human IL-17A
-
IL-17 modulator (test compound)
-
96-well cell culture plates
-
QUANTI-Blue™ Solution (or other appropriate SEAP detection reagent)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ IL-17 cells in a 96-well plate at the recommended density.
-
Treatment: Add different concentrations of the IL-17 modulator to the wells.
-
Stimulation: Immediately add recombinant human IL-17A to the wells at a concentration known to induce a robust signal.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add an appropriate volume of QUANTI-Blue™ Solution to a new 96-well plate.
-
Sample Transfer: Transfer a small volume of the cell culture supernatant from the treated cells to the plate containing the QUANTI-Blue™ Solution.
-
Incubation and Measurement: Incubate at 37°C for 1-4 hours and measure the optical density (OD) at 620-655 nm.
-
Data Analysis: Determine the effect of the IL-17 modulator on the IL-17A-induced SEAP activity.
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Cytokine Production Assay Workflow.
Caption: Troubleshooting Inconsistent Results.
References
- 1. Clinical potential of brodalumab in the management of psoriasis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human in vitro-induced IL-17A+ CD8+ T-cells exert pro-inflammatory effects on synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. promega.com [promega.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
IL-17 modulator 2 off-target effects investigation
Welcome to the technical support center for the investigation of off-target effects of IL-17 Modulator 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the IL-17 pathway after treatment with this compound. Could this be due to off-target effects?
A1: Yes, an unexpected cellular phenotype is a strong indicator of potential off-target effects. While this compound is designed to target the IL-17 pathway, it may interact with other cellular proteins, leading to unforeseen biological consequences.[1][2] It is crucial to perform systematic off-target profiling to understand the complete mechanism of action of the compound.
Q2: How can we confirm that the observed biological effect of this compound is a result of on-target IL-17 pathway modulation versus an off-target interaction?
A2: A definitive way to distinguish between on-target and off-target effects is to use a cellular system where the intended target is absent.[1] For instance, you could use a cell line with a CRISPR-Cas9 mediated knockout of a key component of the IL-17 signaling pathway (e.g., IL-17RA or Act1). If this compound still elicits the same biological response in these knockout cells, it is highly likely that the effect is mediated by one or more off-targets.[1]
Q3: What are the recommended initial steps to identify potential off-targets of this compound?
A3: A common and effective initial step is to perform a broad in vitro kinase profiling screen.[1][3] This involves testing the activity of this compound against a large panel of purified kinases.[1][3] Given that many small molecule inhibitors promiscuously target kinases due to the conserved ATP-binding pocket, this can provide a rapid overview of potential off-target kinase interactions.[4][5] For a more unbiased approach within a cellular context, chemical proteomics methods can be employed to identify proteins that directly bind to your compound.[1][4]
Q4: Our initial kinase screen identified several potential off-target kinases for this compound. How should we validate these "hits"?
A4: Hits from a primary screen require thorough validation through orthogonal assays.[6] Key validation steps include:
-
Dose-Response Studies: Determine the potency (e.g., IC50) of this compound against the identified off-target kinases to understand the concentration at which these interactions occur.[6]
-
Biophysical Assays: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the off-target protein and determine binding affinity.[6]
-
Cell-Based Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages the off-target kinase within intact cells.[2][6]
Q5: We are having trouble with the reproducibility of our in vitro kinase assays. What are some common causes of variability?
A5: Inconsistent results in kinase assays can stem from several factors, including:
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated, especially for small volumes.
-
Reagent Quality: Use high-purity ATP, substrates, and buffers. Ensure the kinase enzyme is active and has not undergone multiple freeze-thaw cycles.[7]
-
Compound Solubility: The compound may precipitate in aqueous assay buffers. Visually inspect for precipitation and determine the compound's solubility under the final assay conditions.[8]
-
Assay Conditions: Inconsistent incubation times and temperatures can affect enzyme kinetics. Ensure these parameters are well-controlled.[7]
Troubleshooting Guides
Issue 1: High Background Signal in a Kinase Profiling Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Interference | Run a control experiment with this compound and the detection reagents in the absence of the kinase.[6][9] | Determine if the compound itself is fluorescent or interferes with the detection signal. |
| Non-specific Inhibition | Test the compound in a counterscreen with an unrelated enzyme to assess for promiscuous inhibition.[6] | Identify if the compound is a frequent hitter, which could indicate a non-specific mechanism of inhibition. |
| Contaminated Reagents | Check all buffers and reagents for contamination. Prepare fresh solutions. | Reduction or elimination of the high background signal. |
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Permeability | Assess the cell permeability of this compound using a suitable assay (e.g., PAMPA or Caco-2). | Determine if the compound can efficiently cross the cell membrane to reach its intracellular target. |
| Cellular ATP Concentration | In vitro kinase assays are often run at low ATP concentrations. The high intracellular ATP concentration can outcompete ATP-competitive inhibitors.[8][10] Perform assays at or near physiological ATP concentrations (1-10 mM). | A more accurate reflection of the compound's potency in a cellular environment.[10] |
| Efflux by Transporters | Use cell lines with known expression of efflux pumps (e.g., P-gp) or use efflux pump inhibitors to see if cellular potency increases. | Determine if the compound is actively being removed from the cell. |
| Off-Target Effects | The observed cellular phenotype may be a composite of on-target and off-target activities.[8] Use orthogonal approaches like CETSA to confirm engagement of both on-target and off-target proteins in cells. | Deconvolute the contributions of on-target and off-target effects to the overall cellular phenotype. |
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | % Inhibition | On-Target/Off-Target |
| IL-17 Pathway Kinase (On-target) | 95% | On-target |
| Kinase A | 88% | Off-target |
| Kinase B | 75% | Off-target |
| Kinase C | 52% | Off-target |
| Kinase D | 15% | Off-target (weak) |
| Kinase E | 5% | Off-target (inactive) |
Table 2: Hypothetical IC50 Values for this compound Against On- and Off-Target Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| IL-17 Pathway Kinase (On-target) | 50 | Biochemical |
| Kinase A | 150 | Biochemical |
| Kinase B | 500 | Biochemical |
| Kinase C | 2,500 | Biochemical |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.[1]
-
Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).[1]
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[1]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its on-target and potential off-target proteins in intact cells.[6][11]
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[6][11]
-
Heat Challenge: Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6][11]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).[11]
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[12]
Visualizations
Caption: Canonical IL-17 signaling pathway and the proposed target of this compound.
Caption: Experimental workflow for the identification and validation of off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. annualreviews.org [annualreviews.org]
Addressing variability in IL-17 modulator 2 experiments
Welcome to the technical support center for IL-17 modulator experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in their studies.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based neutralization assays with an IL-17A antagonist. What are the potential sources of this variability?
A1: Inconsistent results in IL-17A antagonist neutralization assays can stem from several factors:
-
Cell Line Health and Passage Number: The responsiveness of cell lines to IL-17A can change with passage number. It is crucial to use cells within a defined passage range and ensure they are healthy and free from contamination.[1]
-
Reagent Quality and Consistency: The quality and lot-to-lot variation of recombinant IL-17A, the antagonist itself, and cell culture reagents can significantly impact results.[1]
-
Assay Protocol Variations: Minor deviations in incubation times, cell seeding density, and reagent concentrations can lead to significant variability.[1]
-
Antagonist Stability and Handling: Improper storage or handling of the IL-17A antagonist can lead to loss of activity.[1]
Q2: How can we select the appropriate cell line for our IL-17A antagonist screening experiments?
A2: The choice of a cell line is critical for obtaining relevant and reproducible data. Consider the following:
-
IL-17 Receptor Expression: The cell line must express the IL-17 receptor complex (IL-17RA and IL-17RC) to be responsive to IL-17A. This can be confirmed by methods like qPCR, flow cytometry, or western blotting.[1]
-
Downstream Signaling and Readout: The cell line should exhibit a robust and measurable response to IL-17A stimulation, such as the production of downstream cytokines (e.g., IL-6, CXCL1) or activation of signaling pathways like NF-κB.[1]
-
Relevance to Disease Model: Whenever possible, select a cell line that is relevant to the disease context you are studying (e.g., fibroblasts for rheumatoid arthritis, keratinocytes for psoriasis).
Q3: What are the key quality control steps we should implement to ensure the reliability of our IL-17A antagonist experiments?
A3: Implementing robust quality control measures is essential for minimizing variability. Key steps include:
-
Reagent Validation: Test each new lot of recombinant IL-17A for consistent activity using a standard cell line and assay. Similarly, confirm the potency of each new batch of the IL-17A antagonist.[1]
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[1]
-
Positive and Negative Controls: Always include positive controls (IL-17A stimulation without antagonist) and negative controls (no IL-17A stimulation) in your experiments.[1]
-
Reference Compound: Include a well-characterized reference IL-17A antagonist in your assays to benchmark the performance of your test compounds.[1]
Troubleshooting Guides
Issue 1: High background signal in our IL-17A-induced cytokine production assay.
| Potential Cause | Recommended Solution |
| Cellular Stress | Ensure gentle handling of cells during seeding and treatment. Optimize cell seeding density to avoid over-confluency.[1] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock.[1] |
| Reagent Contamination | Use sterile techniques and ensure all reagents are free from endotoxin (B1171834) contamination.[1] |
| Non-specific Antibody Binding (in ELISAs) | Optimize blocking buffers and antibody concentrations. Include an isotype control for your detection antibody.[1] |
Issue 2: The potency (IC50) of our IL-17A antagonist varies significantly between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent IL-17A Concentration | Prepare a large, single batch of recombinant IL-17A stock solution, aliquot, and store at -80°C. Use a fresh aliquot for each experiment.[1] |
| Variability in Cell Response | Standardize the cell passage number and ensure consistent cell health and density.[1] |
| Assay Protocol Drift | Strictly adhere to a detailed, validated protocol. Ensure consistent incubation times, temperatures, and reagent volumes. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision. |
Experimental Protocols
Protocol: IL-17A Neutralization Assay using ELISA
This protocol outlines a general procedure for determining the neutralizing capacity of an IL-17A modulator by measuring the inhibition of IL-6 production from a responsive cell line.
Materials:
-
IL-17 responsive cells (e.g., human dermal fibroblasts)
-
Recombinant human IL-17A
-
IL-17A modulator (test article)
-
Cell culture medium and supplements
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Methodology:
-
Cell Seeding: Seed the IL-17 responsive cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human IL-17A.
-
Prepare serial dilutions of the IL-17A modulator.
-
-
Treatment:
-
Pre-incubate the serially diluted IL-17A modulator with a fixed concentration of recombinant human IL-17A for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the pre-incubated modulator/IL-17A mixture to the respective wells.
-
Include control wells: cells only, cells + IL-17A only, and cells + modulator only.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA:
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
This typically involves adding supernatants and standards to a pre-coated plate, followed by incubation with detection and substrate solutions.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve for IL-6.
-
Calculate the concentration of IL-6 in each sample.
-
Determine the percent inhibition of IL-6 production for each concentration of the IL-17A modulator and calculate the IC50 value.
-
Visualizations
Caption: IL-17A signaling cascade.
Caption: Troubleshooting workflow for experimental variability.
References
Technical Support Center: IL-17 Modulator Dose-Response Curve Optimization
Welcome to the technical support center for IL-17 modulator dose-response curve optimization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during IL-17 modulator dose-response experiments.
Q1: My dose-response curve is flat, showing no inhibition even at high modulator concentrations. What are the possible causes?
A1: A flat dose-response curve suggests a lack of inhibitory effect. Here are several potential reasons and troubleshooting steps:
-
Inactive Modulator: The IL-17 modulator may have lost its activity due to improper storage or handling.[1] Always prepare fresh dilutions for each experiment and handle the compound according to the manufacturer's instructions.[1]
-
Cell Line Insensitivity: The chosen cell line may not be responsive to IL-17A stimulation.[1] It's crucial to use a cell line that expresses the IL-17 receptor complex (IL-17RA and IL-17RC).[1] You can confirm receptor expression using methods like qPCR, flow cytometry, or Western blotting.[1]
-
Suboptimal IL-17 Concentration: The concentration of IL-17 used for stimulation might be too high, making it difficult for the modulator to compete. Perform a titration experiment to determine the optimal IL-17 concentration that induces a submaximal response.
-
Incorrect Assay Readout: The downstream readout (e.g., IL-6, CXCL1 production) may not be robustly induced by IL-17 in your cell system.[1] Ensure your chosen readout is sensitive and directly linked to the IL-17 signaling pathway.
Q2: I'm observing high variability and poor reproducibility in my IC50 values between experiments. How can I improve this?
A2: Significant variability in IC50 values is a common challenge.[2] Here's how to address it:
-
Standardize Cell Culture Conditions: The responsiveness of cells can vary with passage number.[1] Use cells within a defined, narrow passage range and ensure consistent cell density at the time of the experiment.[1] Regularly test for mycoplasma contamination, as it can alter cellular responses.[1]
-
Reagent Consistency: Lot-to-lot variation in recombinant IL-17A and other reagents can significantly impact results.[1] If possible, purchase a large batch of critical reagents to use across multiple experiments. Always prepare fresh dilutions of the IL-17 modulator and IL-17A for each experiment.[1]
-
Assay Protocol Adherence: Minor deviations in incubation times, reagent concentrations, and pipetting techniques can introduce variability.[1] Create and strictly follow a detailed standard operating procedure (SOP).
-
Include Proper Controls: Always include positive controls (IL-17A stimulation without modulator) and negative controls (no IL-17A stimulation) to monitor assay performance.[1] Using a well-characterized reference IL-17 antagonist can also help benchmark your results.[1]
Q3: My assay shows a high background signal in the negative control wells. What could be causing this?
A3: High background can mask the true effect of your modulator. Consider these possibilities:
-
Cellular Stress: Over-confluency or rough handling of cells during the experiment can cause non-specific cytokine release.[1] Ensure gentle handling and optimize cell seeding density.[1]
-
Reagent Contamination: Reagents, particularly serum, can be contaminated with endotoxins (like LPS), which can non-specifically activate cells.[3][4] Use endotoxin-free reagents and maintain sterile techniques.
-
Assay-Specific Issues (ELISA): For ELISA-based readouts, high background could be due to insufficient blocking, non-specific antibody binding, or issues with the substrate.[1] Optimize blocking buffer, antibody concentrations, and washing steps. Include an isotype control for your detection antibody to check for non-specific binding.[1]
Data Presentation
Clear data presentation is crucial for interpreting dose-response experiments. Below are examples of how to structure your data.
Table 1: Example IC50 Values for Different IL-17 Modulators
| Modulator | Target | Cell Line | Assay Readout | Average IC50 (nM) | Standard Deviation |
| Modulator A | IL-17A | A549 | IL-6 Production | 15.2 | 2.1 |
| Modulator B | IL-17RA | HaCaT | CXCL1 Production | 8.9 | 1.5 |
| Reference Compound | IL-17A | A549 | IL-6 Production | 12.5 | 1.8 |
Table 2: Troubleshooting High Variability - Experimental Comparison
| Experiment ID | Cell Passage | IL-17A Lot | Modulator Dilution Prep | IC50 (nM) | Notes |
| Exp_01 | p15 | A | Fresh | 14.8 | - |
| Exp_02 | p25 | A | Fresh | 35.2 | High passage number |
| Exp_03 | p16 | B | Fresh | 22.1 | Different IL-17A lot |
| Exp_04 | p15 | A | 1-day old | 19.5 | Old dilutions |
| Exp_05 | p15 | A | Fresh | 15.1 | Standardized conditions |
Experimental Protocols
Here are detailed methodologies for key experiments involved in optimizing IL-17 modulator dose-response curves.
Protocol 1: In Vitro Dose-Response Assay for IL-17A Inhibitor
This protocol outlines a cell-based assay to determine the IC50 value of an IL-17A inhibitor by measuring the downstream production of IL-6.
Materials:
-
Human lung epithelial cells (e.g., A549)
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Recombinant human IL-17A
-
IL-17A modulator (test compound)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight at 37°C, 5% CO2.
-
Modulator Preparation: Prepare a serial dilution of the IL-17A modulator in assay medium. A typical starting concentration might be 1 µM, with 10-point, 3-fold serial dilutions.
-
Treatment: Carefully remove the growth medium from the cells and add the prepared modulator dilutions. Incubate for 1 hour at 37°C.[1]
-
Stimulation: Add recombinant human IL-17A to all wells (except the negative control) to a final concentration of 50 ng/mL.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[1]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.
-
IL-6 Measurement: Quantify the IL-6 concentration in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the log of the modulator concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Simplified IL-17 signaling pathway.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. Reliability, stability during long-term storage, and intra-individual variation of circulating levels of osteopontin, osteoprotegerin, vascular endothelial growth factor-A, and interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Anti-IL-17 on Inflammation, Remodeling, and Oxidative Stress in an Experimental Model of Asthma Exacerbated by LPS [frontiersin.org]
- 4. Effects of Anti-IL-17 on Inflammation, Remodeling, and Oxidative Stress in an Experimental Model of Asthma Exacerbated by LPS - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of IL-17 modulator 2 in solution
Technical Support Center: IL-17 Modulator 2
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small molecule that modulates the activity of Interleukin-17 (IL-17).[1][2] It is utilized in research for diseases with an immune component, such as arthritis, by reducing the production of pro-inflammatory cytokines like IL-6 and IFN-γ.[1] The modulator functions by inhibiting the IL-17A signaling pathway.[2] Small molecule modulators of IL-17 often work by binding to IL-17A and preventing its interaction with its receptor, IL-17RA.[3][4][5]
Q2: What are the common causes of this compound degradation in solution?
A2: Like many small molecule therapeutics, this compound can be susceptible to several degradation pathways in solution. The primary causes of degradation include:
-
Hydrolysis: Cleavage of chemical bonds due to reaction with water. The rate of hydrolysis is often dependent on pH and temperature.[6][7]
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents. This can be catalyzed by light, temperature, and the presence of metal ions.[6][8]
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.[6]
-
Aggregation/Precipitation: Formation of insoluble particles, which can be influenced by concentration, pH, ionic strength, and the presence of certain excipients.[9][10][11]
Q3: How should I properly store this compound in its solid form and in solution?
A3: For long-term storage of the solid compound, it is recommended to keep it at 4°C in a sealed container, protected from moisture and light.[12] Once dissolved in a solvent such as DMSO, it is best to prepare aliquots and store them at -80°C for up to six months or at -20°C for one month to avoid repeated freeze-thaw cycles.[2][12]
Q4: I am observing precipitation of this compound after preparing my solution. What could be the cause and how can I resolve this?
A4: Precipitation of small molecule compounds in solution can be due to several factors:
-
Low Solubility: The concentration of the modulator may have exceeded its solubility limit in the chosen solvent.
-
pH Shift: The pH of the solution may not be optimal for the modulator's solubility.
-
Temperature Changes: Solubility can be temperature-dependent. A decrease in temperature could cause the compound to precipitate.
-
Impurities: The presence of impurities can sometimes act as nucleation sites for precipitation.
To resolve this, you can try the following:
-
Gently warm the solution and use sonication to aid dissolution.[12]
-
Adjust the pH of the buffer to a range where the modulator is more soluble.
-
Consider using a different solvent or a co-solvent system.
-
Filter the solution to remove any undissolved particles before use.
Troubleshooting Guides
Issue 1: Loss of Activity of this compound in a Cell-Based Assay
If you observe a decrease or complete loss of the expected biological activity of this compound, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Chemical Degradation (Hydrolysis/Oxidation) | Prepare fresh solutions of the modulator for each experiment. Avoid prolonged storage of diluted solutions at room temperature. Protect solutions from light and consider de-gassing buffers to remove dissolved oxygen. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. Use a validated analytical method like HPLC-UV to confirm the concentration. |
| Adsorption to Labware | The modulator may adsorb to the surface of plastic tubes or plates. Consider using low-adhesion microplates or glass vials. Including a small amount of a non-ionic surfactant (e.g., 0.01% Polysorbate 20) in your buffer can help prevent adsorption.[13] |
| Cell Culture Media Incompatibility | Components in the cell culture media may interact with and degrade the modulator. Perform a stability study of the modulator in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
The presence of new peaks in your HPLC chromatogram that are not present in the initial analysis of the modulator indicates the formation of degradation products.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.
Data Presentation: Stability of this compound in Different Buffers
The following table summarizes hypothetical stability data for this compound in various buffer systems over a 7-day period at 25°C. Stability is assessed by the percentage of the initial concentration remaining, as determined by HPLC.
| Buffer System (pH) | Day 0 (% Remaining) | Day 1 (% Remaining) | Day 3 (% Remaining) | Day 7 (% Remaining) |
| Citrate Buffer (pH 4.0) | 100% | 99.5% | 98.2% | 96.5% |
| Phosphate Buffer (pH 7.4) | 100% | 95.2% | 88.1% | 75.3% |
| Tris Buffer (pH 8.5) | 100% | 92.1% | 80.5% | 65.2% |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how stability data might be presented. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol describes a reverse-phase HPLC method to quantify this compound and its degradation products.[14][15][16]
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase composition to generate a standard curve.
-
-
Sample Preparation:
-
Dilute the samples containing this compound to fall within the range of the standard curve using the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak area for this compound in both standards and samples.
-
Construct a standard curve by plotting peak area versus concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Calculate the percentage of remaining modulator in stability samples relative to the initial time point.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Procedure:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
At specified time points, take aliquots of the stressed samples, neutralize if necessary, and dilute for HPLC analysis as described in Protocol 1.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizations
IL-17 Signaling Pathway
The following diagram illustrates the canonical IL-17 signaling pathway, which is a target for IL-17 modulators.
Caption: Simplified IL-17A signaling pathway.
Experimental Workflow for Stability Testing
The diagram below outlines the general workflow for assessing the stability of this compound in solution.
Caption: General workflow for stability testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pepdoopeptides.com [pepdoopeptides.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
IL-17 Modulator Quality Control and Purity Assessment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of IL-17 modulators.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to consider for an IL-17 modulator, typically a monoclonal antibody?
A1: Critical quality attributes are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a monoclonal antibody targeting IL-17, these typically include:
-
Purity and Impurities: This includes product-related variants such as aggregates, fragments, and charge variants, as well as process-related impurities like host cell proteins (HCPs), DNA, and leachates.
-
Potency: The biological activity of the modulator, often measured by its ability to neutralize IL-17 signaling in a cell-based assay.
-
Identity: Confirmation of the correct primary and higher-order structure.
-
Quantity: Accurate determination of the protein concentration.
-
Safety: Sterility, endotoxin (B1171834) levels, and absence of adventitious agents.
Q2: What are the common analytical techniques used for the quality control of IL-17 modulators?
A2: A panel of orthogonal analytical methods is essential to comprehensively assess the quality of an IL-17 modulator.[1] Key techniques include:
-
Chromatography: Size-Exclusion Chromatography (SEC) for aggregates and fragments, Ion-Exchange Chromatography (IEX) for charge variants, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity and identity.[1][2]
-
Mass Spectrometry (MS): Used for identity confirmation, intact mass analysis, peptide mapping to verify the amino acid sequence, and characterization of post-translational modifications (PTMs).[3][4]
-
Electrophoresis: Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) is a high-resolution technique for size-based purity analysis.[5]
-
Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used to quantify host cell protein (HCP) impurities and for potency determination.[6][7]
-
Cell-Based Assays: These are crucial for determining the biological activity (potency) of the IL-17 modulator by measuring its ability to inhibit IL-17-induced cellular responses.[8]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections.[9] | Use high-purity solvents and freshly prepared mobile phases. Implement a needle wash step in the autosampler method. Inject a blank run to check for carryover. |
| Peak Tailing or Fronting | Secondary interactions with the column, column overload, or issues with the mobile phase pH.[10] | Optimize mobile phase pH to be at least 2 units away from the protein's isoelectric point (pI). Reduce sample injection volume or concentration. Ensure the column is not degraded. |
| Baseline Noise or Drift | Air bubbles in the system, detector lamp instability, or contaminated mobile phase.[9][11] | Degas the mobile phase thoroughly. Allow the detector lamp to warm up sufficiently. Flush the system with a strong solvent to remove contaminants. |
| Poor Resolution | Inappropriate column chemistry, non-optimal gradient, or a degraded column.[11] | Select a column with the appropriate pore size and stationary phase for your protein. Optimize the gradient slope and duration. Replace the column if it has exceeded its lifetime. |
Mass Spectrometry (MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Poor ionization, sample loss, or detector issues. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Ensure proper sample desalting before infusion. Check detector sensitivity and calibration. |
| Poor Mass Accuracy | Instrument not properly calibrated. | Perform mass calibration using a known standard immediately before your sample run. |
| Incomplete Sequence Coverage in Peptide Mapping | Inefficient enzymatic digestion or loss of peptides during sample preparation.[12] | Optimize digestion conditions (enzyme-to-protein ratio, incubation time, temperature). Use a combination of proteases. Minimize sample handling steps to prevent peptide loss. |
| Ambiguous Identification of Post-Translational Modifications (PTMs) | Insufficient fragmentation or low abundance of modified peptides. | Use different fragmentation techniques (e.g., CID, HCD, ETD) to generate complementary fragment ions.[13] Consider enrichment strategies for low-abundance PTMs. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Issue | Potential Cause | Troubleshooting Steps |
| High Background | Insufficient blocking, inadequate washing, or non-specific binding of antibodies. | Increase blocking incubation time or try a different blocking agent. Increase the number of wash steps and ensure complete removal of wash buffer. Titrate primary and secondary antibodies to optimal concentrations. |
| Low Signal | Inactive reagents, insufficient incubation times, or incorrect wavelength reading.[13] | Check the expiration dates and storage conditions of all reagents. Optimize incubation times for each step. Ensure the plate reader is set to the correct wavelength for the substrate used. |
| High Variability Between Replicate Wells | Pipetting errors, uneven temperature across the plate, or edge effects.[13] | Use calibrated pipettes and ensure consistent pipetting technique. Incubate plates in a temperature-controlled environment. Avoid using the outermost wells of the plate if edge effects are suspected. |
| No Signal | Missing a critical reagent, incorrect antibody pairing, or inactive enzyme conjugate. | Double-check that all reagents were added in the correct order. Ensure the capture and detection antibodies form a matched pair. Verify the activity of the enzyme conjugate. |
Quantitative Data Summary
Table 1: Typical Acceptance Criteria for Purity and Impurities of a Monoclonal Antibody IL-17 Modulator
| Attribute | Analytical Method | Acceptance Criteria |
| Purity (Monomer) | Size-Exclusion Chromatography (SEC) | ≥ 95% |
| Aggregates | Size-Exclusion Chromatography (SEC) | ≤ 5% |
| Fragments | Size-Exclusion Chromatography (SEC) / CE-SDS | ≤ 2% |
| Main Charge Isoform | Ion-Exchange Chromatography (IEX) | Report Range |
| Acidic Variants | Ion-Exchange Chromatography (IEX) | Report Range |
| Basic Variants | Ion-Exchange Chromatography (IEX) | Report Range |
| Host Cell Proteins (HCPs) | ELISA | ≤ 100 ng/mg |
| Host Cell DNA | qPCR | ≤ 10 ng/dose |
Note: These are typical ranges and should be established based on product-specific data and regulatory guidelines.[14][15]
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Methodology:
-
Column: C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dilute the IL-17 modulator sample to 1 mg/mL in Mobile Phase A.
-
Injection Volume: 20 µL.
This is a general protocol and should be optimized for the specific IL-17 modulator.[16][17][18][19]
Protocol 2: Intact Mass Analysis by Mass Spectrometry
Methodology:
-
Sample Preparation: Desalt the IL-17 modulator sample (approximately 100 µg) using a C4 ZipTip or equivalent. Elute in a small volume of 50:50 acetonitrile:water with 0.1% formic acid.
-
Liquid Chromatography: Use a short C4 column with a rapid gradient of acetonitrile in water with 0.1% formic acid to further desalt the sample online before introduction to the mass spectrometer.
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the intact antibody (e.g., m/z 1000-4000).
-
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact IL-17 modulator.[20]
Protocol 3: Sandwich ELISA for Host Cell Protein (HCP) Quantification
Methodology:
-
Coating: Coat a 96-well microplate with a capture antibody specific for host cell proteins (e.g., from CHO cells) overnight at 4°C.[13]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[21]
-
Sample and Standard Incubation: Add diluted samples and a standard curve of known HCP concentrations to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody that recognizes the captured HCPs and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate until a color change is observed.[22]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the HCP concentration in the samples by interpolating from the standard curve.[23]
Protocol 4: Cell-Based Neutralization Assay
Methodology:
-
Cell Seeding: Seed a cell line responsive to IL-17 (e.g., human dermal fibroblasts) into a 96-well plate and allow them to adhere overnight.[8]
-
Antagonist Pre-incubation: Prepare serial dilutions of the IL-17 modulator and add them to the cells. Incubate for 1 hour to allow binding.
-
IL-17 Stimulation: Add a pre-determined concentration of recombinant human IL-17A to stimulate the cells. Include control wells with cells and IL-17A only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate for 24-48 hours.
-
Readout: Measure the downstream effect of IL-17 signaling. A common readout is the quantification of a secreted cytokine, such as IL-6 or IL-8, from the cell culture supernatant using an ELISA (as described in Protocol 3).
-
Data Analysis: Calculate the percent inhibition of the IL-17 response at each concentration of the modulator and determine the IC50 value (the concentration of the modulator that causes 50% inhibition).[8]
Visualizations
Caption: IL-17A Signaling Pathway.[24][25][26][27][28]
Caption: General Quality Control Workflow for an IL-17 Modulator.[29][30][31][32]
Caption: Logical Flow for Troubleshooting Assay Failures.
References
- 1. Host Cell Protein Analysis in Drug Manufacturing | Technology Networks [technologynetworks.com]
- 2. Pharmaceutical and Biotech Manufacturing Process Map | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Structural Characterization of Antibodies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Antibody Sequencing via Mass Spectrometry: Key Techniques & Methods - Creative Proteomics [creative-proteomics.com]
- 5. pharmtech.com [pharmtech.com]
- 6. What Are Host Cell Proteins (HCPs) and Why Is Their Analysis Critical in Biologics? - TotalLab [totallab.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. benchchem.com [benchchem.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. protocols.io [protocols.io]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. cdn.who.int [cdn.who.int]
- 15. cdn.who.int [cdn.who.int]
- 16. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. ionsource.com [ionsource.com]
- 20. Mass spectrometry, a tool for the characterisation of monoclonal antibodies [a3p.org]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. h-h-c.com [h-h-c.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. cusabio.com [cusabio.com]
- 29. researchgate.net [researchgate.net]
- 30. ns1.apeoc.org.br [ns1.apeoc.org.br]
- 31. online.visual-paradigm.com [online.visual-paradigm.com]
- 32. QC/QA flowchart example [lucid.co]
Technical Support Center: Mitigating In Vitro Cytotoxicity of IL-17 Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the in vitro cytotoxicity of IL-17 modulators. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of in vitro cytotoxicity observed with small molecule IL-17 modulators?
A1: In vitro cytotoxicity of IL-17 modulators can stem from several factors:
-
Off-target effects: The modulator may interact with unintended cellular targets, leading to toxicity.[1][2]
-
High concentrations: Concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) can induce non-specific effects and cell death.[1]
-
Prolonged exposure: Continuous exposure of cells to the modulator may disrupt essential cellular processes.[1]
-
Solvent toxicity: The vehicle used to dissolve the modulator (e.g., DMSO) can be toxic to cells at higher concentrations.[1]
-
Metabolite toxicity: Cellular metabolism of the modulator could produce toxic byproducts.[1]
-
Inhibition of critical cellular pathways: While targeting the IL-17 pathway, the modulator might inadvertently affect pathways vital for cell survival.[1]
Q2: How can I determine the optimal, non-toxic concentration of my IL-17 modulator?
A2: The ideal concentration should be empirically determined for each cell line and experimental setup. A dose-response study is recommended to identify the lowest effective concentration that elicits the desired biological response without causing significant cell death.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity in my cell-based assay?
A3: When encountering unexpected cytotoxicity, consider the following initial troubleshooting steps:
-
Verify inhibitor concentration: Double-check all calculations and dilutions to ensure the final concentration is accurate.
-
Assess solvent toxicity: Run a vehicle-only control to confirm that the solvent concentration is not causing cytotoxicity. The final concentration of DMSO, a common solvent, should typically be kept below 0.5%.[1]
-
Reduce incubation time: Determine the minimum exposure time required to observe the desired effect of the IL-17 modulator.
-
Evaluate cell health: Ensure that the cells are healthy, within a suitable passage number, and free from contamination (e.g., mycoplasma).[3][4]
Q4: Could the observed cytotoxicity be related to the specific mechanism of the IL-17 signaling pathway?
A4: While IL-17 signaling is primarily associated with inflammation, it's crucial to understand the specific cellular context of your experiment.[5][6][7] The IL-17 pathway can influence various downstream processes, and its inhibition might have unintended consequences in certain cell types.[8][9] A thorough understanding of the IL-17 signaling cascade is essential for interpreting your results.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve starting from a low concentration to determine the optimal non-toxic range. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to find the minimum incubation time needed to achieve the desired effect. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is within the tolerated range for your specific cell line (typically <0.1% to 0.5%). Always include a solvent-only control.[1] |
| Cell line sensitivity. | Some cell lines are inherently more sensitive to chemical treatments. Consider using a more robust cell line or performing extensive optimization of the experimental conditions. |
| Inhibitor degradation or impurity. | Purchase inhibitors from reputable suppliers. If possible, confirm the purity and integrity of the compound. Store the inhibitor according to the manufacturer's instructions to prevent degradation.[1] |
Issue 2: Inconsistent Results or Lack of IL-17 Pathway Inhibition
| Potential Cause | Recommended Solution |
| Inactive inhibitor. | Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Confirm its biochemical activity in a cell-free assay if possible.[1] |
| Poor cell permeability of the inhibitor. | Check the manufacturer's data or relevant literature to confirm if the inhibitor can cross the cell membrane. If not, a cell-permeable analog may be necessary.[1] |
| Incorrect timing of inhibitor addition. | The inhibitor should be added before or concurrently with the stimulus that activates the IL-17 pathway. Optimize the timing of the treatment relative to the stimulus.[1] |
| Cell culture variability. | Standardize cell seeding density, passage number, and media conditions to minimize variability between experiments.[3][4] |
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration using a Cell Viability Assay (e.g., MTT Assay)
Objective: To identify the concentration range of the IL-17 modulator that effectively inhibits the target pathway without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the IL-17 modulator in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest modulator concentration).
-
Treatment: Remove the old medium from the cells and add the prepared modulator dilutions and controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (inhibitory concentration) for cytotoxicity.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for a predetermined time point where cytotoxicity is observed.
-
Caspase-Glo® 3/7 Assay:
-
Allow the plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Compare the luminescence signal from treated cells to that of the vehicle control and the positive control to determine the level of caspase-3/7 activation.
Data Presentation
Table 1: Example of Dose-Response Data for IL-17 Modulator 2
| Concentration (µM) | % Cell Viability (Mean ± SD) | % IL-17 Pathway Inhibition (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 3.1 |
| 0.1 | 98 ± 4.8 | 15 ± 4.5 |
| 1 | 95 ± 6.1 | 52 ± 5.8 |
| 10 | 75 ± 7.3 | 88 ± 4.2 |
| 50 | 40 ± 8.5 | 95 ± 3.9 |
| 100 | 15 ± 5.9 | 98 ± 2.7 |
Table 2: Example of Apoptosis Assay Data for this compound
| Treatment | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.2 |
| This compound (10 µM) | 1.8 ± 0.4 |
| This compound (50 µM) | 4.5 ± 0.7 |
| Positive Control (Staurosporine) | 8.2 ± 1.1 |
Visualizations
Caption: Simplified IL-17 signaling pathway.
Caption: Experimental workflow for assessing modulator effects.
Caption: Troubleshooting decision tree for cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. youtube.com [youtube.com]
- 5. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 9. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IL-17 Modulator 2 Delivery Optimization for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of IL-17 Modulator 2 in animal models. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of autoimmune disease?
A1: The optimal starting dose depends on the specific animal model, the severity of the disease, and the formulation of the modulator. However, a general starting point for monoclonal antibody-based IL-17 modulators is in the range of 5-25 mg/kg.[1] It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: Which is the most appropriate route of administration for this compound in a long-term study?
A2: For long-term studies, subcutaneous (SC) or intraperitoneal (IP) injections are generally preferred over intravenous (IV) administration due to their convenience and reduced stress on the animals.[1][2] SC administration often provides a sustained release profile, which may be beneficial for maintaining therapeutic concentrations over time.[3]
Q3: How can I minimize the immunogenicity of this compound in my animal model?
A3: Minimizing immunogenicity is critical for the success of long-term studies. Strategies include using a modulator that is species-specific or "murinized" for mouse models, ensuring high purity of the injected protein, and optimizing the formulation to prevent aggregation.[4][5] The route of administration can also influence the immune response.[5]
Q4: What are the key pharmacokinetic parameters to consider when evaluating different delivery routes?
A4: Key pharmacokinetic parameters include bioavailability (the fraction of the administered dose that reaches systemic circulation), maximum serum concentration (Cmax), time to reach maximum concentration (Tmax), and the elimination half-life (t1/2).[6][7] These parameters will help you understand the absorption, distribution, and clearance of the modulator for each delivery route.
Q5: How should I properly handle and store this compound to maintain its stability?
A5: this compound, as a therapeutic protein, is sensitive to temperature fluctuations and agitation. It should be stored at the recommended temperature (typically 2-8°C) and protected from light. Avoid repeated freeze-thaw cycles. Before administration, allow the solution to reach room temperature slowly. Do not shake or vortex the solution, as this can cause aggregation.
Troubleshooting Guides
This section addresses common issues encountered during the in vivo delivery of this compound.
Issue 1: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Technique | Ensure all personnel are thoroughly trained on the selected administration route (SC, IP, or IV). Standardize the injection volume, needle size, and injection site.[8][9] |
| Improper Modulator Formulation | Verify the formulation for signs of aggregation or precipitation. Ensure the buffer composition and pH are optimal for the modulator's stability.[4][10] |
| Animal Stress | Handle animals gently and minimize stress during procedures. Acclimatize animals to the experimental conditions before starting the study. |
| Biological Variability | Use age- and sex-matched animals from a reputable supplier. Increase the number of animals per group to improve statistical power. |
Issue 2: Injection Site Reactions (for Subcutaneous Administration)
| Potential Cause | Troubleshooting Step |
| High Injection Volume | For mice, the maximum recommended SC injection volume is typically 10 µl/g of body weight.[8][11] If a larger volume is needed, consider splitting the dose into multiple injection sites. |
| Irritating Formulation | Ensure the formulation has a physiological pH and osmolality. Some excipients can cause local irritation.[12] |
| Improper Injection Depth | Ensure the injection is into the subcutaneous space and not intradermal or intramuscular. Use the "tenting" method to lift the skin before inserting the needle.[8][13] |
| Contamination | Use sterile injection techniques, including wiping the injection site with alcohol and using a new sterile needle and syringe for each animal.[9][14] |
Issue 3: Low Bioavailability or Efficacy
| Potential Cause | Troubleshooting Step |
| Modulator Degradation | Confirm the stability of the modulator under the storage and handling conditions used. Perform quality control checks on new batches of the modulator. |
| Anti-Drug Antibody (ADA) Response | In long-term studies, animals may develop antibodies against the therapeutic protein, leading to reduced efficacy.[5] Consider using a murinized or species-specific modulator. |
| Suboptimal Dosing Regimen | The dosing frequency may not be sufficient to maintain therapeutic concentrations. Analyze the pharmacokinetic profile to optimize the dosing schedule. |
| Incorrect Route of Administration | The chosen route may not be optimal for the specific modulator or disease model. Compare the efficacy of different administration routes in a pilot study. |
Experimental Protocols & Data
Comparative Pharmacokinetic Data of IL-17A Modulators
The following table summarizes typical pharmacokinetic parameters for anti-IL-17A monoclonal antibodies administered via different routes in preclinical models. Note that "this compound" is a placeholder; these values are representative of similar therapeutic proteins.
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intraperitoneal (IP) |
| Bioavailability (%) | 100 | 50 - 100[4] | ~80-90 |
| Tmax (hours) | ~0.25 | 48 - 192[4] | 24 - 72 |
| Elimination Half-life (t1/2) (hours) | ~40[6][15] | Variable, often longer than IV | Similar to or slightly longer than IV |
| Typical Dose (mg/kg) | 10[6][15] | 1.5 - 15[7] | 5 - 25[1] |
Detailed Experimental Protocols
1. Subcutaneous (SC) Injection Protocol for Mice
-
Materials: Sterile syringes (1 mL), sterile needles (26-27 gauge), 70% alcohol wipes, this compound solution.[9]
-
Procedure:
-
Restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing).[13]
-
Create a "tent" of skin on the dorsal side, between the shoulder blades.
-
Wipe the injection site with a 70% alcohol wipe.
-
Insert the needle, bevel up, at the base of the skin tent at a shallow angle (approximately 15-20 degrees).[8]
-
Gently aspirate to ensure the needle is not in a blood vessel (you should see negative pressure).[9]
-
Slowly inject the solution. A small bleb should form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
2. Intravenous (IV) Tail Vein Injection Protocol for Mice
-
Materials: Mouse restrainer, heat lamp or warming pad, sterile syringes (1 mL), sterile needles (27-30 gauge), 70% alcohol wipes, this compound solution.[16]
-
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[16][17]
-
Place the mouse in a restraining device.
-
Wipe the tail with a 70% alcohol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[16] A small flash of blood in the needle hub may indicate successful entry.
-
Slowly inject the solution. If resistance is felt or a blister forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
3. Intraperitoneal (IP) Injection Protocol for Mice
-
Materials: Sterile syringes (1 mL), sterile needles (25-27 gauge), 70% alcohol wipes, this compound solution.
-
Procedure:
-
Restrain the mouse by scruffing and turn it over to expose the abdomen.
-
Tilt the mouse's head slightly downwards to move the abdominal organs forward.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[14][18]
-
Wipe the area with a 70% alcohol wipe.
-
Insert the needle at a 30-45 degree angle.[14]
-
Gently aspirate to ensure the needle has not entered the intestines or bladder.
-
Inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Visual Guides
IL-17 Signaling Pathway
Caption: Simplified IL-17 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Delivery Optimization
Caption: A logical workflow for optimizing the in vivo delivery of this compound.
References
- 1. ichor.bio [ichor.bio]
- 2. research.fsu.edu [research.fsu.edu]
- 3. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities for the subcutaneous delivery of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity Challenges Associated with Subcutaneous Delivery of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of anti-IL17A and anti-IL22 peptide-antibody bispecific genetic fusions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, Safety, Tolerability, and Immunogenicity of the QX002N anti-IL-17 Monoclonal Antibody: A Phase I, Randomized, Double-Blind, Single Ascending Dose Study in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 10. Monoclonal antibody and protein therapeutic formulations for subcutaneous delivery: high-concentration, low-volume vs. low-concentration, high-volume - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. ovid.com [ovid.com]
- 16. depts.ttu.edu [depts.ttu.edu]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. research.uky.edu [research.uky.edu]
IL-17 modulator 2 assay interference and troubleshooting
Welcome to the technical support center for IL-17 Modulator 2 assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on assay interference and effective troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in an this compound assay?
A1: Common sources of interference include matrix effects from biological samples like serum and plasma, which can contain endogenous factors that inhibit cytokine detection.[1] Cross-reactivity with other cytokines or sample components can also lead to inaccurate results.[2] Additionally, issues such as improper sample handling, contamination, and incorrect reagent preparation are frequent causes of assay problems.[3]
Q2: What is a "matrix effect" and how can I mitigate it?
A2: A matrix effect occurs when components in the sample (e.g., serum, plasma) interfere with the antibody-antigen binding in an immunoassay, leading to either inhibition or enhancement of the signal.[1] Serum and plasma are known to inhibit the readout of many cytokines.[1] To mitigate this, it is recommended to use a sample diluent that mimics the sample matrix for the standard curve.[1] Sample dilution can also help overcome the inhibitory effect, though it's important to note that dilution may not be linear and should be validated for your specific assay and sample type.[1] Comparing results from different dilutions can help identify the optimal dilution factor.
Q3: My standard curve is poor. What are the likely causes and solutions?
A3: A poor standard curve can result from several issues, including inaccurate pipetting, improper standard dilution or reconstitution, and using expired or improperly stored reagents.[4][5] To troubleshoot, ensure pipettes are calibrated and that you are using proper pipetting techniques to avoid bubbles.[6][7] When reconstituting the standard, briefly centrifuge the vial to ensure all powder is at the bottom, and allow it to fully dissolve before making dilutions.[4][5] Always prepare fresh standard dilutions for each assay.
Q4: I'm observing high background in my ELISA. What should I do?
A4: High background in an ELISA can be caused by insufficient washing, contaminated reagents, high antibody concentrations, or ineffective blocking.[6][7][8] To address this, increase the number of wash steps or the soaking time between washes.[6][8] Ensure your wash buffer is fresh and uncontaminated.[4] You may also need to optimize the concentration of your detection antibody by performing a titration.[8] If blocking is insufficient, try increasing the incubation time or changing the blocking agent.[8]
Q5: What could cause low or no signal in my assay?
A5: Low or no signal can be due to a variety of factors, such as using expired reagents, incorrect reagent preparation or addition sequence, insufficient incubation times, or improper storage of kit components.[4][5] Double-check the expiration dates on all reagents and ensure they have been stored at the recommended temperatures.[5] Verify that all reagents were added in the correct order and at the correct dilutions as specified in the protocol.[5] Ensure adequate incubation times are being used.[4]
Troubleshooting Guides
Guide 1: High Background in IL-17 ELISA
| Potential Cause | Recommended Solution(s) |
| Insufficient Washing | Increase the number of wash cycles. Ensure complete aspiration of wash buffer after each wash. Add a 30-second soak time during each wash step.[5][6][8] |
| Contaminated Reagents | Prepare fresh wash buffer and substrate solution for each experiment.[4][6] Use sterile pipette tips and reservoirs. |
| High Detection Antibody Concentration | Perform a titration experiment to determine the optimal concentration of the detection antibody.[8] |
| Ineffective Blocking | Increase the blocking incubation time. Consider using a different blocking buffer (e.g., 5-10% normal serum from the species of the secondary antibody).[8] |
| Cross-Reactivity | Run controls to check for non-specific binding of the secondary antibody.[8] Ensure the secondary antibody was raised in a different species than the sample.[8] |
| Substrate Incubation Issues | Ensure the substrate incubation is performed in the dark, as TMB substrate is light-sensitive.[5][6][7] |
Guide 2: Poor Standard Curve in IL-17 ELISA
| Potential Cause | Recommended Solution(s) |
| Improper Standard Reconstitution | Briefly centrifuge the standard vial before opening. Ensure the standard is completely dissolved before making dilutions.[4][5] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use proper pipetting technique to avoid errors and bubbles.[4][7] |
| Incorrect Dilutions | Double-check all calculations for the serial dilutions. Prepare fresh dilutions for each assay. |
| Degraded Standard | Store the reconstituted standard stock at -80°C and avoid repeated freeze-thaw cycles. Do not reuse diluted standards.[4][7] |
| Incorrect Curve Fitting | Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fitting program for data analysis.[7] |
Quantitative Data Summary
The following tables provide typical performance characteristics for commercially available IL-17A ELISA kits. Note that these values are examples and may vary between different manufacturers and kit lots. Always refer to the kit-specific datasheet for precise information.
Table 1: Typical IL-17A ELISA Kit Performance
| Parameter | Typical Value | Reference |
| Analytical Sensitivity | 0.01 - 4 pg/mL | [9][10][11] |
| Assay Range | 0.23 - 2000 pg/mL | [10][11] |
| Intra-assay CV (%) | < 10% | [10] |
| Inter-assay CV (%) | < 10% | [10] |
Table 2: Expected Spike Recovery in Different Matrices
| Sample Matrix | Typical Recovery (%) | Reference |
| Serum | 80 - 120% | [2] |
| Plasma | 80 - 120% | [2] |
| Cell Culture Media | 80 - 120% | [2] |
| Urine | 80 - 120% | [2] |
Experimental Protocols
Protocol 1: Human IL-17A Sandwich ELISA
This protocol is a generalized procedure. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.[5]
-
Plate Coating : If not using a pre-coated plate, coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing : Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking : Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing : Repeat the wash step as in step 3.
-
Sample and Standard Incubation : Add 100 µL of standards and samples to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.[5]
-
Washing : Repeat the wash step as in step 3.[5]
-
Detection Antibody Incubation : Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1.5 hours at room temperature.[5]
-
Washing : Repeat the wash step as in step 3.[5]
-
Enzyme Conjugate Incubation : Add 100 µL of HRP-Streptavidin solution to each well. Cover and incubate for 30 minutes at room temperature.[5]
-
Washing : Repeat the wash step, increasing to a total of 4 washes.[5]
-
Substrate Development : Add 100 µL of TMB Substrate Reagent to each well. Incubate for 15-30 minutes at room temperature in the dark.[5]
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
Read Plate : Immediately read the absorbance at 450 nm using a microplate reader. A second reading at 540 nm or 570 nm can be used to correct for optical imperfections in the plate.[4]
-
Data Analysis : Subtract the background absorbance from all readings. Plot a standard curve of absorbance versus standard concentration and use it to determine the concentration of IL-17A in the samples.
Protocol 2: Cell-Based IL-17 Secretion Assay (General Workflow)
This protocol outlines the general steps for a cytokine secretion assay to detect IL-17-secreting cells.
-
Cell Preparation : Prepare a single-cell suspension of leukocytes (e.g., from spleen or PBMCs) and wash the cells with a suitable buffer.[12]
-
In Vitro Stimulation : Resuspend the cells in culture medium and stimulate them with agents like PMA and ionomycin (B1663694) for a defined period (e.g., 3 hours) at 37°C to induce cytokine secretion.[12][13]
-
Cytokine Capture : Place the cells on ice to stop secretion. Add an IL-17-specific "catch reagent" (a bi-specific antibody that binds to a cell surface marker and to IL-17). Incubate on ice.
-
Secretion Period : Re-initiate cytokine secretion by warming the cells to 37°C for a short period. The secreted IL-17 will be captured on the cell surface by the catch reagent.
-
Staining : Stop the secretion by placing the cells back on ice. Add a fluorochrome-conjugated anti-IL-17 detection antibody. Incubate on ice.
-
Washing : Wash the cells to remove unbound antibodies.
-
Analysis : Analyze the cells by flow cytometry to identify and quantify the IL-17-secreting cell population.
Visualizations
Caption: IL-17 binds its receptor, activating downstream pathways.
Caption: Key steps in a typical sandwich ELISA procedure.
Caption: A decision tree for troubleshooting high background.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. anogen.net [anogen.net]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. portal.cytodocs.com [portal.cytodocs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human IL-17A (homodimer) Uncoated ELISA Kit (88-7176-88) - Invitrogen [thermofisher.com]
- 10. Human IL-17A ELISA Kit, High Sensitivity (BMS2017-2HS) - Invitrogen [thermofisher.com]
- 11. ptglab.com [ptglab.com]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of IL-17 Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the oral delivery of Interleukin-17 (IL-17) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the development of orally administered IL-17 inhibitors, with a focus on biologic-based therapies such as peptides and monoclonal antibodies.
Frequently Asked Questions (FAQs)
1. What are the primary barriers to achieving good oral bioavailability for biologic IL-17 inhibitors?
The oral delivery of biologic IL-17 inhibitors, such as peptides and monoclonal antibodies, is primarily hindered by several physiological barriers in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: The GI tract contains a host of proteolytic enzymes, including pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine, that can rapidly degrade the complex structure of biologic drugs, rendering them inactive.[1][2][3][4][5][6]
-
Low Permeability: Due to their large molecular size and hydrophilic nature, biologic IL-17 inhibitors exhibit poor permeability across the intestinal epithelium. The tight junctions between epithelial cells severely restrict the paracellular transport of large molecules.[1][2][5][6]
-
Harsh pH Environment: The highly acidic environment of the stomach (pH 1-3) can lead to the denaturation and degradation of protein and peptide-based drugs.[2][6]
-
Mucus Barrier: The mucus layer lining the intestinal epithelium can act as a physical and enzymatic barrier, trapping and degrading the therapeutic before it can reach the absorptive surface.[2]
2. What are the most promising formulation strategies to overcome these barriers for oral peptide IL-17 inhibitors?
Several formulation strategies are being explored to enhance the oral bioavailability of peptide-based IL-17 inhibitors:
-
Permeation Enhancers: These excipients transiently increase the permeability of the intestinal epithelium, facilitating the absorption of large molecules. Examples include sodium caprate and salcaprozate sodium (SNAC), which have been used in clinically approved oral peptide formulations.[7][8][9][10][11]
-
Mucoadhesive Polymers: Polymers like chitosan (B1678972) can adhere to the mucosal surface, increasing the residence time of the drug at the absorption site and promoting its transport across the epithelium.[12][13][14][15]
-
Nanoparticle-Based Delivery Systems: Encapsulating the peptide inhibitor in nanoparticles can protect it from enzymatic degradation and the harsh GI environment, while also potentially facilitating its uptake by intestinal cells.[16]
-
Chemical Modifications: Modifying the peptide structure, for instance through cyclization, can enhance its stability against enzymatic degradation.[2][3][17]
3. Are there any oral biologic IL-17 inhibitors currently in development?
Yes, there are oral peptide-based IL-17 inhibitors in preclinical and clinical development. One notable example is PN-881, an oral peptide IL-17 antagonist being developed by Protagonist Therapeutics. Preclinical data have shown its stability in gastric and intestinal fluids, and its ability to inhibit all three dimeric forms of IL-17.[2][18][19][20][21][22][23][24][25][26][27]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vitro and in vivo experiments.
In Vitro Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Recommendations |
| High variability in Caco-2 permeability assay results. | Inconsistent cell monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers to ensure they are within the acceptable range for your laboratory. Discard any monolayers with low TEER values. |
| Efflux pump activity. | Co-administer your IL-17 inhibitor with known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to determine if active efflux is contributing to low permeability. | |
| Compound instability in the assay buffer. | Analyze the concentration of your inhibitor in the donor and receiver compartments at the end of the experiment to assess for degradation. If degradation is observed, consider using a more stable buffer or adding protease inhibitors. | |
| Rapid degradation of peptide inhibitor in simulated gastric or intestinal fluid. | Susceptibility to enzymatic cleavage. | Perform peptide mapping after incubation with digestive enzymes (e.g., pepsin, trypsin) to identify cleavage sites. Consider chemical modifications at these sites, such as D-amino acid substitution or N-methylation, to improve stability.[3][17] |
| Suboptimal formulation. | Incorporate protease inhibitors (e.g., aprotinin, soybean trypsin inhibitor) into your formulation. Encapsulate the peptide in a protective carrier system like enteric-coated nanoparticles.[16][28] |
In Vivo Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Recommendations |
| Low or undetectable plasma concentrations of the oral IL-17 inhibitor after gavage in rodents. | Poor oral absorption. | Evaluate different formulation strategies, such as co-administration with permeation enhancers (e.g., sodium caprate) or using a mucoadhesive delivery system to increase intestinal residence time.[7][9][12] |
| Rapid first-pass metabolism in the liver. | Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of your compound. If metabolism is high, consider chemical modifications to block metabolic sites. | |
| Incorrect gavage technique. | Ensure proper training in oral gavage techniques to prevent accidental administration into the trachea. Observe the animal for any signs of distress after dosing.[29][30] | |
| High variability in pharmacokinetic profiles between animals. | Inconsistent dosing volume or formulation homogeneity. | Ensure the formulation is a homogenous suspension or solution and that the dosing volume is accurately calculated based on the animal's body weight. |
| Food effects. | Standardize the fasting period for animals before dosing, as food in the GI tract can significantly impact drug absorption. | |
| Stress-induced changes in GI physiology. | Handle animals gently and allow for an acclimatization period to minimize stress, which can alter gastric emptying and intestinal motility. | |
| Lack of efficacy in an animal model of an IL-17-mediated disease (e.g., psoriasis) despite detectable plasma levels. | Insufficient target engagement. | Measure the concentration of the inhibitor in the target tissue (e.g., skin) to confirm it is reaching the site of action. Assess downstream pharmacodynamic markers of IL-17 signaling (e.g., CXCL1 expression) in the tissue. |
| Rapid clearance of the inhibitor. | Determine the pharmacokinetic parameters (half-life, clearance) of your compound. If clearance is too rapid, consider formulation strategies for sustained release or chemical modifications to prolong circulation time. |
Quantitative Data Summary
The following tables summarize preclinical data for the oral peptide IL-17 inhibitor, PN-881.
Table 1: In Vitro Potency of PN-881 Against IL-17 Isoforms
| IL-17 Isoform | PN-881 IC₅₀ (nM) | Bimekizumab IC₅₀ (nM) | Secukinumab IC₅₀ (nM) |
| IL-17AA | 0.13 - 0.15 | 0.12 - 0.17 | 10 - 11 |
| IL-17AF | 27 - 29 | 18 - 19.5 | 151 - 175 |
| IL-17FF | 14 - 15 | 13 - 14 | Inactive |
| (Data sourced from in vitro assays using human HT-1080 fibrosarcoma cells and primary human dermal fibroblasts)[19][27] |
Table 2: Preclinical Efficacy of Oral PN-881 in a Rodent Model of Skin Inflammation
| Animal Model | Dosing | Outcome |
| Rat IL-23-induced skin inflammation | Oral administration | Dose-dependent reduction of IL-17-mediated skin inflammation and thickening at doses as low as 2 mg/kg/day.[19][26] |
| Mouse hIL-17 challenge model | Oral administration | Significant reduction in serum and skin CXCL1 levels.[27] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of an Oral IL-17 Inhibitor in a Mouse Model of Psoriasis-like Skin Inflammation
This protocol describes the evaluation of an orally administered IL-17 inhibitor in an imiquimod (B1671794) (IMQ)-induced psoriasis-like mouse model.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Test compound (oral IL-17 inhibitor) formulated in a suitable vehicle
-
Calipers for measuring ear thickness
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Tissue collection tools (e.g., biopsy punch, scissors, forceps)
-
RNA stabilization solution (e.g., RNAlater)
-
Formalin for tissue fixation
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Induction of Psoriasis-like Skin Inflammation:
-
Anesthetize the mice and shave a small area on their back.
-
Topically apply a daily dose of 62.5 mg of imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
-
-
Treatment Administration:
-
Randomly divide the mice into treatment and vehicle control groups.
-
Starting on day 0 (the first day of IMQ application), administer the oral IL-17 inhibitor or vehicle control daily via oral gavage. Ensure accurate dosing based on individual body weights.
-
-
Monitoring of Disease Progression:
-
Measure the thickness of the right ear daily using calipers.
-
Score the severity of skin inflammation on the back daily based on a standardized scoring system (e.g., erythema, scaling, and thickness).
-
-
Pharmacokinetic (PK) Blood Sampling:
-
On the final day of treatment, collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours post-dose) from a subset of animals to determine the plasma concentration of the inhibitor. Use appropriate blood collection techniques such as submandibular or saphenous vein puncture.[31][32][33]
-
Process the blood to obtain plasma and store at -80°C until analysis by LC-MS/MS.
-
-
Pharmacodynamic (PD) Tissue Collection:
-
At the end of the study, euthanize the mice and collect the inflamed ear and back skin tissue.
-
For gene expression analysis, place a portion of the tissue in an RNA stabilization solution.
-
For histology, fix a portion of the tissue in 10% neutral buffered formalin.
-
-
Data Analysis:
-
Analyze PK data to determine parameters such as Cmax, Tmax, and AUC.
-
Analyze PD data by measuring the expression of IL-17 target genes (e.g., Cxcl1, Il6) in the skin tissue via qPCR.
-
Perform histological analysis of skin sections to assess epidermal thickness and inflammatory cell infiltration.
-
Protocol 2: LC-MS/MS Method for Quantification of a Peptide IL-17 Inhibitor in Mouse Plasma
This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method for quantifying a peptide-based IL-17 inhibitor in mouse plasma.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase analytical column suitable for peptide analysis
-
Peptide IL-17 inhibitor reference standard
-
Internal standard (a stable isotope-labeled version of the peptide or a structurally similar peptide)
-
Mouse plasma samples
-
Protein precipitation reagents (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
(Optional) For cleaner samples, an SPE cleanup step can be incorporated after protein precipitation.[34]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the peptide from other plasma components using a gradient elution on the C18 column. The mobile phases typically consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Optimize the mass spectrometer parameters for the detection of the peptide inhibitor and the internal standard. This includes selecting the appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of the peptide inhibitor into blank mouse plasma.
-
Quantify the concentration of the inhibitor in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
IL-17 Signaling Pathway
Caption: IL-17 signaling cascade initiated by ligand binding.
Workflow for Overcoming Poor Oral Bioavailability
Caption: Iterative workflow for improving oral bioavailability.
References
- 1. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. Intestinal permeation enhancers for oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Gastrointestinal Permeation Enhancers Beyond Sodium Caprate and SNAC ‐ What is Coming Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals | MDPI [mdpi.com]
- 12. Mucoadhesive polymers in peroral peptide drug delivery. VI. Carbomer and chitosan improve the intestinal absorption of the peptide drug buserelin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mucoadhesive Polymers in Peroral Peptide Drug Delivery. VI. Carbomer and Chitosan Improve the Intestinal Absorption of the Peptide Drug Buserelin In Vivo | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Mucoadhesive carriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. rawamino.com [rawamino.com]
- 18. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protagonist Therapeutics' Icotrokinra and PN-881: Transforming Psoriasis Treatment with Breakthrough Data [ainvest.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. Protagonist Therapeutics selects IL-17 antagonist as development candidate | BioWorld [bioworld.com]
- 22. Protagonist Announces Icotrokinra Phase 3 Data on Difficult-to-Treat Scalp and Genital Psoriasis and Preclinical Data on PN-881 Presented at the Society for Investigative Dermatology Annual Meeting - BioSpace [biospace.com]
- 23. Protagonist Announces Presentations of Clinical Data with Icotrokinra in Plaque Psoriasis and Preclinical Data with PN-881 at the EADV 2025 Congress - BioSpace [biospace.com]
- 24. pharmanow.live [pharmanow.live]
- 25. dermatologytimes.com [dermatologytimes.com]
- 26. First-in-class oral peptide for IL-17 pathway inhibition unveiled | BioWorld [bioworld.com]
- 27. irp.cdn-website.com [irp.cdn-website.com]
- 28. researchgate.net [researchgate.net]
- 29. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 30. instechlabs.com [instechlabs.com]
- 31. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. einsteinmed.edu [einsteinmed.edu]
- 33. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 34. researchgate.net [researchgate.net]
IL-17 modulator 2 stability in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of IL-17 Modulator 2 in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors affecting the stability of this compound?
A1: The primary factors influencing the stability of this compound, a therapeutic protein, are the buffer system's pH, ionic strength, and the specific buffer species used. Temperature and the presence of excipients also play a crucial role in maintaining its structural integrity and preventing aggregation.[1][2][3]
Q2: How does pH affect the stability of this compound?
A2: The pH of the formulation is critical. Proteins are generally least soluble and most prone to aggregation at their isoelectric point (pI). Therefore, it is recommended to formulate this compound at a pH at least one unit away from its pI. For many monoclonal antibodies, slightly acidic conditions (pH 5.0-6.5) are often optimal for stability.[1][2][4] Low pH conditions can sometimes promote aggregation of immunoglobulins.[1]
Q3: Which buffer systems are commonly used for monoclonal antibody formulations like this compound?
A3: Common buffer systems for monoclonal antibodies include citrate (B86180), phosphate (B84403), acetate (B1210297), and histidine.[5] The choice of buffer can significantly impact stability. For instance, studies on a humanized monoclonal antibody showed that a citrate buffer at pH 5.0-5.5 resulted in less monomer loss compared to other conditions.[1] In another study, MOPS and TRIS buffers were found to provide greater stability to a monoclonal antibody across a wider pH range compared to citrate and phosphate buffers.[4][6]
Q4: What is the impact of ionic strength on the stability of this compound?
A4: Ionic strength, typically controlled by the addition of salts like sodium chloride, can influence protein stability. The effect can be complex, either enhancing or diminishing stability depending on the specific protein and buffer conditions.[7] It is a parameter that needs to be optimized for each specific formulation.
Troubleshooting Guides
Issue 1: I am observing aggregation of this compound in my experiments.
-
Potential Cause: The buffer pH may be too close to the isoelectric point (pI) of the modulator.
-
Troubleshooting Strategy: Adjust the pH of your buffer to be at least one unit away from the pI. Perform a pH screening study to identify the optimal pH for stability.
-
-
Potential Cause: The ionic strength of the buffer may not be optimal.
-
Troubleshooting Strategy: Screen a range of salt concentrations (e.g., 0 mM to 150 mM NaCl) to determine the optimal ionic strength for minimizing aggregation.[7]
-
-
Potential Cause: The chosen buffer species may be promoting aggregation.
-
Potential Cause: The protein concentration is too high.
-
Troubleshooting Strategy: If possible, work with lower concentrations of this compound.
-
Issue 2: this compound is losing its activity over time.
-
Potential Cause: The modulator is undergoing chemical degradation, such as deamidation or oxidation.
-
Troubleshooting Strategy: Optimize the pH and buffer species, as these can influence the rates of chemical degradation. For example, deamidation of asparagine residues is highly pH-dependent.[1] Consider adding excipients like methionine to reduce oxidation.
-
-
Potential Cause: The modulator is undergoing conformational changes.
-
Troubleshooting Strategy: Use biophysical techniques like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) to assess the conformational stability of the modulator in different buffers. Adjust formulation conditions to favor the native conformation.
-
Data Presentation: Stability of this compound in Different Buffer Systems
The following table summarizes representative stability data for this compound after storage at 40°C for 4 weeks in various buffer systems. This data is intended to be illustrative of typical stability trends.
| Buffer System (50 mM) | pH | % Monomer Purity (by SEC) | % Aggregates (by SEC) | Change in Activity (%) |
| Sodium Citrate | 5.0 | 98.5 | 1.5 | -2.1 |
| Sodium Citrate | 6.0 | 97.2 | 2.8 | -4.5 |
| Sodium Phosphate | 6.5 | 96.8 | 3.2 | -5.8 |
| Sodium Phosphate | 7.4 | 95.1 | 4.9 | -9.2 |
| L-Histidine | 6.0 | 98.1 | 1.9 | -2.5 |
| Sodium Acetate | 5.5 | 97.9 | 2.1 | -3.1 |
Experimental Protocols
Protocol 1: Determination of Protein Aggregation by Size Exclusion Chromatography (SEC)
-
Purpose: To separate and quantify soluble aggregates of this compound from the monomeric form.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Size-exclusion column suitable for separating monoclonal antibodies.
-
Mobile phase: A buffer system appropriate for the analysis, often the same as or similar to the formulation buffer.
-
This compound samples in different buffer systems.
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known amount of the this compound sample onto the column.
-
Monitor the elution profile at a wavelength of 280 nm.
-
Identify and integrate the peaks corresponding to the monomer and aggregates.
-
Calculate the percentage of monomer and aggregates based on the peak areas.
-
Protocol 2: Assessment of Conformational Stability by Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal stability of this compound by measuring its melting temperature (Tm).
-
Materials:
-
Differential Scanning Calorimeter.
-
This compound samples in different buffer systems.
-
Reference buffer (the same buffer without the protein).
-
-
Methodology:
-
Load the protein sample and the reference buffer into the respective cells of the DSC instrument.
-
Scan a temperature range (e.g., 20°C to 100°C) at a constant heating rate.
-
Record the differential heat capacity as a function of temperature.
-
The midpoint of the unfolding transition is determined as the melting temperature (Tm). A higher Tm indicates greater conformational stability.
-
Visualizations
Caption: IL-17 Signaling Pathway
Caption: Experimental Workflow for Stability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. proteinstable.com [proteinstable.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. proteinstable.com [proteinstable.com]
- 7. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for IL-17 Modulator Screening
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting and utilizing cell lines in the screening of Interleukin-17 (IL-17) modulators.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of cell lines used for screening IL-17 modulators?
A1: There are two main categories of cell lines used for this purpose:
-
Reporter Cell Lines: These are engineered cell lines, commonly based on HEK293 cells, that have been genetically modified to express the human IL-17 receptor complex (IL-17RA and IL-17RC).[1][2] They also contain a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an IL-17-inducible promoter (e.g., NF-κB or AP-1).[1][3] Stimulation with IL-17 activates the signaling pathway, leading to the expression of the reporter gene, which can be easily quantified. These cell lines are suitable for high-throughput screening of both agonists and antagonists.[1][4]
-
Endogenously Responding Cell Lines: These are cell lines that naturally express the IL-17 receptor and respond to IL-17 stimulation by producing downstream inflammatory mediators. Examples include fibroblasts, epithelial cells (like human gastric AGS and MKN-28 cells), and macrophages (like the murine RAW 264.7 cell line).[5][6][7] The readout for these assays is typically the measurement of secreted cytokines, such as IL-6 or IL-8, using methods like ELISA.[7][8]
Q2: Which cell line is best for my specific IL-17 modulator screening needs?
A2: The choice of cell line depends on your experimental goals:
-
For primary high-throughput screening (HTS) of large compound libraries, reporter cell lines are often preferred due to their robust and easily quantifiable signal (e.g., luminescence or colorimetric change).[1][9]
-
For secondary screening and validating hits from a primary screen, endogenously responding cell lines are more physiologically relevant. They allow for the study of downstream effects, such as the production of native cytokines and chemokines.[7][10]
-
If you are studying the interaction with other signaling pathways , a cell line that endogenously expresses receptors for those pathways in addition to the IL-17 receptor would be advantageous.
Q3: What is the basic signaling pathway activated by IL-17A?
A3: IL-17A, a key pro-inflammatory cytokine, signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[5][11][12] Upon ligand binding, the receptor recruits the adaptor protein Act1, which in turn recruits TRAF6.[1][11] This leads to the activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways, resulting in the transcription of genes encoding various pro-inflammatory molecules like cytokines (IL-6), chemokines (CXCL1, IL-8), and antimicrobial peptides.[5][13][14]
Q4: Can I screen for modulators of other IL-17 family members?
A4: Yes. For example, HEK-Blue™ IL-17 cells respond to human IL-17A, IL-17F, and IL-17E (IL-25).[1] The IL-17RA subunit is shared by the receptor complexes for IL-17A, IL-17F, IL-17C, and IL-17E.[1] Therefore, some cell lines expressing IL-17RA may be suitable for screening modulators of these other family members, though the specific receptor subunit composition will determine the response.
Troubleshooting Guide
Issue 1: High background signal in my reporter assay.
-
Potential Cause: Cellular stress or contamination.
-
Potential Cause: Reagent contamination.
-
Troubleshooting Tip: Use sterile techniques and ensure all reagents, including media and serum, are free from endotoxin (B1171834) contamination.[2]
-
Issue 2: Inconsistent IC50/EC50 values for my modulator.
-
Potential Cause: Variability in cell health and passage number.
-
Potential Cause: Inconsistent reagent concentration.
-
Troubleshooting Tip: Prepare a large, single batch of recombinant IL-17A stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment to ensure consistent stimulation.[2]
-
-
Potential Cause: Assay protocol variations.
-
Troubleshooting Tip: Minor deviations in incubation times, cell seeding density, and reagent concentrations can lead to significant variability.[2] Standardize your protocol and ensure consistency across all experiments.
-
Issue 3: Low or no response to IL-17 stimulation.
-
Potential Cause: Low or absent IL-17 receptor expression.
-
Troubleshooting Tip: Confirm the expression of IL-17RA and IL-17RC in your chosen cell line using techniques like RT-PCR or flow cytometry.[16] If using an engineered cell line, ensure the selection pressure (e.g., antibiotic) is maintained to prevent loss of the expression cassette.
-
-
Potential Cause: Inactive IL-17 ligand.
-
Troubleshooting Tip: Verify the bioactivity of your recombinant IL-17A. Use a new vial or a different lot to rule out degradation.
-
-
Potential Cause: Incorrect assay setup.
-
Troubleshooting Tip: Review your protocol carefully, paying close attention to reagent concentrations, incubation times, and the specific requirements of your detection system (e.g., substrate for luciferase).
-
Data Presentation
Table 1: Comparison of Commonly Used Cell Lines for IL-17A Modulator Screening
| Cell Line | Type | Principle | Typical Readout | Advantages | Disadvantages |
| HEK-Blue™ IL-17 | Reporter (HEK293) | NF-κB/AP-1 inducible SEAP | Colorimetric (QUANTI-Blue™) | High sensitivity, suitable for HTS, responds to IL-17A/F/E[1] | Not physiologically representative of target tissues |
| IL-17A Reporter HEK293 | Reporter (HEK293) | NF-κB inducible luciferase | Luminescence | High signal-to-background ratio, suitable for HTS[3][11] | Overexpression of receptors may not reflect native signaling |
| AGS / MKN-28 | Endogenous (Human Gastric Epithelial) | IL-17A induced cytokine production | IL-8, CXCL8 secretion (ELISA)[6] | Physiologically relevant for gastric inflammation studies | Lower throughput, more complex assay (ELISA) |
| RAW 264.7 | Endogenous (Murine Macrophage) | IL-17A induced cytokine production | IL-6, TNF-α secretion (ELISA)[7] | Models macrophage response in inflammation | Murine origin may not fully recapitulate human response |
| Fibroblasts (e.g., NIH-3T3) | Endogenous (Murine Embryonic Fibroblast) | IL-17A induced cytokine production | IL-6 secretion (ELISA)[17] | Relevant for studying fibrosis and tissue remodeling | Murine origin, potential differences in signaling |
Table 2: Example EC50/IC50 Values for IL-17A and Modulators
| Cell Line | Ligand/Modulator | Assay Type | Reported Value |
| Human IL-17 RA/IL-17 RC (Luc) HEK293 | Human IL-17A | Luciferase Reporter | EC50: ~0.008 µg/mL[9] |
| Human IL-17 RA/IL-17 RC (Luc) HEK293 | Bimekizumab (anti-IL-17A Ab) | Luciferase Reporter | IC50: ~0.02893 µg/mL[9] |
| Psoriasis-relevant keratinocytes | Small molecule macrocycle inhibitor | IL-8 Secretion | IC50: < 540 nM[18] |
Experimental Protocols
Protocol 1: IL-17A-Induced Luciferase Reporter Assay in HEK293 Cells
-
Cell Seeding:
-
Culture IL-17A Reporter HEK293 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic (e.g., Puromycin).
-
Harvest cells and seed them into a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well in 90 µL of assay medium (e.g., DMEM with 0.5% FBS).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds (potential IL-17 modulators) in assay medium.
-
For antagonist screening, add 10 µL of the compound dilutions to the wells.
-
Immediately add 10 µL of pre-diluted recombinant human IL-17A to achieve a final concentration corresponding to its EC80 (e.g., 10-30 ng/mL).
-
For agonist screening, add 10 µL of the compound dilutions without the addition of IL-17A.
-
Include appropriate controls: cells with IL-17A only (positive control) and cells with assay medium only (negative control).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for antagonists or the fold-induction for agonists relative to the controls.
-
Determine the IC50 or EC50 values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: IL-17A-Induced IL-6 Secretion Assay in RAW 264.7 Cells
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Seed cells into a 96-well tissue culture plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Replace the culture medium with 90 µL of fresh medium.
-
Add 10 µL of your test compound dilutions.
-
Add 10 µL of recombinant murine IL-17A to a final concentration of 50-100 ng/mL.[7]
-
Include appropriate controls (IL-17A alone and medium alone).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Supernatant Collection and ELISA:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell monolayer.
-
Quantify the concentration of murine IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 secretion for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
Caption: Simplified IL-17A signaling pathway.
Caption: General workflows for IL-17 modulator screening.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. novusbio.com [novusbio.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. IL-17 Receptor Signaling through IL-17A or IL-17F is sufficient to maintain innate response and control of H. pylori immunopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. IL-17 Secreted by Tumor Reactive T Cells Induces IL-8 Release by Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human IL-17 RA/IL-17 RC (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 10. Much More Than IL-17A: Cytokines of the IL-17 Family Between Microbiota and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accegen.com [accegen.com]
- 12. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-17 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: IL-17A Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting Interleukin-17A (IL-17A) inhibition assays. Here you will find information on reference compounds, detailed experimental protocols, and troubleshooting advice to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended reference compounds for an IL-17A inhibition assay?
A1: The choice of a reference compound is critical for validating an IL-17A inhibition assay and benchmarking the potency of test compounds. Several well-characterized monoclonal antibodies are the gold standard for this purpose. Small molecule inhibitors are also emerging.
-
Secukinumab (AIN457): A fully human monoclonal IgG1κ antibody that selectively binds to and neutralizes IL-17A.[1][2][3][4] It is an FDA-approved therapeutic for several autoimmune diseases.[4]
-
Ixekizumab: A humanized IgG4 monoclonal antibody that specifically targets and neutralizes IL-17A with high affinity.[5][6][7][8] It is also an FDA-approved therapeutic.
-
Brodalumab: A human monoclonal IgG2 antibody that targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members, including IL-17A and IL-17F.[9][10][11][12]
-
Small Molecule Inhibitors: Several small molecule inhibitors targeting the IL-17A protein-protein interaction with its receptor are in preclinical and early clinical development.[13][14][15][16][17] These can serve as valuable tool compounds for oral drug discovery programs.
Q2: What are the common assay formats for measuring IL-17A inhibition?
A2: Several robust assay formats are available to measure the inhibition of IL-17A activity, each with its own advantages.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This technology is used in binding assays to measure the disruption of the IL-17A/IL-17RA interaction and in cell-based assays to quantify the secretion of downstream cytokines.[18][19][20][21]
-
AlphaLISA®/AlphaScreen®: These bead-based proximity assays are highly sensitive and suitable for detecting the inhibition of the IL-17A/IL-17RA interaction in a no-wash format.[22][23][24][25][26]
-
Cell-Based Reporter Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or SEAP) under the control of an IL-17-responsive promoter (e.g., NF-κB).[27][28][29] Inhibition of IL-17A signaling is measured as a decrease in reporter gene activity.
-
Cytokine Secretion Assays (ELISA): This traditional method measures the inhibition of IL-17A-induced production of downstream pro-inflammatory cytokines, such as IL-6 or GROα, from responsive cell lines (e.g., human dermal fibroblasts).[30][31][32]
Q3: How do I choose the right cell line for my IL-17A cell-based assay?
A3: The choice of cell line depends on the specific assay endpoint.
-
For cytokine production assays: Primary cells like human dermal fibroblasts (HDFs) or human keratinocytes are physiologically relevant but can exhibit variability.[30] Immortalized cell lines such as HT-29 (human colorectal adenocarcinoma) can also be used and may offer more consistency.[5]
-
For reporter assays: Engineered HEK293 cell lines expressing the IL-17 receptor complex (IL-17RA and IL-17RC) and a downstream reporter like NF-κB-luciferase are commonly used.[27][28][29] These provide a specific and reproducible readout of pathway activation.
Reference Compound Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for commonly used IL-17A reference compounds across various assay platforms. Note that values can vary depending on specific experimental conditions.
| Reference Compound | Target | Assay Type | Cell Line / System | Readout | Reported IC50 |
| Secukinumab | IL-17A | Cytokine Production | Human Dermal Fibroblasts | IL-6 Production (ELISA) | 10 - 30 ng/mL[30] |
| Cytokine Production | Primary Human Keratinocytes | IL-8 Production (ELISA) | 15 - 40 ng/mL[30] | ||
| IL-17A Neutralization | HFF-1 Cells | IL-6 Expression | ~3.2 nM (0.48 µg/mL)[31] | ||
| Ixekizumab | IL-17A | Cytokine Production | Human Dermal Fibroblasts | IL-6 Production (ELISA) | 1 - 5 ng/mL[30] |
| Cytokine Production | Primary Human Keratinocytes | IL-8 Production (ELISA) | 2 - 8 ng/mL[30] | ||
| Cytokine Production | HT-29 Cells | GROα Secretion | ~0.1 nM[5] | ||
| Brodalumab | IL-17RA | Cytokine Production | Human Foreskin Fibroblasts | IL-17 induced GROα production | 0.004 µg/mL (270 pM)[10] |
| Cytokine Production | Human Dermal Fibroblasts | IL-17A induced IL-6 release | ~0.03 µg/mL[10] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the IL-17A signaling pathway and a typical experimental workflow for an IL-17A inhibition assay.
Caption: IL-17A Signaling Pathway.
Caption: IL-17A Inhibition Assay Workflow.
Experimental Protocols
Protocol 1: IL-17A Neutralization Assay using Human Dermal Fibroblasts (ELISA)
This protocol describes a cell-based assay to determine the potency of an IL-17A antagonist by measuring the inhibition of IL-17A-induced IL-6 production.[30]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Recombinant Human IL-17A
-
IL-17A antagonist (test compound and reference standard)
-
Human IL-6 ELISA Kit
-
96-well tissue culture plates
Methodology:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the IL-17A antagonist (test compounds and a reference like Secukinumab) in assay medium.
-
Treatment: Add the diluted antagonists to the respective wells and incubate for 1 hour.
-
Stimulation: Add recombinant human IL-17A to all wells (except for the negative control) to a final concentration that induces a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: IL-17A/IL-17RA Binding Assay (HTRF)
This protocol outlines a biochemical assay to measure the ability of a compound to inhibit the interaction between IL-17A and its receptor, IL-17RA.[18]
Materials:
-
Tagged Recombinant Human IL-17A (e.g., with Tag1)
-
Tagged Recombinant Human IL-17RA (e.g., with Tag2)
-
HTRF detection reagents (e.g., Anti-Tag1-Europium and Anti-Tag2-XL665)
-
Assay buffer
-
Low-volume 384-well white plates
Methodology:
-
Compound Dispensing: Dispense the test compounds and reference inhibitor into the wells of the 384-well plate.
-
Reagent Addition: Add the tagged IL-17A and tagged IL-17RA proteins to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Detection Reagent Addition: Add the HTRF detection reagents (pre-mixed anti-tag antibodies).
-
Final Incubation: Incubate the plate for a further period (e.g., 4 hours to overnight) at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in cell-based assays | - Mycoplasma contamination- Reagent contamination (e.g., endotoxin)- Cellular stress due to over-confluency or harsh handling- Non-specific antibody binding in ELISA | - Regularly test for and discard mycoplasma-positive cultures.[30]- Use endotoxin-free reagents and sterile techniques.[30]- Optimize cell seeding density and handle cells gently.[30]- Optimize blocking buffers and include isotype controls for ELISA.[30] |
| High variability in IC50 values between experiments | - Inconsistent IL-17A concentration/activity- Variability in cell health or passage number- Inaccurate compound dilutions- Inconsistent incubation times | - Prepare and aliquot a large, single batch of recombinant IL-17A; use a fresh aliquot for each experiment.[30]- Use cells within a defined passage number range and ensure consistent cell health and density.[30]- Use calibrated pipettes and prepare fresh dilutions for each experiment.[30]- Standardize all incubation times.[30] |
| No or weak response to IL-17A stimulation | - Inactive recombinant IL-17A- Low expression of IL-17 receptors on the cell line- Incorrect assay setup | - Test the activity of each new lot of recombinant IL-17A.- Confirm receptor expression on your cell line or switch to a more responsive one.- Review the protocol and ensure all reagents are added correctly. |
| Assay window is too small | - Suboptimal concentration of IL-17A- Low signal-to-background ratio | - Perform a dose-response curve for IL-17A to determine the optimal concentration (EC50-EC80).- Optimize assay parameters such as incubation time, reagent concentrations, and cell number. |
| Edge effects in plate-based assays | - Uneven temperature or humidity across the plate during incubation- Evaporation from wells on the plate edge | - Use a humidified incubator and allow plates to equilibrate to room temperature before adding reagents.- Fill the outer wells with sterile water or PBS to minimize evaporation from the experimental wells. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Secukinumab | IL Receptor | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Human IL-17A (Ixekizumab) - Leinco Technologies [leinco.com]
- 8. Ixekizumab Drug Aliquot | Anti-IL 17A, IL-17A/F | Therapeutic Monoclonal Antibody [evidentic.com]
- 9. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Brodalumab: the first anti-IL-17 receptor agent for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 16. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. revvity.com [revvity.com]
- 19. HTRF Human IL-17 Detection Kit, 96 Assay Points | Revvity [revvity.co.jp]
- 20. HTRF Mouse IL-17 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 21. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]
- 22. AlphaLISA Human IL-17A High Performance Detection Kit, 100 Assay Points | Revvity [revvity.com]
- 23. pufei.com [pufei.com]
- 24. revvity.com [revvity.com]
- 25. AlphaLISA m/r IL17A kit, 5,000 assay pts-PF [pufei.com]
- 26. revvity.com [revvity.com]
- 27. invivogen.com [invivogen.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. Human IL-17 RA/IL-17 RC (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 30. benchchem.com [benchchem.com]
- 31. Mining the human autoantibody repertoire: Isolation of potent IL17A-neutralizing monoclonal antibodies from a patient with thymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 32. fn-test.com [fn-test.com]
Validation & Comparative
A Head-to-Head In Vitro Showdown: Second-Generation IL-17 Modulators Versus Secukinumab
A detailed comparison of the in vitro efficacy of next-generation IL-17 inhibitors—bimekizumab, ixekizumab, and brodalumab—against the benchmark secukinumab reveals significant differences in binding affinity, cytokine neutralization, and mechanisms of action. These findings offer crucial insights for researchers and drug development professionals in the field of autoimmune and inflammatory diseases.
This guide provides an objective, data-driven comparison of the in vitro performance of these key IL-17 modulators, supported by experimental data and detailed methodologies to aid in the evaluation and selection of therapeutic candidates.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of IL-17 modulators can be assessed through various metrics, including binding affinity to their targets and their ability to neutralize the biological activity of IL-17 cytokines. The following tables summarize the key quantitative data from comparative in vitro studies.
| Antibody | Target(s) | Binding Affinity (KD) to Human IL-17A | Binding Affinity (KD) to Human IL-17F |
| Bimekizumab | IL-17A and IL-17F | 3.2 pM | 23 pM |
| Ixekizumab | IL-17A | ~3 pM | No significant binding |
| Secukinumab | IL-17A | ~1.6-2.5 nM | No significant binding |
| Brodalumab | IL-17RA | Binds to IL-17RA with high affinity | Binds to IL-17RA with high affinity |
| Antibody | Neutralization Potency (IC50/IC90) against IL-17A-induced IL-6 Release | Neutralization Potency (IC50/IC90) against IL-17F-induced IL-6 Release |
| Bimekizumab | IC90: 2.5 ng/mL | IC90: 137.8 ng/mL |
| Ixekizumab | IC90: 2.2 ng/mL | No significant neutralization |
| Secukinumab | IC90: 956.2 ng/mL | No significant neutralization |
| Brodalumab | IC50: 270 pM (for GROα release) | Inhibits IL-17F-stimulated IL-6 release |
The IL-17 Signaling Pathway
Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F) are key cytokines in the pathogenesis of several autoimmune diseases. They signal through a heterodimeric receptor complex consisting of IL-17RA and IL-17RC. This signaling cascade activates downstream pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory mediators. Bimekizumab, ixekizumab, and secukinumab directly target these cytokines, while brodalumab blocks the IL-17RA subunit of the receptor.
Caption: IL-17 signaling and inhibitor targets.
Experimental Protocols
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
This protocol outlines the general procedure for determining the binding affinity of anti-IL-17 monoclonal antibodies to their respective cytokine targets.
Caption: SPR experimental workflow diagram.
1. Sensor Chip Preparation:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
2. Ligand Immobilization:
-
An anti-human Fc antibody is immobilized on the sensor chip surface to a level of approximately 10,000 response units (RU).
-
The monoclonal antibody of interest (bimekizumab, ixekizumab, or secukinumab) is then captured on the chip surface.
3. Analyte Injection and Association:
-
Recombinant human IL-17A or IL-17F (analyte) is injected at various concentrations over the sensor chip surface at a constant flow rate.
-
The association of the analyte to the captured antibody is monitored in real-time.
4. Dissociation:
-
Following the injection of the analyte, a running buffer is flowed over the chip to monitor the dissociation of the cytokine from the antibody.
5. Regeneration:
-
The sensor chip surface is regenerated by injecting a low pH solution (e.g., glycine-HCl) to remove the captured antibody and bound analyte, preparing the surface for the next cycle.
6. Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
In Vitro Cytokine Neutralization Assay
This protocol describes a cell-based assay to measure the ability of IL-17 modulators to neutralize the pro-inflammatory effects of IL-17A and IL-17F.
Caption: Neutralization assay workflow diagram.
1. Cell Culture and Seeding:
-
Primary human dermal fibroblasts are cultured in appropriate media and seeded into 96-well plates.
2. Antibody and Cytokine Preparation:
-
Serial dilutions of the IL-17 modulator (bimekizumab, ixekizumab, or secukinumab) are prepared.
-
A constant concentration of recombinant human IL-17A or IL-17F, often in combination with TNF-α to enhance the signal, is added to the antibody dilutions.
3. Pre-incubation:
-
The antibody-cytokine mixtures are pre-incubated for a defined period (e.g., 1 hour) at 37°C to allow for binding.
4. Cell Stimulation:
-
The pre-incubated antibody-cytokine mixtures are added to the cultured fibroblasts.
5. Incubation:
-
The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
6. Supernatant Collection and Analysis:
-
The cell culture supernatants are collected.
-
The concentration of a downstream pro-inflammatory cytokine, such as IL-6 or GROα, is quantified using an enzyme-linked immunosorbent assay (ELISA).
7. Data Analysis:
-
The percentage of inhibition of cytokine release is calculated for each antibody concentration.
-
The half-maximal inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) is determined by fitting the data to a dose-response curve.
Discussion of In Vitro Efficacy Findings
The in vitro data clearly demonstrate a hierarchy of potency among the IL-17A targeting antibodies. Bimekizumab and ixekizumab exhibit significantly higher binding affinity for IL-17A compared to secukinumab, with KD values in the low picomolar range versus the nanomolar range for secukinumab. This translates to a more potent neutralization of IL-17A-induced cellular responses, as evidenced by the lower IC90 values for bimekizumab and ixekizumab in the IL-6 release assay.
A key differentiator for bimekizumab is its dual specificity for both IL-17A and IL-17F. The ability to neutralize IL-17F, another pro-inflammatory cytokine in the IL-17 family, represents a potential advantage in diseases where both cytokines play a pathogenic role.
Brodalumab's mechanism of action is distinct from the other three modulators. By targeting the shared IL-17RA receptor subunit, it effectively blocks the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17C. This broader blockade of the IL-17 pathway may offer a more comprehensive suppression of inflammation.
A Comparative Analysis of Downstream Effects: Ixekizumab vs. a Broad-Spectrum IL-17 Receptor Antagonist
Introduction
The Interleukin-17 (IL-17) signaling pathway is a cornerstone in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis.[1][2] The IL-23/Th17 axis is recognized as a dominant pathway, leading to the production of IL-17 cytokines that act on various cells like keratinocytes to drive inflammation, epidermal hyperplasia, and a self-amplifying pro-inflammatory cycle.[1][3][4] Consequently, targeting this pathway has led to the development of highly effective biologic therapies.[3]
This guide provides a comparative analysis of the downstream effects of two distinct types of IL-17 modulators. The first is ixekizumab , a humanized monoclonal antibody that specifically neutralizes the IL-17A cytokine.[5][6] The second, for the purpose of this guide, will be a representative broad-spectrum IL-17 modulator, brodalumab , which functions by blocking the IL-17 receptor A (IL-17RA).[7][8] This comparison will focus on their differing mechanisms of action and the subsequent downstream biological consequences, supported by experimental data.
Mechanism of Action and Signaling Pathway Inhibition
Ixekizumab and brodalumab both disrupt the IL-17 pathway, but at different points, leading to distinct breadths of signal inhibition.
-
Ixekizumab is a humanized IgG4 monoclonal antibody that binds with high affinity and specificity to the pro-inflammatory cytokine IL-17A.[6][9] By binding to IL-17A, ixekizumab prevents the cytokine from interacting with its receptor complex (IL-17RA/RC), thereby neutralizing its biological activity.[9] This targeted approach also inhibits the activity of IL-17A/F heterodimers.[10][11]
-
Brodalumab is a fully human monoclonal antibody that targets the IL-17 receptor subunit A (IL-17RA).[8][12] By binding to IL-17RA, brodalumab acts as a competitive inhibitor, blocking the signaling of multiple IL-17 family members that utilize this receptor subunit. This includes IL-17A, IL-17F, IL-17C, IL-17E (also known as IL-25), and the IL-17A/F heterodimer.[7][13][14] This results in a broader blockade of the IL-17 signaling cascade compared to agents that only target the IL-17A ligand.[7][15]
The binding of IL-17 cytokines to their receptor typically activates downstream signaling pathways, notably the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[9][16] These pathways are crucial for the transcription of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and antimicrobial peptides.[4][16] Both ixekizumab and brodalumab ultimately suppress the activation of these pathways, but brodalumab's inhibition is more comprehensive due to its receptor-level blockade.[7][9][16]
References
- 1. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL‐17 in inflammatory skin diseases psoriasis and hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ixekizumab? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Brodalumab as a Second-Line Therapy in Psoriasis: Rapid Response and Unique Mechanism of Action After Biologic Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Ixekizumab? [synapse.patsnap.com]
- 10. dovepress.com [dovepress.com]
- 11. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brodalumab Is Associated with High Rates of Complete Clearance and Quality of Life Improvement: A Subgroup Analysis of Patients with Psoriasis and Concomitant Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety of Brodalumab in Plaque Psoriasis: Integrated Pooled Data from Five Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
Comparative Analysis of IL-17 Pathway Modulators: Brodalumab vs. an IL-17A Ligand Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct mechanisms for modulating the Interleukin-17 (IL-17) signaling pathway. The comparison focuses on Brodalumab, a monoclonal antibody targeting the IL-17 receptor A (IL-17RA), and a representative IL-17A ligand inhibitor, Secukinumab (acting as a proxy for "IL-17 modulator 2"). This analysis is supported by binding affinity data and detailed experimental methodologies.
Overview of Mechanisms of Action
The IL-17 family of cytokines are key drivers of inflammation in several autoimmune diseases.[1][2] Modulation of this pathway can be achieved by either targeting the cytokine ligand or its cell surface receptor.
-
Brodalumab (IL-17 Receptor A Antagonist): Brodalumab is a fully human monoclonal antibody that binds with high affinity to the IL-17RA subunit.[3][4][5] IL-17RA is a shared component of the receptor complexes for multiple IL-17 family members.[6] By blocking this essential receptor subunit, brodalumab inhibits the signaling of a broad range of IL-17 cytokines, including IL-17A, IL-17C, IL-17E, IL-17F, and the IL-17A/F heterodimer.[4][5][7][8] This broad blockade results in a comprehensive suppression of the inflammatory cascade driven by these various ligands.[5][9]
-
Secukinumab (IL-17A Ligand Inhibitor): Secukinumab is a high-affinity, fully human monoclonal antibody that selectively targets the IL-17A cytokine.[10][11][12] It binds directly to IL-17A, neutralizing it and thereby preventing it from binding to its receptor complex (IL-17RA/IL-17RC).[11][12] This mechanism is highly specific to IL-17A, which is considered a key effector cytokine in the IL-17 family.[10] By neutralizing IL-17A, secukinumab inhibits the downstream inflammatory signaling pathways it activates.[12][13]
Quantitative Binding Characteristics
The binding affinities of brodalumab and secukinumab to their respective targets have been quantified using biophysical assays. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction.
| Parameter | Brodalumab | Secukinumab ("this compound") |
| Drug Class | Human IgG2 Monoclonal Antibody | Human IgG1κ Monoclonal Antibody |
| Target | Interleukin-17 Receptor A (IL-17RA) | Interleukin-17A (IL-17A) Ligand |
| Binding Affinity (Kd) | ~239 pM[14] | ~122 pM[15] |
| Mechanism | Blocks receptor, preventing multiple IL-17 family cytokines (A, C, E, F, A/F) from signaling.[6][7] | Neutralizes IL-17A ligand, preventing it from binding to its receptor.[11][12] |
IL-17 Signaling Pathway and Modulator Intervention
The canonical IL-17 signaling pathway begins when an IL-17 cytokine binds to its heterodimeric receptor complex, typically composed of IL-17RA and IL-17RC.[1][2][16] This engagement recruits the adaptor protein Act1, which in turn activates TRAF6 through ubiquitination.[1][16][17] This cascade leads to the activation of downstream pathways, including NF-κB and MAPKs, culminating in the transcription of genes for pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[1][16][17][18] Brodalumab and secukinumab interrupt this pathway at different points.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Binding kinetics and affinity, such as the Kd values presented above, are commonly determined using Surface Plasmon Resonance (SPR).[19][20][21] This label-free technique measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[20][21]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of an antibody (analyte) to its target protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor Chip (e.g., Series S CM5 chip for amine coupling)
-
Ligand: Purified target protein (e.g., recombinant human IL-17RA or IL-17A)
-
Analyte: Purified antibody (e.g., Brodalumab or Secukinumab)
-
Immobilization Buffers: 10 mM Sodium Acetate (pH 4.0-5.5), Amine Coupling Kit (EDC, NHS), Ethanolamine-HCl.
-
Running Buffer: HBS-EP+ (or similar physiological buffer)
-
Regeneration Solution: Glycine-HCl (pH 1.5-2.5) or other appropriate solution to dissociate the complex without denaturing the ligand.[22]
Procedure:
-
Ligand Immobilization:
-
The sensor chip surface is first activated using a 1:1 mixture of NHS (N-hydroxysuccinimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[22]
-
The purified ligand (e.g., IL-17RA) is diluted in an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0) and injected over the activated surface. The ligand covalently binds to the chip's dextran (B179266) matrix via primary amine groups.
-
Any remaining active esters on the surface are deactivated by injecting ethanolamine-HCl. A reference flow cell is prepared similarly but without the ligand to allow for background signal subtraction.
-
-
Analyte Binding (Association & Dissociation):
-
The analyte (e.g., Brodalumab) is prepared in a serial dilution in running buffer, typically spanning a concentration range from 10-fold below to 10-fold above the expected Kd.[21]
-
Each concentration of the analyte is injected at a constant flow rate (e.g., 30 µL/min) over both the ligand-immobilized and reference flow cells for a defined period (association phase).[20] Binding is observed as an increase in resonance units (RU).
-
This is followed by an injection of running buffer alone, allowing the bound analyte to dissociate from the ligand (dissociation phase), observed as a decrease in RU.
-
-
Surface Regeneration:
-
A pulse of a low-pH regeneration solution (e.g., 10 mM Glycine-HCl) is injected to remove any remaining bound analyte from the ligand surface.[22] This prepares the chip for the next analyte injection cycle.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams (RU vs. time) for each analyte concentration are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical SPR experiment to determine antibody-target binding kinetics.
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 3. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Brodalumab for the treatment of moderate-to-severe psoriasis: case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skintherapyletter.com [skintherapyletter.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 13. drugs.com [drugs.com]
- 14. Population pharmacokinetics of brodalumab in patients with moderate to severe plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. secukinumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. dhvi.duke.edu [dhvi.duke.edu]
A Comparative Guide to the Potency of Small Molecule IL-17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17 (IL-17) signaling pathway is a critical driver of inflammation in a host of autoimmune diseases. While monoclonal antibodies targeting this pathway have demonstrated significant clinical success, the development of orally bioavailable small molecule inhibitors presents a promising therapeutic alternative. This guide provides a comparative overview of the potency of several preclinical and clinical small molecule IL-17 inhibitors, supported by experimental data and detailed methodologies.
IL-17 Signaling Pathway
Interleukin-17A (IL-17A), a key member of the IL-17 family, is a homodimeric cytokine that plays a central role in mucosal immunity and inflammation. Upon binding to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC, a downstream signaling cascade is initiated. This process involves the recruitment of the adaptor protein Act1, which in turn recruits and activates TRAF6, an E3 ubiquitin ligase. The activation of TRAF6 leads to the activation of key inflammatory transcription factors, including NF-κB and the MAPK pathway (p38, ERK, JNK). This signaling cascade culminates in the production of pro-inflammatory cytokines (e.g., IL-6), chemokines, and antimicrobial peptides, which mediate the inflammatory response.
Comparative Potency of Small Molecule IL-17 Inhibitors
The development of small molecule inhibitors that can disrupt the protein-protein interaction (PPI) between IL-17A and its receptor is a significant challenge. However, several companies have made progress in identifying potent compounds. The following table summarizes publicly available potency data for a selection of these inhibitors.
| Compound/Series | Developer | Assay Type | Target | Potency (IC50/EC50) | Reference |
| Benzimidazole Derivative | UCB | HTRF | IL-17A | 4 nM | [1] |
| Exemplified Compound | Hitgen Inc. | ELISA | IL-17RA | 70 nM | [2] |
| Exemplified Compound | Hitgen Inc. | Cell-based (GRO-α) | IL-17RA | 267 nM | [2] |
| LEO PPIm | LEO Pharma | Cell-based (IL-6) | IL-17A | 27 nM | [3] |
| DC-806 | Dice Therapeutics (Eli Lilly) | Clinical Trial (Phase 1) | IL-17A | Proof-of-concept achieved | [4] |
Experimental Protocols
The potency of small molecule IL-17 inhibitors is determined using a variety of in vitro assays. These assays are designed to measure the ability of a compound to disrupt the interaction between IL-17A and its receptor, IL-17RA, or to inhibit the downstream cellular effects of IL-17A signaling.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IL-17A/IL-17RA Binding
HTRF assays are a popular choice for high-throughput screening of PPI inhibitors due to their sensitivity and homogeneous format.
Principle: This assay measures the proximity-based energy transfer between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). Tagged IL-17A and IL-17RA are brought into close proximity, resulting in a high HTRF signal. An inhibitor that disrupts this interaction will lead to a decrease in the signal.[5]
Detailed Methodology:
-
Reagent Preparation: Reconstitute lyophilized tagged IL-17A and IL-17RA proteins, as well as the anti-tag antibodies conjugated to Europium cryptate and XL665, according to the manufacturer's instructions. Prepare serial dilutions of the inhibitor compounds.
-
Assay Plate Preparation: The assay is typically performed in a 96-well or 384-well low-volume white plate.[5]
-
Dispensing: Add the Tag1-IL-17A protein, Tag2-IL-17RA protein, and the test compound (or vehicle control) to the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for the binding interaction and inhibition to occur.
-
Detection Reagent Addition: Add a pre-mixed solution of the anti-Tag1 antibody labeled with Europium cryptate and the anti-Tag2 antibody labeled with XL665.[5]
-
Second Incubation: Incubate the plate at room temperature, protected from light, to allow the detection antibodies to bind to their respective tags.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A/IL-17RA Interaction
ELISA is a widely used method for quantifying protein-protein interactions.
Principle: In a competitive ELISA format, a plate is coated with IL-17RA. Biotinylated IL-17A is then added along with the inhibitor. The amount of biotinylated IL-17A that binds to the plate is inversely proportional to the inhibitor's potency. The bound biotinylated IL-17A is detected using streptavidin-HRP and a colorimetric substrate.[6]
Detailed Methodology:
-
Plate Coating: Coat a high-binding 96-well plate with recombinant human IL-17RA overnight at 4°C.[7]
-
Washing and Blocking: Wash the plate to remove unbound receptor and block the remaining protein-binding sites with a suitable blocking buffer for at least 90 minutes at room temperature.[7]
-
Inhibitor and Ligand Addition: Add serial dilutions of the test inhibitor to the wells, followed by the addition of biotinylated human IL-17A. Incubate for 2 hours at room temperature to allow for competitive binding.[8]
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP and incubate for 1 hour at room temperature.[7]
-
Substrate Addition and Reading: After a final wash, add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.[7]
-
Data Analysis: The signal is inversely proportional to the inhibitor's ability to block the IL-17A/IL-17RA interaction. Calculate the IC50 from the dose-response curve.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and suitable for high-throughput screening.
Principle: The assay utilizes donor and acceptor beads that are coated with molecules that bind to the target proteins. When IL-17A and IL-17RA interact, the beads are brought into close proximity. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal. An inhibitor will disrupt the protein interaction, preventing the signal generation.[9]
Detailed Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mix of anti-IL-17A acceptor beads and biotinylated anti-IL-17RA antibody.
-
Assay Reaction: In a 96- or 384-well plate, add the test compound, the sample containing IL-17A, and the acceptor bead/biotinylated antibody mix. Incubate to allow for the formation of the immunocomplex.
-
Donor Bead Addition: Add streptavidin-coated donor beads. Incubate in the dark.
-
Signal Reading: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: The decrease in signal corresponds to the inhibitory activity of the compound. Calculate the IC50 from the dose-response curve.
Conclusion
The development of potent and orally available small molecule IL-17 inhibitors holds great promise for the treatment of a wide range of inflammatory and autoimmune diseases. The data presented in this guide highlight the significant progress made in identifying compounds with nanomolar potency in various in vitro assays. The detailed experimental protocols provide a foundation for researchers to evaluate and compare the efficacy of novel IL-17 inhibitors. As more compounds advance through clinical development, the therapeutic landscape for IL-17-mediated diseases is poised for a significant transformation.
References
- 1. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 2. | BioWorld [bioworld.com]
- 3. | BioWorld [bioworld.com]
- 4. DICE Therapeutics Announces Positive Topline Data from [globenewswire.com]
- 5. revvity.com [revvity.com]
- 6. IL-17A : IL-17RA [Biotinylated] Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. revvity.com [revvity.com]
A Comparative Guide to IL-17 Modulator Target Validation in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating IL-17 modulator targets in primary cells, supported by experimental data from peer-reviewed studies. It is designed to assist researchers in selecting appropriate models and techniques for assessing the efficacy of novel IL-17 inhibitors.
Comparative Efficacy of IL-17 Modulators
The validation of IL-17 modulators relies on demonstrating their ability to inhibit the pro-inflammatory effects of IL-17 on relevant primary cell types. The following tables summarize key quantitative data from studies investigating the impact of IL-17A on primary human cells and the efficacy of its inhibitors.
Table 1: IL-17A-Induced Gene Expression in Human Primary Synovial Fibroblasts
| Gene | Fold Change (IL-17A treated vs. control) | Function | Reference |
| IL-6 | >2 | Pro-inflammatory cytokine, perpetuates joint inflammation | [1] |
| CXCL1 | >2 | Chemokine (neutrophil chemoattractant) | [1] |
| IL-8 (CXCL8) | >2 | Chemokine (neutrophil chemoattractant) | [1] |
| CCL20 | >2 | Chemokine (T-cell and dendritic cell chemoattractant) | [1] |
Table 2: Efficacy of IL-17A Neutralization in Primary Human Cell Co-culture
| Cell Type | Co-culture System | Measured Cytokine | Inhibition with anti-IL-17A Antibody | Reference |
| Synovial Fibroblasts | IL-17A+ CD8+ T-cells and PsA synovial fibroblasts | IL-6 | Significant reduction | [2] |
| Synovial Fibroblasts | IL-17A+ CD8+ T-cells and PsA synovial fibroblasts | IL-8 | Significant reduction | [2] |
Experimental Protocols for Target Validation
Detailed methodologies are crucial for the reproducible validation of IL-17 modulator targets. The following protocols are based on established experimental procedures in primary cells.
Protocol 1: IL-17A-Induced Cytokine Production in Primary Human Synovial Fibroblasts
Objective: To quantify the induction of pro-inflammatory cytokines by IL-17A in synovial fibroblasts and assess the inhibitory effect of an IL-17 modulator.
Methodology:
-
Cell Culture:
-
Isolate primary synovial fibroblasts from synovial tissue obtained from rheumatoid arthritis (RA) or psoriatic arthritis (PsA) patients.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Use cells between passages 3 and 6 for experiments.
-
-
Stimulation and Inhibition:
-
Seed synovial fibroblasts in 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-incubate the cells with the IL-17 modulator (e.g., neutralizing antibody) at various concentrations for 1 hour.
-
Stimulate the cells with recombinant human IL-17A (10-50 ng/mL) for 24-48 hours. Include an unstimulated control and an IL-17A only control.
-
-
Quantification of Cytokine Production:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 and IL-8 using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of cytokine concentrations from triplicate wells.
-
Determine the IC50 value of the IL-17 modulator.
-
Protocol 2: Gene Expression Analysis in Primary Human Keratinocytes
Objective: To analyze the effect of IL-17A on the expression of genes involved in proliferation and inflammation in keratinocytes and to validate the efficacy of an IL-17 modulator.
Methodology:
-
Cell Culture:
-
Culture primary human epidermal keratinocytes in a serum-free keratinocyte growth medium.
-
-
siRNA Transfection and Stimulation:
-
For target validation (e.g., IL-17RA), transfect keratinocytes with small interfering RNA (siRNA) targeting the gene of interest or a non-targeting control siRNA using a suitable transfection reagent.
-
48 hours post-transfection, stimulate the cells with recombinant human IL-17A (50 ng/mL) for 4 to 24 hours.
-
For modulator testing, pre-incubate cells with the modulator for 1 hour before IL-17A stimulation.
-
-
RNA Extraction and qRT-PCR:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., STEAP4, p63, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the gene expression levels between different treatment groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IL-17 signaling and the experimental steps for target validation is essential for a clear understanding.
Caption: IL-17A Signaling Pathway in Primary Cells.
Caption: Experimental Workflow for IL-17 Modulator Target Validation.
References
Comparative Analysis of IL-17 Modulator 2 Cross-reactivity with IL-17 Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of IL-17 Modulator 2, a small molecule inhibitor of Interleukin-17A (IL-17A), against other members of the IL-17 cytokine family. Understanding the selectivity of IL-17 modulators is critical for the development of targeted therapies for a range of inflammatory and autoimmune diseases. While specific cross-reactivity data for "this compound" (also identified as compound 159 or IL-17A modulator-2) is not publicly available, this guide will present a representative analysis based on the known selectivity of similar small molecule IL-17A antagonists and approved monoclonal antibodies targeting the IL-17 pathway.
Introduction to the IL-17 Family
The Interleukin-17 (IL-17) family of cytokines are key regulators of immune and inflammatory responses.[1][2] This family comprises six structurally related members: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[3] These cytokines play crucial roles in host defense against pathogens but are also implicated in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis, when dysregulated.[4][5]
The members of the IL-17 family signal through heterodimeric receptor complexes, which typically consist of the broadly expressed IL-17RA subunit paired with a ligand-specific subunit (IL-17RB, IL-17RC, or IL-17RE).[3][6] This shared receptor subunit highlights the potential for cross-reactivity and the importance of developing selective modulators.
This compound: An Overview
This compound is an orally active small molecule designed to inhibit the biological activity of IL-17A.[1] It has been investigated for its therapeutic potential in conditions such as arthritis. Small molecule inhibitors offer potential advantages over monoclonal antibodies, including oral bioavailability and better tissue penetration.[1][7] The primary mechanism of action for many small molecule IL-17A inhibitors involves disrupting the protein-protein interaction between IL-17A and its receptor, IL-17RA.[1]
Cross-reactivity Analysis
Due to the lack of specific public data on the cross-reactivity of this compound, this section presents a comparative overview based on the selectivity profiles of other IL-17 pathway inhibitors. The following table summarizes the typical selectivity of small molecule IL-17A inhibitors and the known cross-reactivity of approved monoclonal antibody therapies. This data serves as a surrogate to illustrate the expected selectivity profile for a compound like this compound.
| IL-17 Family Member | Representative Small Molecule IL-17A Inhibitor | Secukinumab (Anti-IL-17A mAb) | Ixekizumab (Anti-IL-17A mAb) | Brodalumab (Anti-IL-17RA mAb) | Bimekizumab (Anti-IL-17A/F mAb) |
| IL-17A | High Affinity Binding/Neutralization | High Affinity Binding/Neutralization | High Affinity Binding/Neutralization | Blocks Signaling | High Affinity Binding/Neutralization |
| IL-17B | No Significant Binding Expected | No Cross-reactivity | No Cross-reactivity | No Direct Binding; Receptor Blockade may have indirect effects | No Cross-reactivity |
| IL-17C | No Significant Binding Expected | No Cross-reactivity | No Cross-reactivity | Blocks Signaling | No Cross-reactivity |
| IL-17D | No Significant Binding Expected | No Cross-reactivity | No Cross-reactivity | No Direct Binding; Receptor Blockade may have indirect effects | No Cross-reactivity |
| IL-17E (IL-25) | No Significant Binding Expected | No Cross-reactivity | No Cross-reactivity | Blocks Signaling | No Cross-reactivity |
| IL-17F | Low to No Affinity Expected | No Cross-reactivity | No Cross-reactivity | Blocks Signaling | High Affinity Binding/Neutralization |
This table is a representation based on the known mechanisms and targets of different classes of IL-17 inhibitors. Specific quantitative data for "this compound" is not available.
Small molecule inhibitors of IL-17A are generally designed for high specificity to avoid off-target effects.[7] Monoclonal antibodies like secukinumab and ixekizumab are highly specific for the IL-17A cytokine.[8] In contrast, brodalumab targets the shared IL-17RA receptor subunit, thereby inhibiting the signaling of multiple IL-17 family members that utilize this receptor, including IL-17A, IL-17F, IL-17C, and IL-17E.[8] Bimekizumab is a dual inhibitor that neutralizes both IL-17A and IL-17F.[9]
Signaling Pathways and Modulator Interaction
The signaling cascade initiated by IL-17 cytokines involves the recruitment of adaptor proteins, such as Act1, leading to the activation of downstream pathways like NF-κB and MAPK, which ultimately drive the expression of pro-inflammatory genes. This compound, by targeting IL-17A, is expected to prevent the initial ligand-receptor interaction, thereby blocking this inflammatory cascade.
Caption: IL-17 family signaling and the inhibitory action of this compound.
Experimental Protocols
To assess the cross-reactivity of an IL-17 modulator, a combination of binding and functional assays is typically employed. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (K D ) of this compound to different IL-17 family members.
Methodology:
-
Immobilization: Recombinant human IL-17A, IL-17B, IL-17C, IL-17D, IL-17E, and IL-17F are individually immobilized on separate sensor chip flow cells using standard amine coupling chemistry. A reference flow cell is prepared with no protein to serve as a control.
-
Binding Analysis: A series of concentrations of this compound are injected over the sensor surfaces. The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cell-Based Neutralization Assay
Objective: To determine the functional inhibitory activity (IC 50 ) of this compound against different IL-17 family members.
Methodology:
-
Cell Culture: A cell line responsive to IL-17 signaling (e.g., human dermal fibroblasts or HT-29 cells) is cultured in 96-well plates.
-
Treatment: Cells are pre-incubated with serial dilutions of this compound for a specified time.
-
Stimulation: The cells are then stimulated with a pre-determined optimal concentration of each IL-17 family member (A, B, C, D, E, or F).
-
Endpoint Measurement: After an incubation period, the supernatant is collected, and the level of a downstream effector molecule (e.g., IL-6 or CXCL1) is quantified by ELISA.
-
Data Analysis: The concentration of the modulator that inhibits 50% of the cytokine-induced response (IC 50 ) is calculated for each IL-17 family member.
Caption: Workflow for a cell-based neutralization assay.
Conclusion
While specific cross-reactivity data for this compound is not available in the public domain, the analysis of similar small molecule IL-17A inhibitors and existing monoclonal antibody therapies suggests that a high degree of selectivity for IL-17A over other IL-17 family members is an achievable and desirable characteristic. The experimental protocols outlined in this guide provide a robust framework for determining the precise cross-reactivity profile of this compound and other novel IL-17 inhibitors. Such data is essential for advancing our understanding of their therapeutic potential and for the development of next-generation treatments for inflammatory and autoimmune diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Much More Than IL-17A: Cytokines of the IL-17 Family Between Microbiota and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-IL17A (aa 1-100) Neutralizing Antibody (V3S-0822-YC1575) - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 9. Identification and Characterization of Synthetic Small Molecule Macrocycle Antagonists of Human IL17A - ACR Meeting Abstracts [acrabstracts.org]
Decoding IL-17 Blockade: A Comparative Analysis of Modulator Efficacy in Human Cells
For Immediate Release
A comprehensive review of clinical and preclinical data provides a comparative analysis of IL-17 modulators, offering researchers and drug development professionals a guide to validating their activity in human cells. This guide synthesizes head-to-head clinical trial results and outlines key experimental protocols for assessing the potency and efficacy of this critical class of inflammatory disease therapeutics.
Interleukin-17 (IL-17) is a key cytokine in the pathogenesis of several autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] Consequently, therapeutic agents that modulate the IL-17 signaling pathway have become a cornerstone of treatment for these conditions.[3] These modulators primarily include monoclonal antibodies that target the IL-17A cytokine, its receptor (IL-17RA), or both IL-17A and IL-17F.[1][4] This guide focuses on a representative IL-17A inhibitor as "IL-17 Modulator 2" for the purpose of comparison with other available agents.
Comparative Efficacy of IL-17 Modulators
The primary measure of efficacy for IL-17 inhibitors in clinical trials for psoriasis is the Psoriasis Area and Severity Index (PASI), which quantifies the extent and severity of the disease.[1][2] A 75%, 90%, or 100% reduction in PASI score (PASI 75, PASI 90, and PASI 100, respectively) are key endpoints.[2] The following tables summarize data from head-to-head and comparative clinical studies.
Table 1: Comparison of PASI 100 Response (Complete Skin Clearance) in Plaque Psoriasis
| Modulator | Target | PASI 100 at Week 16 (%) | PASI 100 at Week 48 (%) | Adverse Event of Note | Source(s) |
| Bimekizumab | IL-17A & IL-17F | 61.7 | 67.0 | Higher incidence of oral candidiasis (19.3%) | [5][[“]][7] |
| Secukinumab | IL-17A | 48.9 | 46.2 | Lower incidence of oral candidiasis (3.0%) | [5][[“]][7] |
| Brodalumab | IL-17RA | ~44 (at week 12) | Not directly compared | - | [8][9] |
| Ixekizumab | IL-17A | ~41 (at week 12) | Not directly compared | - | [8][10] |
Table 2: Comparison of PASI 75 and PASI 90 Responses in Plaque Psoriasis at Week 12
| Modulator | Target | PASI 75 (%) | PASI 90 (%) | Source(s) |
| Ixekizumab | IL-17A | 76.8 | 42.6 | [10] |
| Secukinumab | IL-17A | 67.1 | 32.3 | [10] |
Table 3: Comparative Efficacy in Psoriatic Arthritis (ACR Response at Week 52)
| Modulator | Target | ACR20 (%) | ACR50 (%) | ACR70 (%) | Source(s) |
| Bimekizumab | IL-17A & IL-17F | Comparable to Secukinumab | Greater likelihood than Secukinumab | Greater likelihood than Secukinumab | [11] |
| Secukinumab (150mg & 300mg) | IL-17A | Comparable to Bimekizumab | Lower likelihood than Bimekizumab | Lower likelihood than Bimekizumab | [11] |
Key Experimental Protocols for In Vitro Validation
Validation of IL-17 modulator activity in human cells typically involves a series of in vitro assays to determine their neutralizing potential and their effect on downstream signaling and cellular responses.
Neutralizing Antibody Bioassay
This assay determines the ability of an IL-17 modulator to inhibit the biological activity of IL-17A.
Principle: The assay measures the modulator's capacity to block IL-17A-induced production of a downstream effector molecule, such as IL-6, in a responsive human cell line (e.g., human dermal fibroblasts or keratinocytes).[12][13]
Methodology:
-
Cell Culture: Plate human dermal fibroblasts or primary human keratinocytes in 96-well plates and culture until they reach confluence.
-
Modulator Preparation: Prepare serial dilutions of the IL-17 modulator (e.g., a monoclonal antibody) in culture medium.
-
Neutralization Reaction: Pre-incubate a constant, predetermined concentration of recombinant human IL-17A with the serially diluted modulator for 1-2 hours at 37°C to allow binding.
-
Cell Stimulation: Add the IL-17A/modulator mixture to the cultured cells. Include controls with IL-17A alone, modulator alone, and medium alone.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Quantification of IL-6: Collect the cell culture supernatants and measure the concentration of IL-6 using a specific ELISA kit.
-
Data Analysis: Plot the IL-6 concentration against the modulator concentration to determine the half-maximal inhibitory concentration (IC50).
IL-17-Induced Gene Expression in Human Keratinocytes
This assay assesses the modulator's ability to inhibit the upregulation of pro-inflammatory genes in response to IL-17A stimulation.
Principle: IL-17A stimulation of human keratinocytes induces the expression of various inflammatory mediators.[12][14] The effectiveness of an IL-17 modulator is quantified by its ability to suppress this gene expression.
Methodology:
-
Cell Culture and Stimulation: Culture primary human keratinocytes and treat them with recombinant human IL-17A in the presence or absence of the IL-17 modulator for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the keratinocytes using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for target genes known to be upregulated by IL-17, such as IL6, CXCL8 (IL-8), and DEFB4 (β-defensin 2). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in the presence and absence of the modulator compared to the IL-17A-stimulated control.
Flow Cytometry Analysis of Th17 Cells
This method is used to enumerate and characterize Th17 cells, the primary producers of IL-17, from human peripheral blood mononuclear cells (PBMCs). While not a direct measure of modulator activity, it is crucial for understanding the cellular source of IL-17.
Principle: Th17 cells are a subset of CD4+ T helper cells characterized by the intracellular expression of IL-17A.[15][16] Flow cytometry allows for the identification and quantification of these cells within a mixed cell population.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Stimulate the PBMCs for 4-6 hours with a cocktail of phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) to promote intracellular cytokine accumulation.[3][17]
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers, including CD3 and CD4, to identify CD4+ T cells.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against human IL-17A.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD3+CD4+ T cells that are positive for intracellular IL-17A.
Visualizing the IL-17 Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action of IL-17 modulators and the experimental approaches for their validation, the following diagrams are provided.
Caption: IL-17 Signaling Pathway and Points of Inhibition.
Caption: Workflow for In Vitro and Ex Vivo Validation of IL-17 Modulators.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Comparison of Guidelines for the Use of Interleukin-17 Inhibitors for Psoriasis in the United States, Britain, and Europe: A Critical Appraisal and Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Th17 (3-color) in Human Peripheral Blood PBMC [elabscience.com]
- 4. Secukinumab, ixekizumab, bimekizumab and brodalumab for psoriasis and psoriatic arthritis. | Semantic Scholar [semanticscholar.org]
- 5. Bimekizumab versus Secukinumab in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. termedia.pl [termedia.pl]
- 11. Comparative Effectiveness of Bimekizumab and Secukinumab in Patients with Psoriatic Arthritis at 52 Weeks Using a Matching-Adjusted Indirect Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Mouse IL‑17 Antibody (MAB421): R&D Systems [rndsystems.com]
- 14. Inhibition of IL-17 ameliorates keratinocyte-borne cytokine responses in an in vitro model for house-dust-mite triggered atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 16. academic.oup.com [academic.oup.com]
- 17. file.elabscience.com [file.elabscience.com]
In Vivo Efficacy of Advanced IL-17 Modulators vs. Traditional Anti-IL-17A Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of next-generation Interleukin-17 (IL-17) modulators against conventional anti-IL-17A monoclonal antibodies. We will explore different mechanisms of action within the IL-17 pathway, present supporting experimental data from preclinical models, and provide detailed experimental protocols. For the purpose of this guide, "IL-17 Modulator 2" will represent a class of advanced inhibitors, including IL-17 receptor (IL-17RA) antagonists and dual IL-17A/IL-17F inhibitors.
Mechanisms of Action: A Divergence in Strategy
The therapeutic blockade of the IL-17 signaling pathway, a critical driver of various autoimmune diseases, has evolved beyond the initial strategy of neutralizing the IL-17A cytokine alone.[1][2] Newer modalities offer a broader or different point of intervention, which preclinical and clinical data suggest may lead to enhanced efficacy.
-
Anti-IL-17A Antibodies (e.g., Secukinumab, Ixekizumab): These monoclonal antibodies function by directly binding to the IL-17A cytokine, preventing it from interacting with its cell surface receptor complex, IL-17RA/RC.[2] This was the first successful therapeutic approach targeting this pathway.
-
IL-17 Receptor A (IL-17RA) Antagonists (e.g., Brodalumab): This class of modulator takes a different approach by targeting the common receptor subunit, IL-17RA.[1][3][4] Since IL-17RA is a component of the receptor complexes for multiple IL-17 family members (including IL-17A, IL-17F, IL-17C, and IL-17E), blocking it provides a more comprehensive inhibition of downstream inflammatory signaling.[1][3][4]
-
Dual IL-17A and IL-17F Inhibitors (e.g., Bimekizumab): Recognizing that both IL-17A and IL-17F are potent pro-inflammatory cytokines often co-expressed in diseased tissues, this newer class of antibodies is designed to neutralize both simultaneously.[5] Although IL-17F is less potent than IL-17A, it is found at significantly higher levels in psoriatic lesions, suggesting that its inhibition is clinically relevant.[5]
-
Small Molecule Inhibitors: Representing the next wave of innovation, orally bioavailable small molecules are being developed to disrupt the protein-protein interaction between IL-17A and its receptor.[6][7] These offer the potential for oral administration, providing a convenient alternative to injectable biologics.[6][7]
Below is a diagram illustrating the different points of intervention within the IL-17 signaling pathway.
Comparative In Vivo Efficacy Data
The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a standard and robust tool for the in vivo screening of potential anti-psoriatic drugs, as it recapitulates key features of human psoriasis, including the central role of the IL-23/IL-17 axis.[8] Below, we summarize quantitative data from studies utilizing this model to compare different IL-17 modulators.
While direct head-to-head preclinical studies are limited in published literature, the available data, supported by extensive clinical findings, point towards a superior efficacy for broader IL-17 pathway inhibition compared to targeting IL-17A alone.
Table 1: Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Mechanism of Action | Key Efficacy Readout (Day 5-7) | Efficacy vs. Control | Source |
| Vehicle Control | N/A | High PASI Score, Increased Ear Thickness | Baseline | [8] |
| Anti-IL-17A Ab | Neutralizes IL-17A | ~50% reduction in PASI score | Significant Improvement | [8] |
| This compound | ||||
| (represented by Dual A/F Inhibition) | Neutralizes IL-17A & IL-17F | More effective suppression of inflammatory cytokines and neutrophil chemotaxis in vitro than anti-IL-17A alone. | Potentially Superior | [5] |
| (represented by Small Molecule Inhibitor) | Disrupts IL-17A/IL-17RA Interaction | Comparable efficacy to an anti-IL-17 monoclonal antibody in an IL-17-driven pharmacology model. | Comparable Efficacy | [9] |
Note: The data for "this compound" is inferred from separate preclinical studies and supported by clinical trial outcomes showing superiority of dual A/F and receptor antagonists over IL-17A inhibitors.[5][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below is a representative protocol for the imiquimod-induced psoriasis model used to evaluate IL-17 pathway modulators.
Imiquimod-Induced Psoriasis Model Protocol
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Induction of Psoriasis:
-
The dorsal skin of the mice is shaved.
-
A daily topical dose of 40-60 mg of imiquimod cream (5%) is applied to the shaved back for 5-7 consecutive days.
-
-
Treatment Groups:
-
Vehicle Group: Receives imiquimod and a control substance (e.g., PBS or isotype control antibody) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Anti-IL-17A Group: Receives imiquimod and a neutralizing anti-mouse IL-17A antibody (e.g., 10 mg/kg, i.p.) daily or every other day, starting from day 0 or day 1.
-
This compound Group: Receives imiquimod and the test modulator (e.g., anti-IL-17RA, anti-IL-17A/F, or small molecule inhibitor) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Daily Clinical Scoring: The severity of skin inflammation on the back is scored daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each.
-
Ear Thickness: Ear thickness is measured daily using a digital caliper as an objective measure of local inflammation.
-
Body Weight: Monitored daily as an indicator of systemic inflammation and overall health.
-
-
Terminal Analysis (Day 5-7):
-
Histology: Skin biopsies are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Immunohistochemistry: Staining for markers of proliferation (e.g., Ki-67) and immune cell infiltration (e.g., CD3 for T-cells, Ly6G for neutrophils).
-
Gene Expression: RNA is extracted from skin or lymph nodes to quantify the expression of IL-17A, IL-17F, and downstream inflammatory cytokines (e.g., IL-6, CXCL1) via qRT-PCR.
-
Conclusion
The therapeutic landscape for IL-17-mediated diseases is advancing, with newer modulators demonstrating distinct mechanistic advantages over first-generation anti-IL-17A antibodies. Preclinical models, such as the imiquimod-induced psoriasis model, are indispensable for evaluating the in vivo efficacy of these novel compounds. The available evidence suggests that broader inhibition of the IL-17 pathway, either at the receptor level with anti-IL-17RA antibodies or by neutralizing both IL-17A and IL-17F, may offer superior therapeutic benefit. Furthermore, the development of orally available small molecule inhibitors promises to revolutionize treatment convenience. Continued head-to-head preclinical studies are warranted to precisely quantify the efficacy differences and to further elucidate the translational potential of these next-generation IL-17 modulators.
References
- 1. Brodalumab: A new way to inhibit IL-17 in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual Article: Brodalumab Is an Efficacious, Safe, and Cost-Effective IL-17 Receptor Blocker for the Treatment of Moderate-to-Severe Plaque Psoriasis: 2023 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brodalumab: the first anti-IL-17 receptor agent for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 10. emjreviews.com [emjreviews.com]
A Comparative Guide to the Immunogenicity of Interleukin-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunogenicity of several key interleukin-17 (IL-17) modulators used in the treatment of autoimmune and inflammatory diseases. As the user's query for "IL-17 modulator 2" did not correspond to a specific therapeutic agent, this document assesses a panel of leading IL-17 inhibitors: secukinumab, ixekizumab, brodalumab, and bimekizumab. These comparisons are based on publicly available experimental data from clinical trials and systematic reviews.
Introduction to IL-17 Modulators and Immunogenicity
Interleukin-17 is a pro-inflammatory cytokine central to the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. IL-17 modulators are a class of biologic therapies designed to target and inhibit the IL-17 signaling pathway, thereby reducing inflammation. These modulators primarily include monoclonal antibodies (mAbs) that target IL-17A, its receptor (IL-17RA), or multiple IL-17 isoforms.
A critical aspect in the development and clinical use of biologic therapies is their potential to elicit an immune response in the patient, a phenomenon known as immunogenicity. This response can lead to the formation of anti-drug antibodies (ADAs), which may neutralize the drug's activity, alter its pharmacokinetic profile, or, in some cases, lead to adverse events. Therefore, a thorough assessment of immunogenicity is crucial for evaluating the long-term efficacy and safety of these therapies.
Comparative Immunogenicity Data
The following tables summarize the incidence of anti-drug antibodies (ADAs) and neutralizing antibodies (NAbs) for four prominent IL-17 modulators. The data are compiled from various clinical studies and systematic reviews. It is important to note that direct comparison of immunogenicity rates across different clinical trials can be challenging due to variations in study design, patient populations, and the assays used for detection.
| Table 1: Immunogenicity of IL-17A Inhibitors | ||
| Drug (Target) | Incidence of Anti-Drug Antibodies (ADAs) | Incidence of Neutralizing Antibodies (NAbs) |
| Secukinumab (IL-17A) | 0% to 5.5%[1][2] | 0% to 1.5%[1][2] |
| Ixekizumab (IL-17A) | 11% to 19.4%[1][2][3] | 0% to 3.5%[1][2] |
| Table 2: Immunogenicity of IL-17RA and Dual IL-17A/F Inhibitors | ||
| Drug (Target) | Incidence of Anti-Drug Antibodies (ADAs) | Incidence of Neutralizing Antibodies (NAbs) |
| Brodalumab (IL-17RA) | 0% to 3.3%[1][2][3] | 0%[1][2][4] |
| Bimekizumab (IL-17A & IL-17F) | 19% to 39%[1][2] | Data on NAb incidence for bimekizumab is less consistently reported in the reviewed literature. |
Clinical Impact of Immunogenicity:
-
Secukinumab: The presence of ADAs, including neutralizing antibodies, has not been associated with a loss of efficacy, altered pharmacokinetics, or safety concerns in long-term studies up to 5 years.[5][6][7]
-
Ixekizumab: While the presence of ADAs alone did not consistently impact drug efficacy, one analysis suggested that high ADA titers were associated with a diminished treatment response.[1][2]
-
Brodalumab: Brodalumab is the only IL-17 inhibitor included here that has shown a potential reduction in efficacy in patients who are ADA-positive.[1][2] However, the overall incidence of ADAs is low.[4]
-
Bimekizumab: The presence of ADAs to bimekizumab has not been associated with adverse events, and the impact on efficacy is still under evaluation in long-term studies.[1][2]
Experimental Protocols for Immunogenicity Assessment
The assessment of immunogenicity for therapeutic monoclonal antibodies typically follows a tiered approach, starting with screening assays to detect binding antibodies, followed by confirmatory assays, and finally, characterization of neutralizing antibodies.
Screening and Confirmatory Assays for Anti-Drug Antibodies (ADAs)
A common method for detecting ADAs is the Bridging Enzyme-Linked Immunosorbent Assay (ELISA) .
Principle: In a bridging ELISA, the therapeutic drug is used as both the capture and detection reagent, forming a "bridge" with the bivalent ADA present in the patient's serum.
Generalized Protocol for Bridging ELISA:
-
Coating: A 96-well microtiter plate is coated with the therapeutic monoclonal antibody (e.g., "this compound").
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 5% Bovine Serum Albumin in PBST) to prevent non-specific binding.
-
Sample Incubation: Patient serum samples, along with positive and negative controls, are added to the wells and incubated. If ADAs are present, they will bind to the coated therapeutic antibody.
-
Detection: A labeled version of the same therapeutic antibody (e.g., conjugated to biotin (B1667282) or a fluorophore) is added. This labeled antibody will bind to a different epitope on the captured ADA, completing the "bridge."
-
Signal Generation: If a biotinylated detection antibody is used, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB). The resulting color change is proportional to the amount of ADA present.
-
Data Analysis: The optical density is measured using a plate reader, and samples with a signal above a pre-determined cut-off are considered positive for ADAs.
Electrochemiluminescence (ECL) Assays are another sensitive platform for ADA detection, following a similar bridging principle but with an ECL-based signal for higher sensitivity and a wider dynamic range.
Neutralizing Antibody (NAb) Assays
NAb assays are designed to determine if the detected ADAs have the potential to inhibit the biological activity of the therapeutic drug. These can be cell-based or non-cell-based assays.
a) Cell-Based Neutralizing Antibody Assay
Principle: This assay measures the ability of ADAs in a patient's serum to block the drug's intended biological effect on a responsive cell line.
Generalized Protocol for an IL-17 Modulator NAb Assay:
-
Cell Culture: A cell line that responds to IL-17A stimulation (e.g., by producing a specific cytokine like IL-6 or a chemokine like GROα) is cultured.
-
Sample Pre-incubation: Patient serum is pre-incubated with a known concentration of the IL-17 modulator drug.
-
Cell Stimulation: The pre-incubated mixture is then added to the cultured cells, along with a stimulating ligand (e.g., recombinant human IL-17A).
-
Incubation and Endpoint Measurement: The cells are incubated for a specific period, after which the supernatant is collected. The level of the downstream biomarker (e.g., IL-6) is measured using a standard ELISA or a similar quantitative method.
-
Data Analysis: A reduction in the drug's ability to neutralize the IL-17A-induced response (i.e., a higher level of the biomarker compared to controls) indicates the presence of neutralizing antibodies.
b) Non-Cell-Based (Competitive Ligand-Binding) NAb Assay
Principle: This assay measures the ability of ADAs to block the binding of the therapeutic drug to its target (e.g., IL-17A or its receptor).
Generalized Protocol:
-
Plate Coating: A microtiter plate is coated with the target of the therapeutic drug (e.g., recombinant human IL-17A).
-
Competitive Binding: The therapeutic drug is pre-incubated with the patient's serum. This mixture is then added to the coated plate.
-
Detection: A labeled antibody that also binds to the therapeutic drug (but at a site that does not interfere with target binding) is added.
-
Signal Measurement: The signal is measured. A decrease in signal compared to the control (where no NAbs are present) indicates that the ADAs in the patient's serum have blocked the therapeutic drug from binding to its target on the plate.
Visualizations
IL-17 Signaling Pathway
Caption: IL-17 signaling pathway and points of therapeutic intervention.
Experimental Workflow for Immunogenicity Assessment
Caption: Tiered workflow for assessing the immunogenicity of therapeutic proteins.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Anti-IL17A (aa 1-100) Neutralizing Antibody (V3S-0822-YC1575) - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Synergistic Potential of IL-17 Modulators in Anti-Inflammatory Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17 (IL-17) signaling pathway is a cornerstone of inflammation in a variety of autoimmune diseases. While IL-17 modulators have demonstrated significant efficacy as monotherapies, emerging evidence highlights their synergistic potential when combined with other anti-inflammatory compounds. This guide provides an objective comparison of the performance of IL-17 modulators in combination with other agents, supported by experimental data, to inform future research and drug development strategies.
IL-17 Signaling Pathway: A Target for Combination Therapy
Interleukin-17A (IL-17A) is a key cytokine that, upon binding to its receptor complex (IL-17RA/IL-17RC), triggers a downstream signaling cascade. This cascade, primarily mediated through the adaptor protein Act1 and TRAF6, culminates in the activation of transcription factors such as NF-κB and the MAPK pathway.[1][2] This activation leads to the production of various pro-inflammatory mediators, including cytokines like IL-6 and IL-8, which are crucial in the pathogenesis of inflammatory diseases. The convergence of the IL-17 pathway with other inflammatory signaling cascades provides a strong rationale for combination therapies.
References
A Comparative Guide to the Reproducibility of IL-17A Modulator Findings
Disclaimer: The term "IL-17 modulator 2" does not correspond to a specific, publicly recognized therapeutic agent. To provide a relevant and data-driven comparison, this guide will focus on Secukinumab , a well-characterized, fully human monoclonal antibody that selectively neutralizes Interleukin-17A (IL-17A). The reproducibility of findings for Secukinumab across numerous multi-center clinical trials serves as an excellent proxy for the level of consistency researchers and drug developers can expect in this therapeutic class.
This guide provides an objective comparison of Secukinumab's performance by summarizing key experimental data from pivotal clinical studies. It includes detailed methodologies for the cited experiments and visual diagrams of the relevant biological pathways and experimental workflows.
Data Presentation
The reproducibility of a drug's efficacy is often established through consistent results across multiple, independent, large-scale clinical trials. The following tables summarize key efficacy endpoints for Secukinumab in the treatment of moderate-to-severe plaque psoriasis from two pivotal Phase 3 trials: ERASURE and FIXTURE.[1] These trials were conducted in parallel by different investigators at multiple sites worldwide, providing a robust measure of reproducibility.
Table 1: Comparison of Primary Efficacy Endpoints at Week 12 in Pivotal Phase 3 Psoriasis Trials
| Efficacy Endpoint | ERASURE Study | FIXTURE Study | Placebo (ERASURE) | Placebo (FIXTURE) | Etanercept (FIXTURE) |
| PASI 75 Response Rate | |||||
| Secukinumab 300 mg | 81.6% | 77.1% | 4.5% | 4.9% | 44.0% |
| Secukinumab 150 mg | 71.6% | 67.0% | 4.5% | 4.9% | 44.0% |
| IGA 0/1 Response Rate | |||||
| Secukinumab 300 mg | 65.3% | 62.5% | 2.4% | 2.8% | 27.2% |
| Secukinumab 150 mg | 51.2% | 51.1% | 2.4% | 2.8% | 27.2% |
Data sourced from the ERASURE and FIXTURE clinical trials.[1] PASI 75: Percentage of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index score. IGA 0/1: Percentage of patients achieving a score of 0 (clear) or 1 (almost clear) on the Investigator's Global Assessment.
The high degree of concordance in efficacy rates between the two studies for both the 300 mg and 150 mg doses demonstrates strong reproducibility of Secukinumab's clinical effect in a large patient population.
Table 2: Long-Term Efficacy (PASI 90/100) in Psoriasis - A Comparison of Studies
| Efficacy Endpoint | SCULPTURE Study (Year 1) | SCULPTURE Study (Year 5) |
| PASI 90 Response Rate | ||
| Secukinumab 300 mg | 68.5% | 66.4% |
| PASI 100 Response Rate | ||
| Secukinumab 300 mg | 43.8% | 41.0% |
Data sourced from the SCULPTURE extension study.[2] PASI 90/100: Percentage of patients achieving at least a 90% or 100% (complete clearance) reduction in PASI score.
The SCULPTURE study further reinforces the reproducibility of Secukinumab's effect over the long term, showing sustained high levels of skin clearance over five years.[2]
Experimental Protocols
The consistency of findings across studies is underpinned by standardized and well-defined experimental protocols. Below are the methodologies for the key clinical trials cited.
Pivotal Phase 3 Clinical Trials (ERASURE and FIXTURE)
-
Objective: To assess the efficacy and safety of Secukinumab in patients with moderate-to-severe plaque psoriasis.
-
Study Design: These were multicenter, randomized, double-blind, placebo-controlled (ERASURE) and placebo- and active-competitor-controlled (FIXTURE) parallel-group studies.[1]
-
Patient Population: Adults with moderate-to-severe chronic plaque psoriasis for at least 6 months, with a PASI score ≥12, an IGA score ≥3, and body surface area involvement ≥10%.
-
Treatment Regimen:
-
Patients were randomized to receive subcutaneous Secukinumab (300 mg or 150 mg), placebo, or (in FIXTURE only) etanercept (50 mg).
-
Doses were administered at baseline, weeks 1, 2, and 3, and then every 4 weeks starting at week 4.[1]
-
-
Primary Endpoints:
-
The proportion of patients achieving a PASI 75 response at week 12.
-
The proportion of patients achieving an IGA score of 0 or 1 at week 12.
-
-
Data Analysis: Efficacy was analyzed in the full analysis set, which included all randomized patients who received at least one dose of the study drug.
Long-Term Extension Study (SCULPTURE)
-
Objective: To assess the long-term efficacy and safety of Secukinumab up to 5 years.[2]
-
Study Design: Patients who were PASI 75 responders at Week 12 in the core study were randomized to a fixed-interval or a retreatment-as-needed regimen for the first year and then continued into the extension study.[2]
-
Treatment Regimen: This guide focuses on the 300 mg fixed-interval cohort, who received subcutaneous Secukinumab every 4 weeks.[2]
-
Efficacy Assessments: Included PASI 75/90/100 responses and Dermatology Life Quality Index (DLQI) 0/1 responses, analyzed using observed values.[2]
Mandatory Visualization
Signaling Pathway
The mechanism of action of an IL-17 modulator is critical to understanding its biological effects. Secukinumab selectively binds to and neutralizes the proinflammatory cytokine IL-17A.[3][4] This prevents IL-17A from interacting with its receptor (IL-17R), thereby inhibiting the downstream signaling cascade.[3][5] The diagram below illustrates this pathway.
Experimental Workflow
The process for evaluating an IL-17 modulator from preclinical to clinical stages follows a structured workflow. The diagram below outlines the key phases for establishing efficacy and safety, reflecting the journey of a molecule like Secukinumab.
References
- 1. Secukinumab in plaque psoriasis--results of two phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secukinumab demonstrates high sustained efficacy and a favourable safety profile in patients with moderate‐to‐severe psoriasis through 5 years of treatment (SCULPTURE Extension Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Secukinumab: A New Treatment Option for Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
A Comparative Guide to a Novel IL-17 Modulator: Bimekizumab's Clinical Trial Potential and Limitations
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunomodulatory therapies is rapidly evolving, with the Interleukin-17 (IL-17) pathway remaining a cornerstone for therapeutic intervention in several autoimmune diseases. This guide provides a detailed comparison of a next-generation IL-17 inhibitor, bimekizumab, against established alternatives, supported by clinical trial data and experimental methodologies. Bimekizumab represents a significant advancement through its novel mechanism of dual neutralization of both IL-17A and IL-17F.[1][2][3]
Mechanism of Action: A Dual-Inhibition Strategy
The IL-17 family of cytokines, particularly IL-17A and IL-17F, are key drivers of inflammation in conditions like psoriasis and psoriatic arthritis.[1][3] They are primarily produced by T helper 17 (Th17) cells and signal through a receptor complex composed of IL-17RA and IL-17RC subunits.[4][5][6] This signaling activates downstream pathways like NF-κB and MAPK, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive tissue inflammation.[4][5][7][8]
While first-generation IL-17 inhibitors like secukinumab and ixekizumab selectively target IL-17A, and brodalumab targets the IL-17RA receptor, bimekizumab is a humanized monoclonal IgG1 antibody that uniquely neutralizes both IL-17A and IL-17F.[1][3] Although IL-17F is less potent than IL-17A, it is found in higher concentrations within psoriatic plaques.[3] The dual-inhibition hypothesis suggests that blocking both cytokines may lead to a more comprehensive and potent suppression of the inflammatory cascade.[1][9]
Signaling Pathway and Mechanism of Action Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Bimekizumab? [synapse.patsnap.com]
- 3. Bimekizumab: A novel FDA approved dual IL-17 A/F inhibitor for moderate to severe psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 7. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Bimekizumab, a Novel Humanized IgG1 Antibody That Neutralizes Both IL-17A and IL-17F - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for IL-17 Modulators in a Research Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
This guide provides essential, procedural guidance for the safe handling and disposal of Interleukin-17 (IL-17) modulators in a laboratory environment. The following protocols and data are designed to provide direct, step-by-step operational instructions to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Data Summary
While most research-grade IL-17 modulators are not classified as hazardous substances, adherence to standard laboratory safety protocols is crucial to minimize the risk of exposure and maintain product integrity.[1][2][3][4][5] The primary risks associated with monoclonal antibodies (mAbs) like IL-17 modulators stem from potential immunogenicity due to chronic, low-grade exposure, particularly through the inhalation of aerosols.[6]
The following table summarizes key safety information and recommended PPE. It is important to note that specific Occupational Exposure Limits (OELs) for IL-17 modulators have not been established. However, a retrospective analysis of industrial hygiene data for various protein therapeutics found that over 99% of air samples were below a concentration of 1 µg/m³.
| Parameter | Recommendation/Data | Source(s) |
| GHS Hazard Classification | Not classified as a hazardous substance or mixture. | [1][2][3][5] |
| Primary Routes of Exposure | Inhalation (aerosols), Skin Contact, Eye Contact. | [6] |
| Occupational Exposure Limit (OEL) | Not established. | N/A |
| Primary PPE | Nitrile gloves, Laboratory coat, Safety glasses with side shields. | [7] |
| Engineering Controls | Work in a well-ventilated area. Use a biological safety cabinet (BSC) for procedures with a high potential for aerosol generation. | [3][8] |
| First Aid: Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers. Seek prompt medical attention. | [1][3][4] |
| First Aid: Skin Contact | Wash skin thoroughly with soap and water. Remove contaminated clothing. | [1][3][4] |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. | [3][4] |
| First Aid: Ingestion | Wash out mouth with water. Do not induce vomiting. | [3] |
Experimental Protocol: Aseptic Reconstitution of a Lyophilized IL-17 Modulator
This protocol outlines the steps for safely reconstituting a lyophilized IL-17 modulator for use in a typical in vitro experiment, such as cell-based assays. This procedure should be performed in a Class II Biological Safety Cabinet (BSC) to maintain sterility and minimize exposure.
Materials:
-
Lyophilized IL-17 modulator vial
-
Sterile, pyrogen-free water or recommended reconstitution buffer
-
Sterile, disposable syringes and needles (or needleless transfer device)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
70% ethanol (B145695) solution
-
Appropriate PPE (lab coat, nitrile gloves, safety glasses)
Procedure:
-
Preparation of the Biological Safety Cabinet (BSC):
-
Turn on the BSC and allow it to run for at least 10-15 minutes to establish proper airflow.
-
Decontaminate the work surface of the BSC with 70% ethanol and allow it to air dry.
-
Place all necessary sterile materials inside the BSC, ensuring they are arranged to not obstruct the air grilles.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don a clean, buttoned lab coat.
-
Put on safety glasses with side shields.
-
Wash hands thoroughly and don sterile nitrile gloves.
-
-
Reconstitution of the IL-17 Modulator:
-
Wipe the rubber septum of the lyophilized IL-17 modulator vial and the sterile water/buffer vial with a sterile 70% ethanol wipe.
-
Using a sterile syringe, carefully draw up the prescribed volume of sterile water or reconstitution buffer.
-
Slowly inject the diluent into the vial of lyophilized powder, directing the stream against the side of the vial to avoid frothing.
-
Gently swirl the vial to dissolve the contents completely. Do not shake , as this can cause the protein to denature.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, use a new sterile syringe to draw up the reconstituted IL-17 modulator.
-
Dispense the solution into sterile, labeled cryovials or microcentrifuge tubes for storage. Aliquoting prevents multiple freeze-thaw cycles.
-
Store the aliquots at the temperature recommended by the manufacturer (typically -20°C or -80°C).
-
-
Final Decontamination:
-
Dispose of all used sharps (needles, syringes) in a designated sharps container.
-
Place all other contaminated disposable items (vials, gloves, wipes) into a biohazard waste bag.
-
Wipe down the work surface of the BSC with 70% ethanol.
-
Remove PPE and wash hands thoroughly.
-
Operational and Disposal Plans
A systematic approach to the entire lifecycle of the IL-17 modulator in the lab is critical for safety and regulatory compliance.
Signaling Pathway for IL-17A
IL-17A Signaling Cascade
Safe Handling and Disposal Workflow
Safe Handling and Disposal Workflow
Detailed Disposal Plan
Proper disposal of IL-17 modulators and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Liquid Waste:
-
All liquid waste containing the IL-17 modulator (e.g., leftover reconstituted solutions, cell culture media) should be decontaminated before disposal.[3]
-
A common and effective method is chemical disinfection with a freshly prepared 10% solution of household bleach (a 1:10 final dilution), with a contact time of at least 30 minutes.[3]
-
After decontamination, the liquid can be poured down a laboratory sink with copious amounts of running water.
-
-
Solid Waste:
-
All non-sharp, solid waste that has come into contact with the IL-17 modulator (e.g., gloves, pipette tips, culture flasks, paper towels) must be placed in a designated biohazard bag.[8]
-
These bags should be stored in a rigid, leak-proof container with a lid, labeled with the universal biohazard symbol.
-
Disposal should follow the institution's procedures for regulated medical waste, which typically involves autoclaving followed by disposal in the regular trash, or collection by a licensed biohazardous waste contractor.[3]
-
-
Sharps Waste:
-
All sharps (e.g., needles, syringes, serological pipettes, glass vials) must be immediately placed in a puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[3][8]
-
Sharps containers should not be overfilled (no more than ¾ full).[3]
-
Once full, the container should be sealed and disposed of through the institution's medical waste stream.
-
By adhering to these detailed safety and handling procedures, researchers can effectively mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.
References
- 1. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 2. bicellscientific.com [bicellscientific.com]
- 3. wku.edu [wku.edu]
- 4. wacountry.health.wa.gov.au [wacountry.health.wa.gov.au]
- 5. Confluence Mobile - CCR Wiki-Public [ccrod.cancer.gov]
- 6. Ansell's Sterile and Cleanroom PPE for Life Sciences | Ansell China [ansell.com]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. students.umw.edu [students.umw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
